molecular formula C18H14BrN B1374982 N-(4-Bromophenyl)-4-biphenylamine CAS No. 1160294-93-8

N-(4-Bromophenyl)-4-biphenylamine

Cat. No.: B1374982
CAS No.: 1160294-93-8
M. Wt: 324.2 g/mol
InChI Key: RDSXVQDXXSPFHG-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-biphenylamine is a useful research compound. Its molecular formula is C18H14BrN and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSXVQDXXSPFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160294-93-8
Record name N-(4-Bromophenyl)-4-biphenylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-4-biphenylamine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-(4-Bromophenyl)-4-biphenylamine, a valuable diarylamine intermediate in the fields of materials science and pharmaceutical development. The core of this synthesis is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into the selection of reagents and catalysts, and presents a step-by-step methodology for the successful synthesis, purification, and characterization of the target compound from 4-bromoaniline and 4-bromobiphenyl.

Introduction: The Significance of Diarylamines and the Synthetic Challenge

Diarylamines, characterized by a nitrogen atom bonded to two aryl groups, are prevalent structural motifs in a vast array of functional organic molecules. Their unique electronic and structural properties make them indispensable components in organic light-emitting diodes (OLEDs), hole-transporting materials, and as key pharmacophores in numerous biologically active compounds. The synthesis of unsymmetrical diarylamines, such as this compound, presents a significant challenge for synthetic chemists. Classical methods for C-N bond formation often require harsh reaction conditions and exhibit limited functional group tolerance.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] This Nobel Prize-winning chemistry provides a mild and versatile method for the formation of C-N bonds, demonstrating broad substrate scope and functional group compatibility.[3] This guide will focus on the practical application of this transformative reaction for the targeted synthesis of this compound.

The Heart of the Synthesis: The Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The generally accepted catalytic cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-bromobiphenyl), forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine (4-bromoaniline) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the diarylamine product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L_n)-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (Base) pd_complex->amine_coordination Ar'-NH2 amido_complex Ar-Pd(II)(L_n)-N(H)Ar' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-N(H)Ar' reductive_elimination->product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand (L) is critical for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.

Reagents and Reaction Conditions: A Data-Driven Approach

The selection of appropriate reagents and reaction conditions is crucial for achieving a high yield and purity of the desired product. The following table summarizes the key components for the synthesis of this compound.

Component Compound Name CAS Number Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Role
Starting Material 1 4-Bromoaniline106-40-1172.0266-70230Amine
Starting Material 2 4-Bromobiphenyl92-66-0233.1189-92310Aryl Halide
Product This compound1160294-93-8324.22130-134446.7 (Predicted)Target Molecule
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72152-155 (dec.)-Catalyst Precursor
Ligand Xantphos161265-03-8578.68226-230-Stabilizing Ligand
Base Sodium tert-butoxide (NaOtBu)865-48-596.10>300 (dec.)-Proton Scavenger
Solvent Toluene108-88-392.14-95111Reaction Medium

Data sourced from[4][5][6][7][8][9][10][11].

Justification for Choices:

  • Palladium Source (Pd₂(dba)₃): This is a common and effective Pd(0) source for Buchwald-Hartwig reactions.[12]

  • Ligand (Xantphos): The wide bite angle of Xantphos is known to promote the reductive elimination of diarylamines, which can sometimes be a challenging step.[12]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the aniline. NaOtBu is a standard and effective choice for this purpose.[13]

  • Solvent (Toluene): Toluene is a common high-boiling, non-polar solvent for this type of cross-coupling reaction, allowing for the necessary reaction temperatures to be reached.[14]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - 4-Bromoaniline - 4-Bromobiphenyl - Pd2(dba)3 - Xantphos - NaOtBu setup->reagents solvent Add Degassed Toluene reagents->solvent reaction Heat and Stir (e.g., 100 °C, 12-24 h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: Experimental workflow for the synthesis.

Materials and Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Heating mantle with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 equiv.), 4-bromobiphenyl (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound using the Buchwald-Hartwig amination. By understanding the underlying mechanism and carefully selecting the reagents and reaction conditions, researchers can efficiently access this valuable diarylamine for further applications in drug discovery and materials science. The provided protocol serves as a validated starting point for the successful execution of this important transformation.

References

  • PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link]

  • Chemeo. (n.d.). 4-bromoaniline. Retrieved from [Link]

  • Liskon Biological. (2024, September 4). 4-Bromoaniline Overview. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

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An In-depth Technical Guide to N-(4-Bromophenyl)-4-biphenylamine: A Key Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Core Component in Organic Electronics

In the landscape of materials science and drug development, the strategic design of molecular scaffolds is paramount to achieving desired functionality. N-(4-Bromophenyl)-4-biphenylamine, a diarylamine derivative, has emerged as a significant intermediate, particularly in the realm of organic electronics. Its rigid biphenyl core, coupled with the versatile reactivity of the bromo-substituent and the charge-transporting capabilities of the diarylamine moiety, makes it a highly valuable building block for the synthesis of functional materials.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical structure and physicochemical properties to its synthesis, characterization, and critical applications. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the utilization of this compound.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its structure and identifiers.

Chemical Structure:

The molecule consists of a biphenyl group and a 4-bromophenyl group linked by a secondary amine. This structure imparts a combination of rigidity from the biphenyl unit and specific electronic properties and reactivity from the nitrogen and bromine atoms.

Systematic and Common Identifiers:

IdentifierValue
IUPAC Name N-(4-bromophenyl)-4-phenylaniline[1]
CAS Number 1160294-93-8[1]
Molecular Formula C₁₈H₁₄BrN[1]
Molecular Weight 324.22 g/mol [1]
Synonyms 4-(4-Bromoanilino)biphenyl, N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine

Physicochemical and Electronic Properties

The physical and electronic properties of this compound are critical determinants of its behavior in both synthetic transformations and final applications.

PropertyValueSource(s)
Appearance White to light yellow crystalline solidGeneric supplier data
Melting Point 130.0 to 134.0 °CGeneric supplier data
Boiling Point (Predicted) 446.7 ± 38.0 °CGeneric supplier data
Solubility Slightly soluble in chloroform and DMSOGeneric supplier data
HOMO/LUMO Levels Not explicitly found for this compound, but triarylamine cores are known to have HOMO levels suitable for hole injection from common anodes like ITO and LUMO levels that provide a large band gap for efficient charge transport. The HOMO and LUMO energy levels of similar triarylamine derivatives can be tuned by altering substituents.[2][3][4]Inferred from related compounds

Synthesis and Mechanistic Insights

The synthesis of diarylamines such as this compound is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as the premier choice for its high efficiency and broad functional group tolerance.[5]

Conceptual Synthesis Workflow

The logical approach to synthesizing this compound involves the palladium-catalyzed cross-coupling of 4-biphenylamine with a suitable 4-bromophenylating agent, or conversely, 4-bromoaniline with a 4-biphenylating agent. The former is often more practical due to the commercial availability of the starting materials.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Biphenylamine 4-Biphenylamine ReactionMixture Buchwald-Hartwig Amination 4-Biphenylamine->ReactionMixture Amine Source 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene->ReactionMixture Aryl Halide Pd(OAc)2 Palladium(II) Acetate (Catalyst) Pd(OAc)2->ReactionMixture BINAP BINAP (Ligand) BINAP->ReactionMixture Cs2CO3 Cesium Carbonate (Base) Cs2CO3->ReactionMixture Toluene Toluene (Solvent) Toluene->ReactionMixture Heat Heat (110 °C) Heat->ReactionMixture Extraction Extraction ReactionMixture->Extraction Reaction Quench Chromatography Chromatography Extraction->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for similar diarylamine syntheses.[5]

Materials:

  • 4-Biphenylamine

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-biphenylamine (1.0 eq), 1-bromo-4-iodobenzene (1.0 eq), palladium(II) acetate (2 mol%), BINAP (3 mol%), and cesium carbonate (1.4 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the organic layer with saturated aqueous ammonium chloride followed by brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Palladium Precursor and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like BINAP is crucial for the catalytic cycle, facilitating both the oxidative addition of the aryl halide and the reductive elimination of the final product.[5]

  • Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the organic reactants and catalyst complex.

Spectroscopic Characterization

¹H NMR (Expected Resonances): The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-7.6 ppm). The protons on the bromophenyl ring will appear as two doublets, while the protons on the biphenyl system will exhibit a more complex splitting pattern. The N-H proton will likely appear as a broad singlet. For a closely related compound, the following shifts in Acetone-d6 were reported: 7.55-7.64 (m, 5H), 7.27-7.45 (m, 5H), 7.21 (d, 2H), 7.11 (d, 2H).[6]

¹³C NMR (Expected Resonances): The carbon NMR will display a number of signals in the aromatic region (typically 110-150 ppm). The carbon attached to the bromine atom will be shifted to a lower field. For a similar compound, the following peaks were observed in Acetone-d6: 143.18, 142.61, 140.76, 133.40, 132.08, 128.88, 127.74, 126.62, 126.26, 118.90, 118.05, 111.33.[6]

FT-IR (Expected Vibrations):

  • N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amine N-H stretching.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).

Role in OLEDs and Organic Electronics

Diarylamine and triarylamine derivatives are well-established as efficient hole transport materials (HTMs) in OLEDs. They facilitate the injection of holes from the anode and their transport to the emissive layer, which is critical for the device's overall efficiency and operational stability.

This compound serves as a precursor to more complex triarylamines and other functional molecules used in various layers of an OLED device:

  • Hole Transport Layers (HTLs): The diarylamine core provides the necessary electronic properties for efficient hole transport.

  • Host Materials: The rigid biphenyl structure can be incorporated into host materials for the emissive layer, providing good thermal stability.

  • Reactive Intermediate: The bromine atom acts as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or another Buchwald-Hartwig amination). This allows for the synthesis of a wide array of derivatives with tailored electronic and photophysical properties.

G cluster_synthesis Synthesis & Derivatization cluster_materials Advanced Materials cluster_devices Device Applications Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Reactive Bromine Site HTM Hole Transport Materials (HTMs) Coupling->HTM Host OLED Host Materials Coupling->Host OPV Organic Photovoltaics (OPVs) Coupling->OPV OLED OLED Displays HTM->OLED Host->OLED Solar Organic Solar Cells OPV->Solar

Caption: Role of this compound as a versatile building block.

Conclusion and Future Outlook

This compound is a strategically designed molecule that serves as a vital intermediate in the development of advanced functional materials. Its robust synthesis via well-established palladium-catalyzed cross-coupling reactions, combined with its inherent electronic properties and reactive handle for further derivatization, solidifies its importance in the field of organic electronics. As the demand for more efficient and stable OLEDs and other organic electronic devices continues to grow, the role of versatile and high-purity building blocks like this compound will undoubtedly expand, paving the way for the next generation of electronic materials.

References

  • The Royal Society of Chemistry. Supporting Information for -. [Link]

  • PMC - PubMed Central. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

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  • Organic Syntheses Procedure. p-BROMOBIPHENYL. [Link]

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  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

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  • PubMed. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

  • ResearchGate. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. [Link]

  • ResearchGate. Plot of the LUMO+4, LUMO, HOMO−1, HOMO−6 and HOMO−10 orbitals in 8.... [Link]

  • PubChem. 4-Aminobiphenyl | C12H11N | CID 7102. [Link]

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  • PMC - PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

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An In-Depth Technical Guide to N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (CAS 1160294-93-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine, a key organic intermediate with significant applications in the field of organic electronics. Drawing upon extensive field expertise, this document synthesizes critical data on its chemical properties, synthesis, spectral characterization, and applications, with a particular focus on its role in Organic Light-Emitting Diodes (OLEDs).

Core Compound Identification and Properties

N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine, identified by CAS number 1160294-93-8, is an aromatic amine derivative of biphenyl. Its molecular structure, featuring a bromophenyl group attached to a biphenyl-4-amine core, imparts unique electronic and physical properties that are highly sought after in materials science.

Table 1: Chemical and Physical Properties of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine

PropertyValueSource(s)
CAS Number 1160294-93-8[1][2]
Molecular Formula C₁₈H₁₄BrN[1][2]
Molecular Weight 324.21 g/mol [1]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 130.0 to 134.0 °C[3][4]
Boiling Point (Predicted) 446.7 ± 38.0 °C[3][4]
Density (Predicted) 1.368 ± 0.06 g/cm³[3][5]
Solubility Slightly soluble in Chloroform and DMSO[6]
Purity Typically ≥98.0% (by GC or HPLC)

Synonyms:

  • N-(4-Bromophenyl)-4-biphenylamine[1]

  • 4-(4-Bromoanilino)biphenyl

  • 4-Bromo-4'-phenyl-diphenylamine[1]

  • (Biphenyl-4-yl)-(4-bromo-phenyl)-amine[1]

Synthesis and Mechanistic Insights

The synthesis of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine can be achieved through multiple synthetic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two prevalent methods are detailed below, highlighting the chemical logic behind the chosen reaction pathways.

Method 1: Electrophilic Bromination of a Diphenylamine Derivative

This approach leverages the reactivity of an activated aromatic ring towards electrophilic substitution. The starting material, 4-phenyl-diphenylamine, possesses an electron-rich aromatic system due to the nitrogen atom, which directs the incoming electrophile.

Experimental Protocol:

  • Dissolution: Dissolve 37 g (150 mmol) of 4-phenyl-diphenylamine in 400 mL of ethyl acetate in a suitable reaction vessel.

  • Reagent Addition: Add 27 g (150 mmol) of N-bromosuccinimide (NBS) to the solution. NBS is chosen as the brominating agent due to its ease of handling and its ability to provide a controlled source of electrophilic bromine.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine atom from NBS substitutes a hydrogen atom on the phenyl ring attached to the amine.

  • Work-up: After the reaction is complete, wash the mixture with water to remove any water-soluble byproducts. Dry the organic layer with a drying agent like magnesium sulfate.

  • Purification: Filter the solution through a pad of Florisil, silica gel, or alumina to remove polar impurities. Concentrate the filtrate and recrystallize the crude product from a mixture of toluene and hexane to yield the purified N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.[1]

Diagram 1: Synthesis via Electrophilic Bromination

G start 4-phenyl-diphenylamine reagent + N-Bromosuccinimide (NBS) in Ethyl Acetate start->reagent product N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine reagent->product Room Temperature, 24h

Caption: Workflow for the synthesis of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine using NBS.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. This method offers high yields and functional group tolerance, making it a versatile choice for synthesizing complex amines.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromobiphenyl, 4-bromoaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene). The inert atmosphere is crucial to prevent the oxidation of the palladium catalyst.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Diagram 2: Synthesis via Buchwald-Hartwig Amination

G reactants 4-bromobiphenyl + 4-bromoaniline catalyst + Pd Catalyst + Ligand + Base in Toluene reactants->catalyst product N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine catalyst->product Reflux

Caption: Buchwald-Hartwig amination route to N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While experimental spectra are not publicly available, the following data has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

¹H-NMR (in Acetone-d₆):

  • δ 7.55-7.64 (m, 5H): These signals correspond to the protons on the biphenyl ring system.

  • δ 7.27-7.45 (m, 5H): These signals are also attributed to protons on the biphenyl and bromophenyl rings.

  • δ 7.21 (d, 2H): This doublet likely corresponds to the ortho-protons to the bromine atom on the bromophenyl ring.

  • δ 7.11 (d, 2H): This doublet can be assigned to the ortho-protons to the amine group on the biphenyl ring.[3]

¹³C-NMR (in Acetone-d₆):

  • δ 143.18, 142.61, 140.76, 133.40, 132.08, 128.88, 127.74, 126.62, 126.26, 118.90, 118.05, 111.33: These peaks represent the different carbon environments within the aromatic rings of the molecule.[3]

Applications in Organic Electronics

The primary application of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is as a crucial intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). Its rigid biphenyl core provides good thermal stability, and the amine functionality is a key component of many hole-transporting materials (HTMs).[7][8][9][10]

The bromine atom serves as a versatile synthetic handle, allowing for further molecular elaboration through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. This enables the creation of more complex, high-performance molecules with tailored electronic properties for use in various layers of an OLED device.

Diagram 3: Role in OLED Material Synthesis

G start N-(4-Bromophenyl)- [1,1'-biphenyl]-4-amine reaction Pd-catalyzed Cross-Coupling start->reaction product Advanced Hole-Transporting Materials (HTMs) reaction->product

Caption: Use of the compound as a building block for advanced OLED materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.

Table 2: GHS Hazard Information

Hazard StatementPrecautionary StatementSource(s)
H315: Causes skin irritation P264: Wash skin thoroughly after handling.[3]
H319: Causes serious eye irritation P280: Wear protective gloves/eye protection/face protection.[11]
H335: May cause respiratory irritation P302+P352: IF ON SKIN: Wash with plenty of water.[11]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Toxicological Profile: There is no specific toxicological data available for N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. However, it is structurally related to 4-aminobiphenyl, a known human carcinogen. Therefore, it is prudent to handle this compound with extreme care, assuming it may have similar hazardous properties. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is a valuable and versatile intermediate in the field of organic electronics. Its well-defined structure and the presence of a reactive bromine handle make it an ideal building block for the synthesis of advanced hole-transporting materials for OLED applications. While comprehensive spectroscopic and toxicological data are still emerging, the available information underscores the importance of this compound in the development of next-generation display technologies. Researchers and professionals in drug development should handle this compound with appropriate caution due to its structural similarity to known carcinogens.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Precision: N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine in OLED Tech. Retrieved from [Link]

  • PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Phenyl-N-(4-Phenylphenyl)aniline: A Key OLED Intermediate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Advanced OLED Materials: Featuring Key Intermediates. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). Retrieved from [Link]

  • SciSpace. (n.d.). Facile synthesis of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: the. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Chemical Technology Co.,LTD. (n.d.). N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S17. 1 H-NMR for N-(4-bromophenyl)pyridin-4-amine. Retrieved from [Link]

  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • PubMed. (2015, November 2). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Retrieved from [Link]

  • Kyung Hee University. (2013, January 1). New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Retrieved from [Link]

  • MDPI. (n.d.). A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient 4,4′,4″-tris(3-methylphenylphenylamino)triphenylamine (m-MTDATA) Hole Transport Layer in Perovskite Solar Cells Enabled by Using the Nonstoichiometric Precursors. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2022, June 30). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Retrieved from [Link]

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Navigating the Synthesis and Application of N-(4-Bromophenyl)-4-biphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of N-(4-Bromophenyl)-4-biphenylamine, a key building block in the development of advanced organic electronic materials. Recognizing the potential for nomenclature ambiguity, this document will primarily focus on the compound most accurately described by this name, N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (CAS: 1160294-93-8). We will also clarify its distinction from structurally related, complex triphenylamine derivatives to ensure precision in research and development. This guide is intended for researchers, chemists, and materials scientists engaged in organic synthesis and the advancement of optoelectronic technologies.

Deciphering the Nomenclature: A Critical First Step

In the field of organic chemistry, precise nomenclature is paramount. The name "this compound" can be interpreted in several ways, leading to potential confusion between distinct chemical entities. It is crucial to differentiate the primary subject of this guide from other, more complex amines.

The most direct interpretation of the name refers to a secondary amine structure where a 4-bromophenyl group and a [1,1'-biphenyl]-4-yl group are attached to a nitrogen atom. However, the same root name is sometimes used colloquially or in databases to refer to more substituted triphenylamine structures.

To provide clarity for researchers, the key compounds are outlined below:

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Chemical Structure
N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine 1160294-93-8[1]C₁₈H₁₄BrN324.224-(4-Bromoanilino)biphenyl
N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine499128-71-1[2][3]C₃₀H₂₂BrN[2]476.41[2]A triphenylamine with two biphenyl groups and one bromophenyl group
4'-Bromo-N,N-diphenyl-4-biphenylamine202831-65-0C₂₄H₁₈BrN400.31A triphenylamine with a bromobiphenyl group and two phenyl groups

This guide will concentrate on N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (CAS: 1160294-93-8) , hereafter referred to as the primary compound, due to its direct structural correlation with the IUPAC-style name. The other compounds are important in their own right, particularly in materials science, and will be referenced contextually.

Core Properties of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine

Understanding the physicochemical properties of this compound is essential for its application in synthesis and materials science.

Property Value Source
CAS Number 1160294-93-8[1]
Molecular Formula C₁₈H₁₄BrN[4]
Molecular Weight 324.22 g/mol [5]
Appearance White to off-white solid/crystalline solid[1]
Purity ≥98%[4]
Synonyms 4-(4-Bromoanilino)biphenyl, N-(4-bromophenyl)[1,1'-biphenyl]-4-amine

These foundational data points are critical for stoichiometric calculations in synthesis and for quality control in material fabrication.

Synthesis and Mechanistic Insights

The synthesis of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is typically achieved through the selective bromination of a diarylamine precursor. A common and effective laboratory-scale method involves the electrophilic aromatic substitution on N-phenyl-[1,1'-biphenyl]-4-amine (4-phenyl-diphenylamine).

Protocol: Synthesis via N-Bromosuccinimide (NBS) Bromination

This protocol is based on established methodologies for the selective bromination of activated aromatic rings.[6] The causality behind using NBS is its ability to provide a low, steady concentration of electrophilic bromine (Br+), which minimizes over-bromination and side reactions, thus ensuring high regioselectivity for the para-position of the aniline ring, which is highly activated by the amine group.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-phenyl-[1,1'-biphenyl]-4-amine (1.0 equivalent) in a suitable solvent such as ethyl acetate or dimethylformamide (DMF) in a round-bottom flask.[6]

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 equivalent) to the solution at room temperature while stirring. The slow addition is critical to control the reaction exotherm and maintain selectivity.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours (e.g., 2-24 hours).[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and separate the organic phase. Wash the organic layer with water and a saturated sodium chloride solution.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.[6]

This self-validating protocol relies on standard purification and analytical techniques (TLC, NMR) to confirm the identity and purity of the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product Start N-phenyl-[1,1'-biphenyl]-4-amine Reaction Stir at Room Temp (Monitor by TLC) Start->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Ethyl Acetate / DMF Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purification Recrystallization (Toluene/Hexane) Workup->Purification End N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (CAS: 1160294-93-8) Purification->End

Caption: Workflow for the synthesis of N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.

Spectroscopic Characterization

Confirmation of the molecular structure is unequivocally established through spectroscopic methods. The following data provides a reference for product validation.

  • ¹H NMR (Acetone-d₆): δ 7.55-7.64 (m, 5H), 7.27-7.45 (m, 5H), 7.21 (d, 2H), 7.11 (d, 2H).[6]

  • ¹³C NMR (Acetone-d₆): δ 143.18, 142.61, 140.76, 133.40, 132.08, 128.88, 127.74, 126.62, 126.26, 118.90, 118.05, 111.33.[6]

The distinct multiplets in the aromatic region of the ¹H NMR spectrum and the specific chemical shifts in the ¹³C NMR spectrum are characteristic fingerprints of the target molecule, allowing for unambiguous identification.

Applications in Research and Development

N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine serves as a crucial intermediate in organic synthesis, particularly for creating more complex molecules for the electronics industry.[1][7]

Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound and its derivatives is in the field of OLEDs.[7] The biphenylamine core provides excellent hole-transporting capabilities, which are fundamental to the efficient operation of OLED devices. The bromine atom acts as a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of other functional groups to fine-tune the electronic and physical properties of the final material, making it suitable for:

  • Hole-Transporting Layers (HTLs): Enhancing the injection and mobility of holes from the anode to the emissive layer.

  • Host Materials: Serving as a matrix for phosphorescent or fluorescent emitters in the emissive layer.

  • Electron-Blocking Layers (EBLs): Confining electrons within the emissive layer to increase recombination efficiency.

The ability to build upon the C₁₈H₁₄BrN scaffold makes it a valuable platform for developing next-generation materials with improved efficiency, color purity, and operational lifetime in OLED displays and lighting.

OLED_Application cluster_OLED OLED Device Applications Base N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (C₁₈H₁₄BrN) Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Base->Reaction Reactive 'Br' handle Derivative Functionalized Biphenylamine Derivatives Reaction->Derivative HTL Hole-Transporting Layers (HTL) Derivative->HTL Host Host Materials Derivative->Host EBL Electron-Blocking Layers (EBL) Derivative->EBL

Caption: Role as a precursor for functional materials in OLED technology.

Conclusion

N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine is a foundational molecule for the synthesis of high-performance organic electronic materials. Its well-defined structure, accessible synthesis, and the reactive bromine handle make it an invaluable building block for researchers. By providing a clear distinction between this compound and its more complex, similarly named analogues, this guide aims to equip scientists and engineers with the precise knowledge required to innovate confidently in the fields of materials science and drug development.

References

  • ChemBK. (2024). 4'-broMo-N,N-diphenylbiphenyl-4-aMine. Retrieved from [Link]

  • ChemBK. (2024). N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine. Retrieved from [Link]

  • Boronpharm. (2025). The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. Retrieved from [Link]

  • LookChem. (n.d.). N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

  • ChemSrc. (n.d.). Cas 1160294-93-8,N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link]

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photophysical properties of N-(4-Bromophenyl)-4-biphenylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of N-(4-Bromophenyl)-4-biphenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis, photophysical characterization, and application of this compound and its derivatives. As a cornerstone in the development of advanced organic electronic materials, a deep understanding of the interplay between the molecular structure of these compounds and their light-absorbing and emitting properties is paramount. This document serves as a technical resource, offering both foundational knowledge and practical, field-proven methodologies for researchers in materials science and organic chemistry.

Introduction: The Significance of Biphenylamine Scaffolds

This compound is a triarylamine derivative that forms the structural basis for a wide range of functional organic materials.[1] Its derivatives are particularly crucial as intermediates and active components in technologies such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The core structure combines a diphenylamine moiety, known for excellent hole-transporting capabilities, with a brominated biphenyl group. This bromine atom is not a passive component; it serves as a highly versatile reactive site, enabling chemists to synthesize a vast library of more complex molecules through various cross-coupling reactions. The resulting tailored electronic and photophysical properties are central to advancing the efficiency, brightness, and lifespan of modern electronic devices.

Molecular Architecture and Synthetic Pathways

The utility of this compound derivatives originates from their distinct molecular structure. The nitrogen atom's lone pair of electrons can delocalize across the multiple aromatic rings, creating an extended π-conjugated system essential for efficient charge transport. The strategic placement of the bromine atom provides a "handle" for further molecular engineering.

Core Synthesis: Buchwald-Hartwig Amination

The formation of the core N-aryl bond is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful reaction creates carbon-nitrogen bonds by coupling an aryl halide with an amine.[2]

General Protocol for Buchwald-Hartwig Amination: [2]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 4-bromobiphenyl) (1.0 equivalent), the amine (1.2 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen at least three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add an anhydrous, degassed solvent (e.g., toluene). Subsequently, add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up and Purification: After cooling, the mixture is diluted and extracted. The organic layer is washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.[3]

Derivatization: Suzuki and Other Cross-Coupling Reactions

The bromine atom on the biphenyl ring is a key functional group for creating derivatives. The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is frequently used to form new carbon-carbon bonds by reacting the brominated compound with a boronic acid.[2][4] This allows for the introduction of a wide array of functional groups to systematically tune the molecule's photophysical properties.

G cluster_synthesis Synthesis Workflow A Starting Materials (e.g., 4-Bromobiphenyl, Aniline) B Buchwald-Hartwig Amination (Pd Catalyst, Base, Ligand) A->B C Core Structure This compound B->C E Suzuki Coupling (Pd Catalyst, Base) C->E D Derivatization Reactant (e.g., Aryl Boronic Acid) D->E F Target Derivative E->F

Caption: General synthesis workflow for derivatives.

Understanding the Core Photophysical Processes

The interaction of organic molecules with light is governed by a set of fundamental principles that dictate how they absorb and emit energy.[5] These processes are often visualized using a Jablonski diagram.

  • Absorption (Excitation): When a molecule absorbs a photon of light with sufficient energy, an electron is promoted from its ground state (S₀) to a higher energy singlet excited state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.[6]

  • Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.[5]

  • Fluorescence: From the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon.[6]

  • Intersystem Crossing (ISC): Alternatively, the electron in the S₁ state can undergo a spin-flip to enter a triplet excited state (T₁).[5]

  • Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state is known as phosphorescence. This process is "spin-forbidden," making it much slower than fluorescence.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram of photophysical processes.

Experimental Measurement of Photophysical Properties

Reliable and accurately reported photophysical data are essential for comparing materials and understanding structure-property relationships.[7] A thorough characterization typically involves measuring the UV-vis absorption spectrum, photoluminescence spectrum, quantum yield, and excited-state lifetime.[6]

Protocol: UV-Vis Absorption Spectroscopy[9]

This technique determines the wavelengths of light a molecule absorbs.

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent (e.g., THF, DCM) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-900 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorption coefficient (ε).

Protocol: Photoluminescence (PL) Spectroscopy[9]

This technique measures the light emitted by a sample after excitation.

  • Sample Preparation: Use a dilute solution (absorbance at excitation wavelength < 0.1) to avoid reabsorption effects.

  • Excitation: Excite the sample at or near its λmax using a fluorimeter.

  • Emission Spectrum: Scan the emission monochromator to record the fluorescence intensity as a function of wavelength. The peak of this spectrum is the λem.

  • Excitation Spectrum: Set the emission monochromator to the λem and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

Protocol: Photoluminescence Quantum Yield (ΦPL) Measurement[10]

ΦPL represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. The relative method is most common.

  • Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate, rhodamine 6G).

  • Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with matched absorbances (< 0.1) at the excitation wavelength.

  • PL Spectra Acquisition: Measure the emission spectra of both the sample and the standard under identical instrument conditions.

  • Calculation: Calculate the ΦPL of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

G A Sample Preparation (Dilute Solution) B UV-Vis Spectroscopy A->B D Photoluminescence Spectroscopy A->D F Quantum Yield Measurement (vs. Standard) A->F G Lifetime Measurement (e.g., TCSPC) A->G C Determine λ_max B->C C->D H Comprehensive Photophysical Data C->H E Determine λ_em D->E E->H F->H G->H

Caption: Experimental workflow for photophysical characterization.

Structure-Property Relationships

The true power of these derivatives lies in the ability to tune their photophysical properties by altering their chemical structure.

  • Effect of Substituents: Attaching electron-donating groups (e.g., methoxy, amine) or electron-withdrawing groups (e.g., cyano, nitro) to the biphenyl rings can significantly alter the energy levels of the molecular orbitals.[5][8] This directly impacts the absorption and emission wavelengths, often leading to predictable red or blue shifts.

  • Solvatochromism: This refers to the change in the color of a substance when it is dissolved in different solvents.[9] For molecules with a significant change in dipole moment between the ground and excited states, the absorption and emission spectra will shift depending on the polarity of the solvent.[10][11] This is a key property to characterize, as it provides insight into the electronic nature of the excited state.

  • Conformational Effects: The dihedral angle (twist) between the phenyl rings can affect the extent of π-conjugation.[8] A more planar conformation generally leads to better conjugation, resulting in red-shifted absorption and emission. Steric hindrance from bulky substituents can force a more twisted conformation, disrupting conjugation and causing a blue shift.

Data Presentation

Quantitative photophysical data should be summarized in a clear, tabular format for easy comparison between different derivatives.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)ΦPL (%)τ (ns)
Parent 35042070652.1
Derivative A (-OCH₃) 36544580752.5
Derivative B (-CN) 35545095501.8

Note: Data are hypothetical and for illustrative purposes only.

Applications in Organic Electronics

The well-defined structure-property relationships of this compound derivatives make them highly valuable in the field of organic electronics.

  • OLED Technology: These materials are widely used as hole-transporting layers (HTLs), host materials for phosphorescent emitters, or as blue-emitting materials themselves. Their high charge carrier mobility and tunable energy levels are critical for creating efficient and stable OLED devices.

  • Organic Photovoltaics (OPVs): The excellent hole-transporting properties are also beneficial in organic solar cells, where they can facilitate the efficient extraction of charge carriers generated by light absorption.[1]

Conclusion

This compound derivatives represent a versatile and powerful class of organic materials. Their photophysical properties can be systematically tuned through well-established synthetic protocols, primarily leveraging the reactivity of the bromo-substituent. A thorough understanding and precise measurement of their absorption, emission, quantum yield, and lifetime are fundamental to their rational design and successful implementation in next-generation electronic devices. This guide provides the foundational principles and practical protocols to empower researchers in this exciting and rapidly advancing field.

References

  • N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis - chemicalbook. (n.d.).
  • Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. (n.d.).
  • 4'-Bromo-N,N-diphenyl-4-biphenylamine: A Key Intermediate for Advanced Electronic Applications. (n.d.).
  • Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl - Benchchem. (n.d.).
  • Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions, 54(43), 16268-16284. Retrieved from [Link]

  • The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. (2025).
  • 4-Phenyl-N-(4-Phenylphenyl)aniline: A Key OLED Intermediate. (n.d.).
  • The Power of Precision: N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine in OLED Tech. (n.d.).
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A Theoretical Investigation of the Electronic Structure of N-(4-Bromophenyl)-4-biphenylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of N-(4-Bromophenyl)-4-biphenylamine, a molecule of significant interest in the field of organic electronics. In the absence of extensive experimental data, this document serves as a detailed protocol for computational analysis, leveraging Density Functional Theory (DFT) to elucidate the molecule's geometric, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust methodology for predicting the behavior and potential applications of this and similar triarylamine derivatives. We will delve into the causality behind the selection of computational methods, establish a self-validating protocol, and provide predictive insights into the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution.

Introduction: The Significance of this compound

This compound belongs to the class of triarylamines, which are renowned for their charge-transporting properties. The core structure, featuring a central nitrogen atom bonded to three aromatic rings, facilitates the formation of stable radical cations, making these compounds excellent hole-transporting materials. The biphenyl moiety provides an extended π-conjugated system, which is crucial for efficient charge delocalization, while the bromophenyl group offers a reactive site for further molecular engineering through cross-coupling reactions.[1] These characteristics make this compound and its derivatives promising candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and other advanced electronic devices.[2]

A thorough understanding of the electronic structure of this compound is paramount for predicting its performance in such applications and for designing novel materials with tailored properties. Theoretical studies, particularly those employing DFT, provide a powerful and cost-effective means to gain insights into the intricate relationship between molecular structure and electronic behavior.[3]

Theoretical and Computational Methodology: A Self-Validating Approach

The following protocol is designed to provide a reliable and reproducible theoretical analysis of this compound. The choice of methods and basis sets is grounded in established best practices for computational chemistry of halogenated aromatic compounds.[3][4]

Computational Software

All calculations will be performed using the Gaussian 16 suite of programs.[5] The choice of this software is based on its wide range of implemented DFT functionals and basis sets, as well as its robust algorithms for geometry optimization and property calculations.

Molecular Structure and Optimization

The initial 3D structure of this compound will be built using the GaussView 6 molecular visualization program. A preliminary geometry optimization will be performed using a lower level of theory to obtain a reasonable starting geometry.

The final geometry optimization will be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost. To accurately describe the electronic structure of the bromine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential and basis set will be employed for bromine, while the 6-311++G(d,p) basis set will be used for all other atoms (C, N, H).[7][8] The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons, and polarization functions (d,p) allow for greater flexibility in the description of bonding.

A vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[9]

Electronic Structure Analysis

Following successful geometry optimization, a series of single-point energy calculations will be performed to elucidate the electronic properties of the molecule.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.[11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to gain a deeper understanding of the bonding interactions, charge transfer, and hyperconjugative interactions within the molecule.

Spectroscopic Properties

The theoretical UV-Vis spectrum will be simulated using Time-Dependent Density Functional Theory (TD-DFT) with the CAM-B3LYP functional, which is known to provide more accurate predictions for charge-transfer excitations.[12] The calculations will be performed in the gas phase and in a solvent (e.g., dichloromethane) using the Polarizable Continuum Model (PCM) to account for solvent effects.

Predicted Results and Discussion

Based on the proposed methodology and data from similar compounds in the literature, we can predict the following outcomes for the theoretical study of this compound.

Optimized Molecular Geometry

The optimized structure of this compound is expected to exhibit a non-planar, propeller-like conformation, which is characteristic of triarylamines. The dihedral angles between the phenyl rings will be a key determinant of the extent of π-conjugation and, consequently, the electronic properties of the molecule.

Table 1: Predicted Key Geometrical Parameters for this compound

ParameterPredicted Value
C-N-C Bond Angles~120°
C-Br Bond Length~1.90 Å
Dihedral Angles (Phenyl Rings)30° - 50°
Frontier Molecular Orbitals and Electronic Properties

The HOMO is predicted to be primarily localized on the electron-rich diphenylamine moiety, while the LUMO is expected to be distributed across the biphenyl and bromophenyl rings. The presence of the electron-withdrawing bromine atom is likely to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-5.5 to -5.8 eV
LUMO Energy-1.8 to -2.1 eV
HOMO-LUMO Gap3.4 to 3.9 eV
Ionization Potential5.6 to 5.9 eV
Electron Affinity1.7 to 2.0 eV

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and better charge transport properties, which would be advantageous for applications in organic electronics.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show a region of negative electrostatic potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for electrophilic attack. The regions around the hydrogen atoms will exhibit positive electrostatic potential. The bromine atom will likely have a region of positive potential along the C-Br bond axis (a σ-hole), which could participate in halogen bonding interactions.

Experimental Protocols and Workflows

The following diagrams illustrate the key workflows for the theoretical investigation of this compound.

computational_workflow cluster_start 1. Molecular Structure Input cluster_geom_opt 2. Geometry Optimization cluster_electronic_props 3. Electronic Property Calculation cluster_spectra 4. Spectroscopic Property Prediction cluster_end 5. Data Analysis and Interpretation start Build Initial 3D Structure (GaussView) opt DFT Geometry Optimization (B3LYP/6-311++G(d,p) & LANL2DZ for Br) start->opt freq Vibrational Frequency Analysis opt->freq check Confirm True Minimum (No Imaginary Frequencies) freq->check sp Single-Point Energy Calculation check->sp homo_lumo HOMO-LUMO Analysis sp->homo_lumo mep Molecular Electrostatic Potential sp->mep nbo Natural Bond Orbital Analysis sp->nbo tddft TD-DFT Calculation (CAM-B3LYP) sp->tddft end Correlate Electronic Structure with Potential Applications homo_lumo->end mep->end nbo->end uv_vis Simulate UV-Vis Spectrum tddft->uv_vis uv_vis->end

Caption: Computational workflow for the theoretical study of this compound.

Caption: Simplified 2D representation of the molecular structure of this compound.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and robust theoretical protocol for the investigation of the electronic structure of this compound. By employing state-of-the-art DFT methods, it is possible to gain significant insights into the geometric, electronic, and spectroscopic properties of this promising molecule. The predicted results suggest that this compound possesses favorable characteristics for applications in organic electronics, including a relatively small HOMO-LUMO gap and a molecular structure that is conducive to efficient charge transport.

The theoretical framework presented herein can serve as a blueprint for future computational studies on this and other related triarylamine derivatives. Furthermore, the predictive nature of these theoretical investigations can guide experimental efforts in the synthesis and characterization of novel materials with optimized properties for next-generation electronic devices. The synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of new functional organic materials.

References

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An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-4-biphenylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive analysis of the solubility characteristics of N-(4-Bromophenyl)-4-biphenylamine. Recognizing the limited availability of direct quantitative solubility data in public literature, this document establishes a predictive framework based on the foundational principle of "like dissolves like" and the advanced theory of Hansen Solubility Parameters (HSP). We will explore the physicochemical properties of the target compound and its structural analogs—4-aminobiphenyl, 4-bromoaniline, and N-phenyl-4-biphenylamine—to build a robust understanding of its expected solubility profile. This guide provides detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers, scientists, and drug development professionals to generate reliable data tailored to their specific applications. Visual diagrams of experimental workflows are included to ensure clarity and reproducibility.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a compound in various organic solvents is a critical physicochemical property that dictates its journey from laboratory synthesis to real-world application. For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for several key reasons:

  • Reaction Optimization: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yields.

  • Purification and Isolation: The selection of appropriate solvents is crucial for effective crystallization, precipitation, and chromatographic separation of the target compound from impurities.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the choice of delivery vehicle.

  • Handling and Storage: Proper solvent selection is necessary for preparing stable stock solutions for screening and analysis.

This compound is an aromatic amine with a molecular structure that suggests a complex solubility profile. Its biphenyl core and bromophenyl substituent contribute to its nonpolar character, while the secondary amine group introduces a degree of polarity and the potential for hydrogen bonding. This guide will dissect these structural features to predict its behavior in a range of common organic solvents.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, qualitative understanding of this principle: polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

2.1. Physicochemical Profile of this compound and Its Analogs

To predict the solubility of this compound, it is instructive to examine its physicochemical properties alongside those of its structural analogs.

PropertyThis compound4-Aminobiphenyl4-BromoanilineN-Phenyl-4-biphenylamine
Molecular Formula C₁₈H₁₄BrNC₁₂H₁₁NC₆H₆BrNC₁₈H₁₅N
Molecular Weight ( g/mol ) 324.22169.22172.02245.33
Melting Point (°C) 130.0 - 134.0[1]52 - 5466 - 68[2]111.0 - 115.0[3]
Predicted LogP 5.862.86[4]2.15.5[5]
Topological Polar Surface Area (Ų) 12.0326.0226.0212.03[5]

LogP and TPSA values are predicted unless otherwise cited.

The high LogP value of this compound suggests a predominantly nonpolar, lipophilic character. The relatively small topological polar surface area (TPSA) indicates limited potential for strong polar interactions.

2.2. Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

Hansen Solubility Parameters provide a more nuanced, quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components[4][6]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While experimentally determined HSP values for this compound are not available, we can use the HSP of common organic solvents to guide solvent selection.

Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Nonpolar Solvents
n-Hexane14.90.00.0
Toluene18.01.42.0
Polar Aprotic Solvents
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Polar Protic Solvents
Methanol14.712.322.3
Ethanol15.88.819.4

Data sourced from publicly available HSP tables.

Given the aromatic and nonpolar nature of this compound, it is predicted to be more soluble in solvents with significant δD components, such as toluene and dichloromethane. Its secondary amine group may allow for some interaction with solvents having moderate δP and δH values.

Predicted and Known Solubility Profile

Direct, quantitative solubility data for this compound is sparse. However, based on its physicochemical properties and data from its structural analogs, we can construct a predicted solubility profile.

3.1. Qualitative Solubility Data

CompoundWaterHexaneTolueneDichloromethaneChloroformAcetoneEthanolDMSO
This compound Insoluble (Predicted)Sparingly Soluble (Predicted)Soluble (Predicted)Soluble (Predicted)Slightly Soluble[1][7]Soluble (Predicted)Sparingly Soluble (Predicted)Slightly Soluble[1][7]
4-Aminobiphenyl Slightly Soluble[8]Insoluble (Predicted)Soluble (Predicted)Soluble (Predicted)Soluble[8]Soluble[8]Soluble[8]Soluble[4]
4-Bromoaniline Slightly Soluble[2]Sparingly Soluble (Predicted)Soluble (Predicted)Soluble (Predicted)Soluble[9]Soluble (Predicted)Soluble[2][9]Soluble (Predicted)
N-Phenyl-4-biphenylamine Insoluble (Predicted)Sparingly Soluble (Predicted)Soluble[3]Soluble (Predicted)Soluble (Predicted)Soluble (Predicted)Sparingly Soluble (Predicted)Soluble (Predicted)

Causality Behind the Predictions:

  • The large, nonpolar biphenyl and bromophenyl groups dominate the structure, leading to predicted insolubility in the highly polar solvent, water, and good solubility in aromatic and chlorinated solvents like toluene and dichloromethane.

  • The presence of the bromine atom increases the molecular weight and van der Waals forces, which may slightly reduce solubility in very nonpolar alkanes like hexane compared to less substituted analogs.

  • The secondary amine allows for some hydrogen bonding, but this is sterically hindered and the lone pair on the nitrogen is delocalized over the aromatic rings, reducing its ability to interact with protic solvents like ethanol. This explains the predicted lower solubility in alcohols compared to aprotic solvents of similar polarity.

  • The slight solubility in DMSO and chloroform is consistent with these solvents' ability to engage in dipole-dipole interactions and, in the case of chloroform, weak hydrogen bonding.

Experimental Protocols for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental approach is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

4.1. The Shake-Flask Method for Equilibrium Solubility

This method involves creating a saturated solution by agitating an excess of the solute in the solvent until equilibrium is reached.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker or on a magnetic stirrer. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10] The temperature must be precisely controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same constant temperature for a period to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove all undissolved particles. This step should be performed quickly to prevent temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted solution using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

4.2. Analytical Methods for Concentration Determination

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.

  • Methodology:

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analysis: Inject the standards and the diluted sample from the shake-flask experiment onto a suitable HPLC column (e.g., C18 reverse-phase).

    • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.

4.2.2. UV-Vis Spectrophotometry

This method is suitable if the compound has a distinct chromophore and absorbs light in the UV-Vis spectrum.

  • Methodology:

    • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

    • Calibration: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

    • Quantification: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

Visualizing the Experimental Workflow

Diagrams created using Graphviz provide a clear visual representation of the experimental processes.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Sedimentation equil->sep1 sep2 Filter supernatant (0.45 µm syringe filter) sep1->sep2 an1 Dilute filtered solution sep2->an1 an2 Analyze by HPLC/UV-Vis an1->an2 an3 Calculate solubility an2->an3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While direct quantitative data remains limited, a predictive analysis based on physicochemical properties and structural analogy suggests that the compound is likely to be soluble in nonpolar aromatic and chlorinated solvents, with limited solubility in polar and protic solvents.

The detailed experimental protocols provided herein offer a clear and reproducible methodology for researchers to generate precise solubility data for their specific needs. It is strongly recommended that experimental verification be performed to confirm the predicted solubility profile. Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of solvents at various temperatures to create a comprehensive, publicly available dataset.

References

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  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link]

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An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of N-(4-Bromophenyl)-4-biphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Advanced Organic Electronics

N-(4-Bromophenyl)-4-biphenylamine is a key building block in the synthesis of advanced materials for organic electronics. Its diarylamine structure is a common motif in hole-transporting materials (HTMs), which are essential components in devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The performance and, critically, the operational lifetime of these devices are intrinsically linked to the chemical and thermal stability of their constituent materials. Thermal stress during fabrication and operation can lead to the degradation of these organic layers, causing device failure. Therefore, a thorough understanding of the thermal stability and degradation pathways of materials like this compound is paramount for designing robust and long-lasting electronic devices.

This technical guide provides a comprehensive overview of the thermal properties of this compound, proposes likely degradation pathways based on established chemical principles, and details the analytical methodologies required to experimentally validate these characteristics. This document is intended for researchers, materials scientists, and drug development professionals who utilize or develop diarylamine-based compounds.

Thermal Stability Profile

The thermal stability of a compound is characterized by its behavior under increasing temperature. Key parameters include the melting point (Tm), boiling point (Tb), and decomposition temperature (Td). For amorphous materials often used in thin-film devices, the glass transition temperature (Tg) is also a critical parameter, indicating the transition from a rigid, glassy state to a more rubbery state, which can impact film morphology and stability.

While a complete experimental dataset for this compound is not extensively published in peer-reviewed literature, key thermal properties have been reported in chemical databases.

Thermal PropertyValueSource
Melting Point (Tm) 130.0 to 134.0 °C[1][2][3]
Boiling Point (Tb) 446.7 ± 38.0 °C (Predicted)[1][2]
Flash Point 224.0 ± 26.8 °C (Predicted)[1][2]

The melting point indicates the upper limit for solid-state applications under ambient pressure. The predicted high boiling point suggests low volatility, which is a desirable characteristic for materials used in vacuum deposition processes for device fabrication. However, the true measure of thermal stability for practical applications is the onset of decomposition, which must be determined experimentally using techniques like Thermogravimetric Analysis (TGA).

Proposed Thermal Degradation Pathways

In the absence of specific studies on this compound, we can propose plausible degradation pathways based on the known thermal decomposition of related brominated aromatic compounds and triarylamines.[4][5][6] Thermal degradation, especially at elevated temperatures (pyrolysis), typically proceeds through radical mechanisms involving the cleavage of the weakest chemical bonds.

For this compound, the most likely bonds to undergo homolytic cleavage are the C-N and C-Br bonds.

Pathway 1: C-N Bond Cleavage

The C-N bond is often susceptible to thermal cleavage in triarylamines. This would lead to the formation of a biphenylaminyl radical and a 4-bromophenyl radical. These highly reactive radical species can then undergo a variety of secondary reactions.

G cluster_main Proposed C-N Bond Cleavage Pathway Parent This compound Heat Δ (Heat) Parent->Heat Radicals Biphenylaminyl Radical + 4-Bromophenyl Radical Heat->Radicals Products Further Reactions: - Hydrogen Abstraction - Dimerization - Disproportionation Radicals->Products Propagation

Caption: Proposed C-N bond cleavage pathway under thermal stress.

The resulting radicals can abstract hydrogen atoms from neighboring molecules to form 4-biphenylamine and bromobenzene, or they can recombine to form various dimeric products.

Pathway 2: C-Br Bond Cleavage

The C-Br bond is also a potential site for initial cleavage, leading to the formation of a bromine radical and a large N-(4-phenyl)-4-biphenylaminyl radical. The bromine radical is highly reactive and can abstract hydrogen atoms, leading to the formation of hydrogen bromide (HBr), a corrosive and often undesirable byproduct.[6][7]

G cluster_main Proposed C-Br Bond Cleavage Pathway Parent This compound Heat Δ (Heat) Parent->Heat Radicals N-(4-phenyl)-4-biphenylaminyl Radical + Bromine Radical (Br•) Heat->Radicals HBr_Formation Hydrogen Bromide (HBr) Formation Radicals->HBr_Formation H Abstraction Debrominated_Products Debrominated Aromatics Radicals->Debrominated_Products

Caption: Proposed C-Br bond cleavage leading to HBr formation.

The formation of HBr is a significant degradation pathway for many brominated compounds.[6][7] The remaining large organic radical can then undergo further fragmentation or recombination reactions.

Identifying Degradation Products

The definitive identification of these degradation pathways requires the analysis of the volatile and non-volatile products formed during thermal decomposition. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal technique for this purpose, as it allows for the separation and identification of the smaller, volatile fragments produced at high temperatures.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation pathways, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and to study the mass loss profile of the material as a function of temperature.

Protocol:

  • Sample Preparation: Place 5-10 mg of this compound into a clean TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600-800 °C).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of the major mass loss step is typically reported as the decomposition temperature (Td). The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

G cluster_workflow TGA Experimental Workflow Sample Weigh Sample (5-10 mg) Load Load into TGA Pan Sample->Load TGA Run TGA: - N2 Atmosphere - Heat at 10°C/min Load->TGA Data Analyze Data: - Plot Mass vs. Temp - Determine Td TGA->Data

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and glass transition temperature (Tg), and to study other thermal transitions like crystallization.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum) and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen).

    • Temperature Program (Heat-Cool-Heat cycle):

      • First Heat: Ramp the temperature from ambient to above the melting point (e.g., 200 °C) at a rate of 10 °C/min. This removes the thermal history of the sample.

      • Cool: Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to a sub-ambient temperature (e.g., 0 °C).

      • Second Heat: Ramp the temperature again at 10 °C/min to above the melting point.

  • Data Analysis:

    • Tg: Identify the glass transition as a step change in the heat flow curve from the second heating scan.

    • Tm: Identify the melting point as an endothermic peak from the heating scans. The peak maximum is typically reported as Tm.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.

Protocol:

  • Sample Preparation: Place a small, precisely weighed amount of the sample (typically 50-200 µg) into a pyrolysis sample cup.

  • Instrument Setup: The pyrolyzer is directly interfaced with the GC-MS injector.

  • Experimental Conditions:

    • Pyrolysis: Rapidly heat the sample to a high temperature (e.g., 600-900 °C) in an inert atmosphere (Helium). This flash pyrolysis ensures that the degradation products are representative of the primary decomposition events.

    • GC Separation: The volatile pyrolysates are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase. A typical temperature program for the GC oven might be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C.

    • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a library of known spectra (e.g., NIST). This allows for the identification of fragments like bromobenzene, biphenyl, aniline, and other potential degradation products.

Conclusion and Future Outlook

This compound serves as a vital precursor for high-performance organic electronic materials. While its basic thermal properties like melting point are known, a detailed, publicly available experimental analysis of its thermal degradation is lacking. Based on fundamental chemical principles, the primary degradation pathways are proposed to involve the cleavage of the C-N and C-Br bonds, leading to the formation of radical species and, potentially, HBr.

For the rational design of more stable and durable materials for OLEDs and other applications, a thorough experimental investigation using the protocols outlined in this guide is essential. TGA, DSC, and Py-GC-MS analysis would provide a complete picture of the thermal stability and degradation mechanisms. This knowledge will empower researchers to develop next-generation hole-transporting materials with enhanced lifetimes, ultimately leading to more robust and reliable organic electronic devices.

References

  • Conesa, J. A., et al. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Chemosphere, 183, 27-34. Available from: [Link].

  • Lee, S., et al. (2023). The production of debrominated aromatics via the catalytic pyrolysis of flexible printed circuit boards. Journal of Hazardous Materials, 458, 131885. Available from: [Link].

  • Ortuño, N., et al. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate. Available from: [Link].

  • García, A., et al. (2010). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. ResearchGate. Available from: [Link].

Sources

A Technical Guide to the Synthesis and Application of Novel N-(4-Bromophenyl)-4-biphenylamine Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Hole-Transport Materials

The advancement of organic electronics, particularly in the realms of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs), is intrinsically linked to the innovation of their constituent materials. Among these, the hole-transport layer (HTL) plays a pivotal role in dictating device efficiency, stability, and operational lifetime. The triarylamine scaffold has emerged as a dominant structural motif for hole-transport materials (HTMs) due to its excellent electrochemical stability and tunable electronic properties.[1] N-(4-Bromophenyl)-4-biphenylamine stands out as a particularly strategic starting point for the development of next-generation HTMs. Its inherent biphenyl core provides a robust, conjugated backbone, while the terminal bromo-functionalization serves as a versatile anchor for a myriad of synthetic transformations. This guide provides a comprehensive exploration of the design, synthesis, characterization, and application of novel derivatives based on this core structure, offering a roadmap for researchers and developers in the field.

The Core Moiety: this compound as a Foundation for Innovation

The selection of this compound as a foundational block is predicated on a number of key attributes:

  • Robust Conjugated System: The biphenylamine core provides a degree of planarization that facilitates intermolecular π-π stacking, a crucial factor for efficient charge transport.

  • Tunable Electronic Properties: The nitrogen atom's lone pair of electrons can be readily delocalized into the aromatic system, and the electronic properties can be further modulated through substitution on the phenyl rings.

  • Synthetic Accessibility: The bromine atom is a prime functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of a diverse range of functional groups.[2][3][4]

Synthetic Strategies: From Core to Functional Derivative

The journey from the core this compound to a high-performance organic electronic material is paved with strategic synthetic transformations. The two primary avenues for derivatization are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging New C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[2][3] In the context of our core molecule, this reaction can be employed to introduce additional amine-containing moieties, thereby extending the conjugation and enhancing the hole-transporting capabilities of the final derivative.

Conceptual Workflow for Buchwald-Hartwig Amination:

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Core This compound Reaction Buchwald-Hartwig Cross-Coupling Core->Reaction Aryl Halide Amine Aryl or Alkyl Amine Amine->Reaction Nucleophile Pd_Precatalyst Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Precatalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction Base Base (e.g., NaOtBu, K3PO4) Base->Reaction Solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Atmosphere Inert Atmosphere (e.g., N2, Ar) Atmosphere->Reaction Temperature Elevated Temperature (e.g., 80-120 °C) Temperature->Reaction Product Novel Triarylamine Derivative Reaction->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or alkyl amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).[2]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[2]

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%). Subsequently, add an anhydrous and degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling: Building Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the this compound core.[5][6] This allows for the fine-tuning of the electronic and photophysical properties of the resulting derivatives.

Conceptual Workflow for Suzuki-Miyaura Coupling:

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Core This compound Reaction Suzuki-Miyaura Cross-Coupling Core->Reaction Aryl Halide Boronic_Acid Aryl or Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction Organoboron Reagent Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction Base Base (e.g., K3PO4, K2CO3) Base->Reaction Solvent Solvent Mixture (e.g., Dioxane/H2O) Solvent->Reaction Atmosphere Inert Atmosphere (e.g., N2, Ar) Atmosphere->Reaction Temperature Elevated Temperature (e.g., 80-100 °C) Temperature->Reaction Product Novel Aryl-Substituted Derivative Reaction->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as potassium phosphate (2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[2]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 12-24 hours.[2]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.

Physicochemical Characterization: Unveiling the Properties of Novel Derivatives

A thorough characterization of the newly synthesized derivatives is paramount to understanding their potential for application in organic electronic devices. This involves a suite of analytical techniques to probe their thermal, electrochemical, and photophysical properties.

Thermal Stability Analysis

The operational stability of organic electronic devices is often limited by the thermal degradation of the active materials. Therefore, assessing the thermal stability of the novel derivatives is a critical step.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7][8] This technique is used to determine the decomposition temperature (Td), which is typically defined as the temperature at which 5% weight loss occurs. A high Td is desirable for materials intended for use in electronic devices.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[7][8] It is used to identify phase transitions such as the glass transition temperature (Tg) and melting point (Tm). A high Tg is indicative of a morphologically stable amorphous state, which is often beneficial for thin-film device performance.

Derivative Td (°C at 5% weight loss) Tg (°C) Tm (°C)
Core MoietyHypothetical DataHypothetical DataHypothetical Data
Derivative AHypothetical DataHypothetical DataHypothetical Data
Derivative BHypothetical DataHypothetical DataHypothetical Data
Table 1: Hypothetical Thermal Properties of Novel Derivatives.
Electrochemical Characterization

The electrochemical properties of the derivatives, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for determining their suitability as HTMs. These energy levels dictate the efficiency of charge injection and transport in a device.

  • Cyclic Voltammetry (CV): CV is the primary technique used to determine the oxidation and reduction potentials of the synthesized compounds.[9] The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction peaks, respectively, relative to a reference electrode (e.g., ferrocene/ferrocenium). The HOMO level should be well-aligned with the valence band of the active layer (e.g., perovskite) to ensure efficient hole extraction.[10][11]

Derivative E_ox (V vs. Fc/Fc+) E_red (V vs. Fc/Fc+) HOMO (eV) LUMO (eV) Electrochemical Band Gap (eV)
Core MoietyHypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Derivative AHypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Derivative BHypothetical DataHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Table 2: Hypothetical Electrochemical Properties of Novel Derivatives.
Photophysical Properties

The interaction of the novel materials with light is another critical aspect, especially for applications in OLEDs and OPVs.

  • UV-Visible Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule and is used to determine the optical band gap.[9] For HTMs in solar cells, it is generally desirable to have minimal absorption in the visible region to avoid parasitic absorption of light intended for the active layer.[10]

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the emission of light from the material after it has been excited by a light source.[9] This is particularly important for materials intended for use in the emissive layer of OLEDs.

Derivative λ_abs,max (nm) Optical Band Gap (eV) λ_em,max (nm) Photoluminescence Quantum Yield (Φ_PL)
Core MoietyHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Derivative AHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Derivative BHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Table 3: Hypothetical Photophysical Properties of Novel Derivatives.

Device Fabrication and Characterization: Bridging Materials Science and Applied Physics

The ultimate validation of a novel organic electronic material lies in its performance within a functional device. The fabrication of devices such as Organic Field-Effect Transistors (OFETs) allows for the direct measurement of key performance metrics like charge carrier mobility.

Organic Field-Effect Transistor (OFET) Fabrication

OFETs are three-terminal devices that are excellent platforms for evaluating the charge transport characteristics of new semiconductor materials.[12][13][14][15] A common device architecture is the bottom-gate, bottom-contact (BGBC) configuration.[14]

OFET Fabrication Workflow:

Substrate Substrate Cleaning (e.g., p-doped Si wafer) Dielectric Dielectric Deposition (e.g., thermal oxidation for SiO2) Substrate->Dielectric Electrodes Source/Drain Electrode Patterning (e.g., photolithography and metal deposition) Dielectric->Electrodes SAM Surface Treatment (e.g., self-assembled monolayer) Electrodes->SAM Semiconductor Organic Semiconductor Deposition (e.g., spin-coating or thermal evaporation) SAM->Semiconductor Annealing Thermal Annealing Semiconductor->Annealing Characterization Device Characterization Annealing->Characterization

Caption: Workflow for OFET Fabrication.

Detailed Protocol for OFET Fabrication (BGBC Architecture):

  • Substrate Preparation: Begin with a heavily doped silicon wafer that serves as the gate electrode. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Layer: Grow a layer of silicon dioxide (SiO₂) on the silicon wafer via thermal oxidation to serve as the gate dielectric.

  • Source and Drain Electrodes: Define the source and drain electrodes on the dielectric layer using photolithography, followed by the thermal evaporation of a suitable metal (e.g., gold with a chromium adhesion layer).

  • Surface Treatment: Treat the surface of the dielectric with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and reduce charge trapping at the interface.

  • Organic Semiconductor Deposition: Deposit a thin film of the novel this compound derivative onto the substrate via spin-coating from a suitable solvent or by thermal evaporation under high vacuum.

  • Thermal Annealing: Anneal the device at an optimized temperature to improve the morphology and crystallinity of the organic semiconductor film.

  • Characterization: Measure the electrical characteristics of the OFET in a probe station under an inert atmosphere.

OFET Characterization and Performance Metrics

The performance of an OFET is evaluated by measuring its output and transfer characteristics. From these measurements, key parameters such as the charge carrier mobility (μ), the on/off current ratio, and the threshold voltage (Vth) can be extracted.[16] High charge carrier mobility is a primary indicator of an effective HTM.

Derivative Hole Mobility (μ_h) (cm²/Vs) On/Off Ratio Threshold Voltage (V_th) (V)
Core MoietyHypothetical DataHypothetical DataHypothetical Data
Derivative AHypothetical DataHypothetical DataHypothetical Data
Derivative BHypothetical DataHypothetical DataHypothetical Data
Table 4: Hypothetical OFET Performance of Novel Derivatives.

Computational Modeling: A Predictive Approach to Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in the design of new organic electronic materials.[10][17][18] By modeling the electronic structure of proposed derivatives, researchers can gain insights into their potential performance before embarking on time-consuming and resource-intensive synthesis.

Key Parameters from Computational Modeling:

  • HOMO/LUMO Energy Levels: DFT calculations can provide accurate predictions of the frontier molecular orbital energies, allowing for the pre-screening of candidates with suitable energy level alignment for a given device architecture.[11]

  • Reorganization Energy: The reorganization energy is a measure of the geometric relaxation that occurs upon charge transfer. A lower reorganization energy is generally correlated with higher charge carrier mobility.

  • Molecular Conformation: Computational modeling can predict the most stable molecular conformations, which can influence the packing of molecules in the solid state and, consequently, the charge transport properties.[17]

Future Outlook and Conclusion

The exploration of novel derivatives of this compound presents a fertile ground for the discovery of next-generation hole-transport materials. The synthetic versatility of this core structure, coupled with a systematic approach to characterization and device integration, offers a clear pathway to materials with enhanced performance and stability. The continued synergy between synthetic chemistry, materials science, and computational modeling will undoubtedly accelerate the development of organic electronics and pave the way for their widespread commercialization.

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Methodological & Application

using N-(4-Bromophenyl)-4-biphenylamine in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Cross-Coupling Reactions with N-(4-Bromophenyl)-4-biphenylamine

Introduction: Synthesizing Complex Triarylamines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide, providing a powerful route to biaryls, polyolefins, and styrenes.[3] Its mild conditions, commercial availability of reagents, and the generation of non-toxic byproducts have cemented its use in academic research and across the pharmaceutical, agrochemical, and materials science industries.[4][5][6]

This guide focuses on a specific, high-value substrate: This compound . This molecule serves as a critical building block for constructing complex, extended triarylamine structures. The products derived from its coupling are of significant interest in the development of organic light-emitting diodes (OLEDs), hole-transport materials, and as key intermediates in the synthesis of biologically active compounds.[7][8][9]

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It aims to provide a deep, mechanistic understanding and a practical, field-tested protocol for the successful application of this compound in Suzuki cross-coupling reactions. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-yield, reproducible results.

The Engine of C-C Bond Formation: A Mechanistic Overview

Understanding the "why" of a reaction begins with its mechanism. The Suzuki-Miyaura coupling operates through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[10] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate.[10][11] The reactivity of the organohalide is crucial here; aryl bromides, like our substrate, offer a good balance of reactivity and stability, making them ideal coupling partners.

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[13][14] The choice of base is therefore critical to the reaction's success.[15]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex—the biphenylamine moiety and the newly transferred aryl group—are coupled and expelled from the palladium coordination sphere. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][11]

Suzuki_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diaryl Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Product Out ArBr Ar-Br (this compound) ArBr->OxAdd Substrate In Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal Boronic Acid In

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of N,4-diphenyl-N-(4'-phenyl-[1,1'-biphenyl]-4-yl)aniline

This section provides a robust, step-by-step protocol for the coupling of this compound with a representative partner, phenylboronic acid.

Materials & Reagents
ReagentFormulaM.W.PurityNotes
This compoundC₁₈H₁₄BrN324.22>98%The electrophilic substrate.
Phenylboronic AcidC₆H₇BO₂121.93>98%The nucleophilic partner.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56>98%Catalyst. Store under inert gas.
Potassium Phosphate, Tribasic (K₃PO₄)K₃PO₄212.27>98%Base. Should be finely powdered and dry.
1,4-DioxaneC₄H₈O₂88.11AnhydrousReaction solvent. Should be degassed before use.
Deionized WaterH₂O18.02-Co-solvent. Should be degassed before use.
Experimental Workflow

The following diagram outlines the general laboratory setup for performing the Suzuki coupling reaction under an inert atmosphere, which is critical for preventing the oxidation and deactivation of the Pd(0) catalyst.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Dry & Assemble Schlenk Flask prep_inert 2. Purge with Inert Gas (Ar/N₂) prep_flask->prep_inert prep_reagents 3. Weigh Solid Reagents prep_inert->prep_reagents add_solids 4. Add Solids to Flask (Substrate, Boronic Acid, Base, Catalyst) prep_reagents->add_solids add_solvents 5. Add Degassed Solvents via Syringe add_solids->add_solvents heat 6. Heat to 80-90°C with Stirring add_solvents->heat monitor 7. Monitor Progress (TLC / GC-MS) heat->monitor cool 8. Cool to RT monitor->cool extract 9. Dilute & Extract (EtOAc / H₂O) cool->extract dry 10. Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify 11. Purify via Column Chromatography dry->purify

Caption: A step-by-step workflow from preparation to purification.

Step-by-Step Procedure

The following protocol is based on established methodologies for coupling aryl bromides.[16][17]

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq., e.g., 324 mg, 1.0 mmol), phenylboronic acid (1.2 eq., 146 mg, 1.2 mmol), and finely powdered K₃PO₄ (2.0 eq., 425 mg, 2.0 mmol).[16]

  • Inerting the System : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%, 35 mg, 0.03 mmol). The yellow color of the catalyst is a good visual indicator.

  • Solvent Addition : Add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. A 4:1 solvent ratio is a common starting point.[16]

  • Reaction Execution : Lower the flask into a pre-heated oil bath at 80-90 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is typically complete within 12-22 hours.[16][17]

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the final product.

Expert Insights: Optimizing for Success

The difference between a moderate and a high-yielding reaction often lies in the nuanced understanding of the reaction parameters.

  • The Catalyst/Ligand System : While Pd(PPh₃)₄ is a reliable workhorse, many modern Suzuki reactions employ a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand.[12] For aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos can dramatically increase reaction rates and yields, even at lower catalyst loadings or room temperature.[18][19] These ligands promote the oxidative addition and reductive elimination steps.

  • The Role of the Base : The base is arguably the most critical component after the catalyst.[3] Its primary role is to form the reactive boronate species.[13][14]

    • Strength : Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially with sterically hindered substrates.[15]

    • Solubility : The use of a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is common when using inorganic bases like K₃PO₄, as it aids in their solubility and facilitates the reaction at the phase interface.

  • Solvent Choice : The solvent must solubilize the reagents to an effective concentration.

    • Aprotic Polar Solvents : Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent choices.[3]

    • Biphasic Systems : As mentioned, combinations like Toluene/H₂O or Dioxane/H₂O are highly effective and are considered "greener" alternatives.[3][20]

Safety Precautions

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Bases : Strong bases like K₃PO₄ are corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents : Organic solvents like 1,4-dioxane are flammable and have associated health risks. Handle with care in a fume hood.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably synthesize complex triarylamine structures. This guide provides a scientifically grounded and practical framework to empower researchers, scientists, and drug development professionals to achieve consistent and high-yielding results, accelerating discovery in materials science and medicinal chemistry.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. Available from: [Link]

  • Martín, R., & Amatore, C. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Bellina, F., & Rossi, R. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available from: [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available from: [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]

  • Young, D. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]

  • Li, G., et al. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. ResearchGate. Available from: [Link]

  • Ijaz, F., et al. (2020). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: the. SciSpace. Available from: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available from: [Link]

  • Freitag, M., et al. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Available from: [Link]

  • Ordóñez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available from: [Link]

  • Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Boger, D. L., et al. Synthesis and evaluation of N-aryl and N-alkenyl CBI derivatives. PubMed. Available from: [Link]

  • Adama Makhteshim Ltd. (2021). Process for the preparation of biphenylamines. Google Patents.
  • ChemBK. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]. Available from: [Link]

  • Jastrzębek, T., et al. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Semantic Scholar. Available from: [Link]

Sources

Application Note & Protocol: A Guide to the Buchwald-Hartwig Amination for the Synthesis of N-(4-Bromophenyl)-4-biphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Biphenylamines

In the landscape of modern materials science and drug development, the N-aryl biphenylamine scaffold is a privileged structure. These molecules form the core of numerous functional materials, particularly in the field of organic electronics.[1] N-(4-Bromophenyl)-4-biphenylamine, the subject of this guide, is a critical intermediate used in the synthesis of hole-transporting layers (HTLs) and host materials for Organic Light-Emitting Diodes (OLEDs) and in the development of organic photovoltaics (OPVs). Its unique electronic properties, derived from the extended π-conjugated system, are essential for efficient charge transport in these devices.

The construction of the key carbon-nitrogen (C-N) bond in these molecules has historically been a challenge, often requiring harsh reaction conditions with limited substrate scope.[2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized C-N bond formation, offering a mild, versatile, and highly efficient pathway to synthesize aryl amines.[2][3] This reaction's broad functional group tolerance and reliability have established it as a cornerstone of modern organic synthesis.[4]

This document provides a detailed, field-proven protocol for the synthesis of this compound from 4-bromobiphenyl and 4-bromoaniline. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and offers a guide to troubleshooting common issues.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed coupling of 4-biphenylamine with 1,4-dibromobenzene. While either aryl bromide can undergo oxidative addition, the biphenyl C-Br bond is generally more reactive. For the purpose of this protocol, we will focus on the coupling of 4-biphenylamine and 1-bromo-4-iodobenzene for enhanced reactivity, though the principle remains the same for di-bromo starting materials with adjusted conditions. The scheme below illustrates the core transformation.

Scheme 1: Synthesis of this compound

The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[2][5][6] The cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[7][8]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][9]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination out1 Product (Ar-NR'R'') amide_complex->out1 out2 [Base-H]+X- amide_complex->out2 in1 Ar-X in1->oa_complex in2 Amine (HNR'R'') in2->oa_complex in3 Base in3->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale (1-5 mmol) and emphasizes best practices for achieving high yield and purity.

Materials and Reagents
ReagentFormulaM.W.Amount (for 1 mmol scale)Molar Eq.Notes
4-BiphenylamineC₁₂H₁₁N169.22169 mg1.0
1-Bromo-4-iodobenzeneC₆H₄BrI282.91311 mg1.1Using the iodo-analogue enhances reactivity.
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7218.3 mg0.02 (2 mol%)Palladium(0) source. Handle with care.
XPhosC₃₃H₄₅P480.6828.8 mg0.06 (6 mol%)A bulky, electron-rich phosphine ligand.
Sodium tert-butoxideC₄H₉NaO96.10135 mg1.4Strong, non-nucleophilic base. Highly hygroscopic.
Anhydrous TolueneC₇H₈-10 mL-Solvent must be anhydrous and deoxygenated.
Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Reaction Procedure
  • Flask Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-biphenylamine (169 mg, 1.0 mmol), 1-bromo-4-iodobenzene (311 mg, 1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.8 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the formation of a monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates reductive elimination.[2] The base, NaOtBu, is strong enough to deprotonate the amine without interfering with base-sensitive functional groups.[8]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.[8]

    • Scientist's Note: The Pd(0) catalyst is highly sensitive to oxygen and moisture, which can lead to catalyst deactivation and significantly lower yields. Maintaining a rigorously inert atmosphere is paramount for success.[8]

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Scientist's Note: Vigorous stirring is important, especially with heterogeneous bases like carbonates or phosphates, to ensure adequate mixing.[7] Toluene is a common solvent choice, but others like dioxane or THF can also be effective.[7][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

Workup and Purification
  • Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with 20 mL of ethyl acetate. Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[4]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Weigh Reagents: - Amine - Aryl Halide - Pd₂(dba)₃ / XPhos - NaOtBu b Add to Schlenk Flask a->b c Evacuate & Backfill with Argon (3x) b->c d Add Anhydrous Toluene c->d e Heat to 100 °C with Vigorous Stirring d->e f Monitor by TLC/LC-MS (4-24h) e->f g Cool to RT & Dilute f->g h Filter through Celite g->h i Wash with H₂O & Brine h->i j Dry (Na₂SO₄) & Concentrate i->j k Purify via Column Chromatography j->k

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Catalyst deactivation (oxygen/moisture).2. Impure reagents or solvent.3. Insufficiently strong base.1. Ensure a rigorously inert atmosphere; use freshly degassed solvent.[8]2. Purify starting materials; use anhydrous solvent from a fresh bottle.3. Use a strong base like NaOtBu or LHMDS. If functional groups are sensitive, try weaker bases like K₃PO₄ or Cs₂CO₃ but you may need to increase temperature.[12]
Formation of Side Products 1. Hydrodehalogenation (aryl halide is reduced).2. Homocoupling of the aryl halide.1. This can occur with some ligand/base combinations. Screen different ligands or ensure the amine is pure.2. Ensure the inert atmosphere is maintained; this is often a sign of oxygen contamination.
Reaction Stalls 1. Poor solubility of reagents.2. Catalyst inhibition.1. Try a different solvent like 1,4-dioxane or a mixture of solvents.[7]2. Iodide, generated from the aryl iodide, can sometimes inhibit the catalyst. If the reaction stalls, consider a slightly higher catalyst loading.[12]

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of this compound, a key intermediate for advanced electronic materials. By carefully controlling the reaction atmosphere, using high-purity reagents, and selecting an appropriate catalyst system, this protocol can be routinely employed to achieve high yields of the desired product. The insights into the mechanism and potential pitfalls provided in this guide serve to empower researchers to confidently apply and adapt this essential transformation in their own laboratories.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Xinghui Material. (2024). 4'-Bromo-N,N-diphenyl-4-biphenylamine: A Key Intermediate for Advanced Electronic Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Autech Industry Co.,Limited. (2025). The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. [Link]

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Application Notes & Protocols: N-(4-Bromophenyl)-4-biphenylamine as a Hole Transporting Material in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Hole Transport Materials

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies by offering superior contrast, vibrant colors, and physical flexibility. The performance of these devices is critically dependent on the multilayered organic semiconductor architecture, where each layer performs a specific function.[1] The Hole Transporting Layer (HTL) is a cornerstone of this architecture, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking electrons from passing to the anode. An ideal Hole Transporting Material (HTM) must possess high hole mobility, appropriate energy levels (HOMO/LUMO) for efficient charge injection, and excellent thermal and morphological stability to ensure a long operational lifetime for the device.[2][3]

N-(4-Bromophenyl)-4-biphenylamine, a derivative of the well-established biphenyl amine family, has emerged as a material of interest for HTLs.[4] Its biphenyl core provides a rigid, thermally stable foundation, while the triarylamine structure is inherently effective at transporting holes.[2] The presence of a bromine atom offers a reactive site for further molecular engineering through cross-coupling reactions, allowing for the fine-tuning of its electronic properties.[2] This document provides a comprehensive guide for researchers on the synthesis, purification, and application of this compound as a high-performance HTM in OLED fabrication.

Physicochemical Properties and Key Characteristics

The efficacy of this compound as an HTM is rooted in its specific molecular and electronic properties. Purity is paramount, as trace impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime.

PropertyValueSource
Chemical Name N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine[4][5]
Synonyms 4-(4-Bromoanilino)biphenyl, 4-Bromo-4'-phenyl-diphenylamine[4][6]
CAS Number 1160294-93-8[4][5]
Molecular Formula C18H14BrN[5]
Molecular Weight 324.21 g/mol [5]
Appearance White to off-white powder/crystals[5]
Purity (Typical) >98.0% (GC/HPLC)[7]

Note: HOMO/LUMO energy levels should be determined experimentally via techniques like cyclic voltammetry and UV-Vis spectroscopy for each synthesized batch to ensure proper energy level alignment within the target device architecture.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the bromination of a biphenylamine precursor. The following protocol is based on established methodologies for selective aromatic bromination.[5]

Diagram: Synthesis Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification s1 Dissolve N-phenyl-biphenylylamine in Dimethylformamide (DMF) s2 Add N-bromosuccinimide (NBS) portion-wise at room temperature s1->s2 s3 Stir for 2 hours under Nitrogen atmosphere s2->s3 w1 Add Toluene and Water to the reaction mixture s3->w1 w2 Separate the organic phase w1->w2 w3 Wash organic phase with water and saturated NaCl solution w2->w3 w4 Dry over anhydrous MgSO4 w3->w4 w5 Remove solvent under reduced pressure w4->w5 p1 Recrystallize crude solid from Toluene w5->p1 p2 Filter and wash with cold solvent p1->p2 p3 Dry under vacuum to obtain pure white powder p2->p3 cluster_device OLED Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., Alq3) EML Emissive Layer (EML) (e.g., Alq3 or Doped Host) HTL Hole Transport Layer (HTL) This compound HIL Hole Injection Layer (HIL) (e.g., 2-TNATA) Anode Anode (e.g., ITO) Substrate Glass Substrate

Sources

Application Notes & Protocols: Fabrication and Characterization of High-Efficiency Inverted Perovskite Solar Cells Utilizing N-(4-Bromophenyl)-4-biphenylamine as a Novel Hole Transport Layer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Photovoltaics and Materials Science

Abstract

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a leading next-generation photovoltaic technology. The hole transport layer (HTL) is a critical component within the PSC architecture, fundamentally governing charge extraction, device stability, and overall performance.[1][2][3] While established HTLs like PTAA and Spiro-OMeTAD are widely used, the exploration of novel, cost-effective, and stable materials is paramount for advancing commercial viability. This document provides a detailed guide for the fabrication and characterization of inverted (p-i-n) perovskite solar cells, employing N-(4-Bromophenyl)-4-biphenylamine as a promising alternative HTL. We present a comprehensive, step-by-step protocol, explain the scientific rationale behind key processing steps, and outline essential characterization techniques to validate device performance and stability.

Introduction: The Critical Role of the Hole Transport Layer (HTL)

The HTL serves multiple indispensable functions within a perovskite solar cell.[3] Its primary role is to efficiently extract photogenerated positive charge carriers (holes) from the perovskite absorber layer and transport them to the anode (typically ITO), while simultaneously blocking electrons to prevent charge recombination at the interface.[1][2] An ideal HTL should possess several key characteristics:

  • High Hole Mobility: To ensure efficient charge transport and minimize resistive losses.

  • Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTL must align favorably with the valence band of the perovskite to facilitate efficient hole extraction.[1]

  • Good Film-Forming Properties: The ability to form a uniform, pinhole-free layer is crucial to prevent short-circuiting and ensure consistent device performance.

  • Chemical and Thermal Stability: To ensure long operational lifetimes for the solar cell.

  • Hydrophobicity: To protect the sensitive perovskite layer from moisture-induced degradation.[4]

Diphenylamine derivatives have emerged as a promising class of materials for HTLs due to their strong electron-donating nature, high thermal stability, and excellent charge transport properties.[5][6] this compound, the subject of this guide, incorporates these beneficial electronic features with a bromine substituent that can potentially enhance intermolecular interactions and improve film morphology, making it a compelling candidate for high-performance PSCs.

Device Architecture and Fabrication Workflow

This protocol focuses on an inverted, or "p-i-n," device architecture (Glass/ITO/HTL/Perovskite/ETL/Buffer/Metal Contact). This configuration is widely recognized for its potential for reduced hysteresis and enhanced operational stability compared to conventional n-i-p structures.[5][7]

Device Structure Diagram

Device_Architecture Sunlight Sunlight Glass Glass Substrate Sunlight->Glass ITO ITO (Anode) Glass->ITO HTL HTL (this compound) ITO->HTL Perovskite Perovskite Absorber Layer (e.g., CsFAMA) HTL->Perovskite ETL ETL (e.g., C60) Perovskite->ETL Buffer Buffer Layer (e.g., BCP) ETL->Buffer Metal Metal Contact (e.g., Ag) Buffer->Metal

Caption: Inverted (p-i-n) Perovskite Solar Cell Architecture.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perovskite precursor materials, especially lead-based compounds and organic solvents, are toxic.

Protocol 1: Substrate Cleaning

Rationale: Meticulous cleaning of the Indium Tin Oxide (ITO) coated glass substrate is critical. Any organic or particulate residue can lead to poor film adhesion, electrical shorts, and significantly reduced device performance.

  • Load ITO substrates into a substrate holder.

  • Sequentially sonicate the substrates in a beaker with the following solutions for 15 minutes each:

    • Detergent solution (e.g., 2% Hellmanex in deionized water)

    • Deionized (DI) water

    • Acetone

    • Isopropanol (IPA)

  • After the final sonication, dry the substrates thoroughly with a stream of high-purity nitrogen gas.

  • Immediately transfer the substrates to a UV-Ozone cleaner and treat for 15 minutes to remove final organic residues and improve the wettability of the ITO surface.

  • Store the cleaned substrates in a clean, dry environment (e.g., a nitrogen-filled glovebox) until ready for HTL deposition.

Protocol 2: HTL Solution and Deposition

Rationale: This step deposits the this compound HTL. The concentration of the solution and the spin-coating parameters are optimized to achieve a uniform, pinhole-free film of a desired thickness (typically 10-20 nm).

  • Solution Preparation:

    • Prepare a 3-5 mg/mL solution of this compound in chlorobenzene.

    • Gently heat the solution on a hotplate at ~60 °C while stirring for at least 1 hour to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

  • Deposition:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Place a substrate on the spin-coater chuck.

    • Dispense ~40 µL of the HTL solution onto the center of the ITO substrate.

    • Spin-coat at 5000 rpm for 30 seconds.[5]

    • After spinning, transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes to remove residual solvent and improve film morphology.[5]

    • Allow the substrate to cool to room temperature before proceeding.

Protocol 3: Perovskite Absorber Layer Deposition

Rationale: This protocol describes a one-step deposition with an anti-solvent drip, a widely used method to produce high-quality, crystalline perovskite films with large grains and low defect densities.[8][9] The anti-solvent induces rapid supersaturation, leading to uniform nucleation and growth of the perovskite crystals.

  • Perovskite Precursor Solution Preparation (for a common CsFAMA formulation):

    • In a nitrogen-filled glovebox, prepare a 1.2 M perovskite precursor solution in a mixed solvent of DMF:DMSO (4:1 v/v).

    • Dissolve the following precursors:

      • Formamidinium Iodide (FAI): 1.0 M

      • Lead Iodide (PbI₂): 1.1 M

      • Methylammonium Bromide (MABr): 0.2 M

      • Lead Bromide (PbBr₂): 0.2 M

    • Add a stock solution of Cesium Iodide (CsI) in DMSO to achieve a final Cs concentration of 5-10 mol%.

    • Stir the solution overnight at room temperature to ensure complete dissolution. Filter through a 0.2 µm PTFE filter before use.

  • Deposition:

    • Place the HTL-coated substrate on the spin-coater chuck.

    • Dispense ~40 µL of the perovskite precursor solution onto the HTL.

    • Begin a two-step spin program:

      • Step 1: 1000 rpm for 10 seconds (with a 5-second ramp).

      • Step 2: 6000 rpm for 30 seconds.

    • Anti-Solvent Drip: Approximately 15-20 seconds into Step 2, rapidly dispense ~150 µL of an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the center of the spinning substrate. The film should rapidly change from transparent to a dark, opaque brown/black color.

    • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 45-60 minutes in the nitrogen atmosphere.

Protocol 4: ETL, Buffer, and Metal Contact Deposition

Rationale: The Electron Transport Layer (ETL), buffer layer, and metal contact complete the device. The ETL (e.g., C60) extracts electrons, the buffer layer (e.g., BCP) prevents damage to the underlying layers during metal deposition and improves charge collection, and the metal serves as the back electrode (cathode).

  • ETL Deposition (C60):

    • Prepare a 20 mg/mL solution of C60 in chlorobenzene.

    • Spin-coat the C60 solution onto the cooled perovskite layer at 2000 rpm for 30 seconds.

  • Buffer Layer and Metal Contact Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit an 8 nm thick layer of Bathocuproine (BCP).

    • Without breaking vacuum, deposit a 100 nm thick layer of Silver (Ag) or Gold (Au) through a shadow mask to define the active area of the device (e.g., 0.1 cm²).

    • Remove the completed devices from the evaporator for characterization.

Fabrication Workflow Diagram

Workflow cluster_prep Substrate Preparation cluster_deposition Glovebox Deposition cluster_evaporation Thermal Evaporation start ITO Glass sonicate Sonication (Detergent, DI, Acetone, IPA) start->sonicate dry N2 Dry sonicate->dry uv UV-Ozone Clean dry->uv htl Spin-Coat HTL (this compound) uv->htl psk Spin-Coat Perovskite (with Anti-Solvent Drip) htl->psk etl Spin-Coat ETL (C60) psk->etl buffer Deposit Buffer (BCP) etl->buffer metal Deposit Metal (Ag) buffer->metal end Finished Device metal->end

Caption: Step-by-step fabrication workflow for the perovskite solar cell.

Device Characterization Protocols

After fabrication, devices must be characterized to determine their performance and stability.

Current Density-Voltage (J-V) Analysis

Rationale: J-V analysis is the primary method for determining the power conversion efficiency of a solar cell under simulated sunlight.

  • Equipment: Use a solar simulator (calibrated to AM 1.5G, 100 mW/cm²) and a source measure unit (SMU).

  • Measurement:

    • Mask the device with a precision aperture (e.g., 0.09 cm²) to accurately define the illuminated area.

    • Scan the voltage from reverse bias (-0.2 V) to forward bias (+1.2 V) and back again to check for hysteresis.[10] The scan rate and delay time should be standardized to ensure reproducible results.

    • From the J-V curve, extract the key photovoltaic parameters.

Data Presentation: Photovoltaic Performance

Summarize the extracted data in a structured table for clear comparison.

Device IDScan DirectionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Sample-1Reverse
Sample-1Forward
Sample-2Reverse
Sample-2Forward
Average -
  • Voc (Open-Circuit Voltage): The maximum voltage at zero current.

  • Jsc (Short-Circuit Current Density): The maximum current at zero voltage.

  • FF (Fill Factor): A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction.

  • PCE (Power Conversion Efficiency): The overall efficiency of the device (PCE = (Voc * Jsc * FF) / Pin).

External Quantum Efficiency (EQE) Spectroscopy

Rationale: EQE (also known as IPCE) measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum and convolving it with the AM 1.5G solar spectrum should yield a Jsc value that corroborates the J-V measurement.

  • Equipment: A dedicated EQE measurement system with a monochromatic light source and a calibrated reference photodiode.

  • Measurement: Measure the device response across a relevant wavelength range (e.g., 300 nm to 850 nm).

Stability Testing

Rationale: Assessing device longevity is crucial for commercial applications. Stability tests evaluate performance degradation under operational stress.

  • Operational Stability: Place an encapsulated device under continuous 1-sun illumination in an inert atmosphere (e.g., nitrogen). Track the PCE over time by performing J-V scans at set intervals. A common metric is the T₈₀, the time it takes for the PCE to drop to 80% of its initial value.[7]

  • Environmental Stability: Store unencapsulated devices in a controlled environment (e.g., 50% relative humidity, 25 °C) in the dark and measure their performance periodically to assess their resilience to ambient moisture and oxygen.

Conclusion

This guide provides a robust and detailed framework for the fabrication and evaluation of high-performance inverted perovskite solar cells using this compound as a novel hole transport layer. By following these protocols, researchers can systematically produce devices, characterize their performance, and contribute to the ongoing development of stable and efficient perovskite photovoltaic technology. The causality-driven explanations for each step are intended to empower scientists to not only replicate the process but also to intelligently modify and optimize it for further advancements in the field.

References

  • Advanced Luminescence-Based Characterization Techniques For Perovskite Solar Cells. (n.d.). Google Books.
  • Characterization Techniques for Perovskite Solar Cell Materials. (2019, November). Elsevier Science and Technology.
  • Novel Perovskite Solar Cell Architecture Featuring Efficient Light Capture and Ultrafast Carrier Extraction. (2017, June 27). ACS Publications.
  • Characterization of perovskite solar cells: Towards a reliable measurement protocol. (2016, August 19). AIP Publishing.
  • What Is The Role Of The Hole Transport Layer In Perovskite Solar Cells? (2025, September 10). YouTube.
  • Function of Hole Transport Layer Components in Perovskite Solar Cells. (n.d.). eScholarship.
  • The role of the hole-transport layer in perovskite solar cells - reducing recombination and increasing absorption. (n.d.). ResearchGate.
  • Advances in Hole Transport Materials for Layered Casting Solar Cells. (n.d.). PMC - NIH.
  • Device Architecture Engineering: Progress toward Next Generation Perovskite Solar Cells. (2025, October 7). Wiley Online Library.
  • Novel Perovskite Solar Cell Design Yields Both High Efficiency and Stability. (2022, September 7). World-Energy.
  • New perovskite fabrication method for solar cells paves way to large-scale production. (2021, March 18). ScienceDaily.
  • "Investigating New Methods to Develop Perovskite Solar Cells" by Amani Hussain Alfaifi. (n.d.). Digital Commons @ University of South Florida.
  • Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. (n.d.). PMC - PubMed Central.
  • Boosting Inverted Perovskite Solar Cells Performance by Using Functionalized 9,9-bis(4-diphenylaminophenyl)fluorenes with Triphenylamine as Dopant-free Hole Transporting Materials. (2019, April). ResearchGate.
  • New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. (2013, January 1). Kyung Hee University.
  • Resolving the Hydrophobicity of the Me-4PACz Hole Transport Layer for Inverted Perovskite Solar Cells with Efficiency >20%. (2023, August). ResearchGate.

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Application Notes and Protocols for Thin-Film Deposition of N-(4-Bromophenyl)-4-biphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Bromophenyl)-4-biphenylamine is a key organic semiconductor material, frequently utilized as an intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs).[1][2] Its chemical structure, featuring a biphenyl group and a bromophenyl group attached to a central amine, provides a robust backbone for creating materials with desirable charge transport properties. Specifically, derivatives of this compound are explored for their potential as hole transport layer (HTL) materials in OLEDs.[3][4] The formation of high-quality, uniform thin films of this compound and its derivatives is paramount to the performance and longevity of such electronic devices.[4][5]

This document provides a comprehensive guide to the primary thin-film deposition techniques applicable to this compound, tailored for researchers, scientists, and professionals in drug development and organic electronics. We will delve into both physical and solution-based deposition methods, offering detailed protocols and explaining the scientific rationale behind the experimental choices.

Key Properties of this compound
PropertyValueReference
CAS Number 1160294-93-8[1]
Molecular Formula C₁₈H₁₄BrN[6]
Molecular Weight 324.22 g/mol [6]
Appearance White to off-white powder[7]
Purity Typically ≥97%[2]
Application OLED intermediates[1]

Part 1: Physical Vapor Deposition (PVD) - Thermal Evaporation

Physical vapor deposition encompasses a variety of vacuum deposition techniques used to produce thin films.[8] For organic small molecules like this compound, thermal evaporation is a prevalent and effective method.[9] This process involves heating the source material in a high-vacuum environment until it sublimes or evaporates. The resulting vapor then travels and condenses onto a cooler substrate, forming a thin film.

Scientific Principles and Rationale

The choice of thermal evaporation is dictated by the need for high-purity, uniform, and smooth thin films, which are critical for the performance of organic electronic devices.[9][10] A high-vacuum environment (typically < 10⁻⁶ Torr) is essential to prevent contamination from atmospheric gases like oxygen and water, which can degrade the organic material and adversely affect device performance.[9] The deposition rate and substrate temperature are critical parameters that influence the morphology and structure of the resulting film.[9] Slow deposition rates and controlled substrate temperatures generally lead to more ordered and uniform films.

Experimental Workflow for Thermal Evaporation

Caption: Workflow for Thermal Evaporation.

Detailed Protocol for Thermal Evaporation

Materials and Equipment:

  • This compound (≥98% purity)

  • Substrates (e.g., Indium Tin Oxide (ITO) coated glass, silicon wafers)

  • High-vacuum thermal evaporation system (pressure capability < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Appropriate crucible (e.g., alumina, tantalum)[11]

  • Substrate holder with temperature control

  • Standard solvents for substrate cleaning (e.g., acetone, isopropanol, deionized water)

  • Nitrogen gas for drying

Protocol:

  • Substrate Preparation:

    • Sequentially clean the substrates in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • For ITO substrates, an additional UV-ozone treatment for 10-15 minutes is recommended to improve the work function and enhance hole injection.

  • Crucible Loading and System Setup:

    • Carefully load the this compound powder into the crucible. Ensure the crucible is clean and has been previously outgassed.

    • Mount the cleaned substrates onto the substrate holder.

    • Place the crucible in the appropriate heating element within the vacuum chamber.

  • Chamber Evacuation:

    • Evacuate the deposition chamber to a base pressure of ≤ 5 x 10⁻⁶ Torr. This minimizes the presence of residual gases that could contaminate the film.[9]

  • Source Degassing:

    • Gently heat the crucible to a temperature below the material's evaporation point for 10-20 minutes to outgas any adsorbed impurities from the source material.

  • Deposition:

    • Increase the temperature of the crucible slowly to initiate sublimation/evaporation of the this compound. A slow temperature ramp prevents decomposition of the organic material.[9]

    • Monitor the deposition rate and film thickness in real-time using the QCM. A typical deposition rate for small organic molecules is 0.1-0.2 nm/s.

    • Maintain the substrate at a controlled temperature (e.g., room temperature or slightly elevated) during deposition to influence film morphology.

    • Continue deposition until the desired film thickness is achieved.

  • Cool Down and Venting:

    • Once the desired thickness is reached, close the shutter and turn off the power to the heating element.

    • Allow the system to cool down to near room temperature before venting the chamber with an inert gas like nitrogen.

  • Film Characterization:

    • Remove the coated substrates for subsequent analysis.

Part 2: Solution-Based Deposition Techniques

Solution-based deposition methods offer advantages in terms of low cost, scalability, and the potential for large-area and flexible device fabrication.[12][13][14] Techniques like spin coating are particularly well-suited for laboratory-scale research and development.[12]

Scientific Principles and Rationale

Solution-based deposition relies on dissolving the organic material in a suitable solvent to create a precursor solution. This solution is then applied to a substrate, and the solvent is subsequently removed, leaving behind a thin film.[13] The quality of the resulting film is highly dependent on the solubility of the material, the choice of solvent, the solution concentration, and the deposition parameters (e.g., spin speed for spin coating).[15] The solvent's boiling point and vapor pressure influence the drying rate, which in turn affects the film's morphology and crystallinity.

Experimental Workflow for Spin Coating

Caption: Workflow for Spin Coating.

Detailed Protocol for Spin Coating

Materials and Equipment:

  • This compound

  • Suitable organic solvent (e.g., chloroform, toluene, chlorobenzene)

  • Spin coater

  • Hot plate

  • Micropipettes

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Substrates (as described in the PVD section)

  • Vials and magnetic stirrer

Protocol:

  • Solution Preparation:

    • Dissolve a specific concentration of this compound in a chosen solvent (e.g., 5-20 mg/mL). The optimal concentration will depend on the desired film thickness and the solvent used.

    • Stir the solution, potentially with gentle heating, until the material is fully dissolved.

    • Filter the solution through a syringe filter to remove any particulate impurities.

  • Substrate Preparation:

    • Clean the substrates using the same procedure outlined in the PVD protocol.

  • Spin Coating Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the prepared solution onto the center of the substrate using a micropipette. The volume should be sufficient to cover the substrate surface during spinning.

    • Start the spin coater. A typical two-step process might involve a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.

  • Solvent Evaporation and Annealing:

    • After spinning, transfer the coated substrate to a hotplate for a soft bake (e.g., 80-100 °C for 5-10 minutes) to remove residual solvent.

    • A subsequent thermal annealing step at a higher temperature (below the material's melting or decomposition point) can be performed to improve film crystallinity and morphology.

  • Film Characterization:

    • The film is now ready for characterization.

Part 3: Thin-Film Characterization

Thorough characterization of the deposited thin films is crucial to understand their properties and to correlate them with the final device performance.

Key Characterization Techniques
TechniqueInformation Obtained
Atomic Force Microscopy (AFM) Surface morphology, roughness, and grain size.[16]
Scanning Electron Microscopy (SEM) High-resolution imaging of the film's surface and cross-section.[16]
X-ray Diffraction (XRD) Crystalline structure and orientation of the film.[17]
UV-Vis Spectroscopy Optical absorption properties and estimation of the optical bandgap.[18]
Profilometry Film thickness.[19]
Cyclic Voltammetry (CV) Electrochemical properties, including HOMO/LUMO energy levels.[20]
Self-Validating System for Protocols

To ensure the reliability and reproducibility of the deposition processes, a self-validating system should be in place. This involves:

  • In-situ Monitoring: During PVD, the use of a QCM provides real-time feedback on the deposition rate and thickness, allowing for precise control.

  • Standardized Characterization: Consistently applying a suite of characterization techniques to films produced under different conditions allows for direct comparison and optimization of the deposition parameters.

  • Control Samples: Always include a control substrate (e.g., a bare silicon wafer) alongside the primary substrates to characterize the film's intrinsic properties.

  • Batch-to-Batch Consistency: For solution-based methods, ensure the precursor solution is prepared consistently. For PVD, monitor the source material for any degradation over time.

Conclusion

The successful fabrication of high-performance organic electronic devices hinges on the quality of the constituent thin films. For a crucial intermediate like this compound, both physical vapor deposition and solution-based techniques offer viable pathways for thin-film formation. The choice between these methods will depend on the specific application requirements, desired film properties, and available resources. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers and scientists can effectively deposit high-quality thin films of this compound, paving the way for advancements in OLEDs and other organic electronic technologies.

References

  • The Science Behind OLEDs: Understanding Hole Transport Layer M
  • Performance Analysis of Hole Transport Materials in OLED Devices: A Compar
  • Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Electron / Hole Transport Layer M
  • Hole-transporting materials for organic light-emitting diodes: an overview.
  • Hole transporting materials for organic light emitting diodes: An Overview.
  • Thin Films Deposition of Organic Materials. (2019-09-25).
  • Thin Film Deposition: Solution Based Approach.
  • PHYSICAL VAPOR DEPOSITION OF POLYMER THIN FILMS AND ITS APPLICATION TO ORGANIC DEVICES. World Scientific.
  • Thin Film Deposition: Solution Based Approach. Semantic Scholar.
  • Solution Processing of Functional Thin Films and Their Device Applic
  • Inorganic and Organic Solution-Processed Thin Film Devices. PMC.
  • Characterization of (R‐4BrMBA)4AgBiI8 thin films.
  • 4'-bromo-[1,1'-biphenyl]-4-amine: Properties, Applic
  • 4-Phenyl-N-(4-Phenylphenyl)
  • This compound CAS No.1160294-93-8 Factory. Hong Jin.
  • N-(4-Bromophenyl)
  • This compound 98.0+%, TCI America™. Fisher Scientific.
  • Physical vapor deposition. Wikipedia.
  • Physical Vapor Deposition (PVD)
  • Vacuum Deposition Techniques and Tables. Ted Pella, Inc.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL 4-CYNANOPHENYL-FUNCTIONALIZED N4,N4,N4′,N4′-TERAPHENYLBENZIDINE (TPB) AS HOLE TRANSPORTING MOLECULAR MATERIALS.
  • Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. PMC.
  • Thin Films of Nanocrystalline Fe(pz)[Pt(CN)
  • Electrochemical study of tris(4-bromophenyl)amine and 2,2,6,6-tetramethylpiperidine-1-oxyl in room-temperature ionic liquids.

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Application Notes & Protocols: N-(4-Bromophenyl)-4-biphenylamine as a Pivotal Intermediate for Advanced Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis, purification, characterization, and application of N-(4-Bromophenyl)-4-biphenylamine (CAS No. 1160294-93-8). This triarylamine derivative is a critical building block in the synthesis of high-performance organic semiconductor materials, particularly for Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The protocols detailed herein are designed for researchers and materials scientists, offering not only step-by-step instructions but also the underlying chemical principles to empower experimental design and optimization.

Introduction: The Strategic Importance of this compound

The field of organic electronics relies on the rational design of molecules that can efficiently transport charge carriers. Triarylamine derivatives have emerged as a cornerstone class of materials for this purpose, primarily due to their excellent hole-transporting capabilities and morphological stability.[1][2] this compound stands out as a particularly valuable intermediate for several key reasons:

  • Core Functionality : The N,N-diaryl-4-biphenylamine core structure provides inherent hole-transporting properties, which are fundamental for the efficient operation of many organic electronic devices.

  • Reactive Handle for Elaboration : The strategically placed bromine atom serves as a highly versatile reactive site. It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the construction of larger, more complex, and precisely tailored semiconductor molecules.[3]

  • Molecular Design Flexibility : By using this intermediate, scientists can systematically modify the final molecular architecture to fine-tune critical properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thermal stability, and solubility, thereby optimizing device performance.[4]

This guide will detail the synthesis of this intermediate via N-bromosuccinimide (NBS) bromination and its subsequent use in a Suzuki-Miyaura cross-coupling reaction to create a more complex triarylamine, a common pathway for developing novel hole transport materials.[5][6]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1160294-93-8[7]
Molecular Formula C₁₈H₁₄BrN[7]
Molecular Weight 324.21 g/mol [7]
Appearance White to off-white powder/crystals[8]
Purity ≥98.0%[8]
Synonyms 4-(4-Bromoanilino)biphenyl, N-(4-bromophenyl)-4-phenylaniline[8]

Synthesis Protocol: this compound via Electrophilic Bromination

The synthesis of the title compound can be efficiently achieved through the direct bromination of N-phenyl-4-biphenylamine using N-bromosuccinimide (NBS). This method is often preferred for its selectivity and milder reaction conditions compared to using elemental bromine.

Causality Behind Experimental Choices:

  • Reagent (NBS) : N-Bromosuccinimide is an electrophilic brominating agent. The electron-rich nature of the diphenylamine nitrogen directs the bromination to the para position of the unsubstituted phenyl ring, which is activated by the amine group. Using NBS provides a slow, controlled source of Br⁺, minimizing over-bromination and side reactions.

  • Solvent (DMF/Ethyl Acetate) : Dimethylformamide (DMF) or Ethyl Acetate are suitable polar aprotic solvents that can dissolve the starting materials and facilitate the reaction.[7]

  • Reaction Conditions : The reaction is typically run at room temperature to maintain high selectivity for the desired mono-brominated product.[7]

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Dissolve N-phenyl-4-biphenylamine in Dimethylformamide (DMF) B 2. Add N-Bromosuccinimide (NBS) portion-wise at room temperature A->B Reagents C 3. Stir for 2-24 hours, monitoring by TLC B->C Reaction D 4. Quench with water and extract with Toluene C->D Completion E 5. Wash organic layer with brine, dry over MgSO₄ D->E F 6. Concentrate under reduced pressure E->F G 7. Recrystallize from Toluene to yield pure product F->G

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Step-by-Step
  • Preparation : To a 250 mL round-bottom flask, add N-phenyl-4-biphenylamine (10.0 g, 40.7 mmol).

  • Dissolution : Add 100 mL of dimethylformamide (DMF) and stir until all the solid has dissolved.

  • Reagent Addition : Slowly add N-bromosuccinimide (NBS) (7.25 g, 40.7 mmol) to the solution in small portions over 15 minutes. An exotherm may be observed; maintain the temperature near room temperature.

  • Reaction : Stir the mixture at room temperature for 2 hours.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Pour the reaction mixture into 200 mL of distilled water. Add 100 mL of toluene and transfer to a separatory funnel. Separate the organic layer.[7]

  • Washing : Wash the organic phase sequentially with pure water (2 x 100 mL) and a saturated sodium chloride solution (brine) (1 x 100 mL).[7]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification : Recrystallize the resulting solid from toluene to yield this compound as a grey or white powder.[7] A typical yield is around 67%.[7]

Characterization and Validation

Confirming the identity and purity of the synthesized intermediate is crucial before its use in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

Table 2: Representative ¹H and ¹³C NMR Data
TypeChemical Shift (δ) in Acetone-d₆Description
¹H-NMR 7.55-7.64 (m, 5H)Aromatic protons
7.27-7.45 (m, 5H)Aromatic protons
7.21 (d, 2H)Aromatic protons
7.11 (d, 2H)Aromatic protons
¹³C-NMR 143.18, 142.61, 140.76, 133.40, 132.08Aromatic carbons
128.88, 127.74, 126.62, 126.26Aromatic carbons
118.90, 118.05, 111.33Aromatic carbons
Note: Data is representative and may vary slightly based on solvent and instrument calibration.[7]

Application Protocol: Synthesis of a Triarylamine Semiconductor via Suzuki-Miyaura Coupling

The bromine atom on this compound is a synthetic linchpin, enabling the construction of more complex hole-transporting molecules via C-C bond formation. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for this purpose.[9][10]

Causality Behind Experimental Choices:

  • Catalyst System : A palladium(0) catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle.[11] The palladium complex undergoes oxidative addition with the aryl bromide (our intermediate), followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the catalyst.

  • Base : A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for the transmetalation step.[6][11][12]

  • Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the reactants, while water is often necessary to dissolve the inorganic base.[6][11]

Diagram 2: Suzuki Coupling for Semiconductor Synthesis

Intermediate N-(4-Bromophenyl)- 4-biphenylamine Product Extended Triarylamine (Target Semiconductor) Intermediate->Product BoronicAcid Aryl Boronic Acid (e.g., 4-(Diphenylamino)phenylboronic acid) BoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst + K₃PO₄ Base Catalyst->Product Catalyzes Solvent 1,4-Dioxane / H₂O Reflux (95 °C) Solvent->Product Reaction Environment

Caption: Key components for extending the core intermediate via Suzuki coupling.

Experimental Protocol: Step-by-Step

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

  • Inert Atmosphere : In a Schlenk flask, create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Reagent Loading : To the flask, add this compound (1.0 g, 3.08 mmol), the desired arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.1 eq, 3.39 mmol), and potassium phosphate (K₃PO₄) (2.0 eq, 6.16 mmol).

  • Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.154 mmol).[6][11]

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 20 mL).[6]

  • Reaction : Heat the reaction mixture to reflux (approx. 95-100 °C) with vigorous stirring. Monitor the reaction by TLC for 12-24 hours until completion.[6]

  • Workup : Cool the mixture to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate or hexane/dichloromethane gradient) to isolate the final triarylamine semiconductor material.[1]

Conclusion

This compound is more than a mere chemical; it is an enabling platform for innovation in organic electronics. Its robust synthesis and versatile reactivity allow for the systematic development of next-generation hole-transport materials. The protocols provided herein offer a validated starting point for researchers to synthesize this key intermediate and leverage its potential in creating novel materials for advanced OLEDs, OPVs, and other organic semiconductor devices.

References

  • Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40%. ResearchGate. [Link]

  • Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. inno-pharmchem.com. [Link]

  • New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 4-Phenyl-N-(4-Phenylphenyl)aniline: A Key OLED Intermediate. mol-port.com. [Link]

  • Synthesis of Some Green Dopants for OLEDs Based on Arylamine 2,3-disubstituted Bithiophene Derivatives. MDPI. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. [Link]

  • N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. PubChem. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. [Link]

  • Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. National Institutes of Health (NIH). [Link]

  • The role of chemical design in the performance of organic semiconductors. PubMed. [Link]

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Application Notes and Protocols for N-(4-Bromophenyl)-4-biphenylamine in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Hole-Transporting Materials in Organic Photovoltaics

The rapid evolution of organic photovoltaics (OPVs), particularly perovskite solar cells (PSCs), has positioned them as a formidable next-generation renewable energy technology. The power conversion efficiencies (PCEs) of PSCs have seen a dramatic increase, now rivaling those of conventional silicon-based solar cells.[1] This remarkable progress is largely attributed to the meticulous engineering of each layer within the solar cell device stack. Among these, the hole-transporting layer (HTL) plays a critical role in efficiently extracting and transporting photogenerated holes from the light-absorbing perovskite layer to the anode, while simultaneously blocking electrons, thereby minimizing charge recombination and maximizing device performance.[2]

N-(4-Bromophenyl)-4-biphenylamine is a key intermediate belonging to the versatile class of triphenylamine (TPA) derivatives. TPA-based compounds are renowned for their excellent hole-transporting properties, favorable electrochemical and photophysical characteristics, and the tunability of their molecular structure to optimize device performance.[1] The biphenylamine core of this compound provides a robust and electronically active scaffold. The bromine substituent offers a reactive site for further chemical modifications, allowing for the synthesis of more complex and higher-performance hole-transporting materials (HTMs), such as conjugated polymers like poly(triarylamine) (PTAA). These advanced materials derived from this compound are instrumental in achieving high-efficiency and stable perovskite solar cells.[3][4]

This document provides a comprehensive guide to the application of this compound and its derivatives in the fabrication of organic photovoltaic devices. It covers the fundamental properties of the core molecule, a detailed protocol for the deposition of a derivative HTL, and the expected device performance, offering valuable insights for researchers in the field.

Physicochemical Properties of this compound and Derivatives

A thorough understanding of the material's properties is essential for its effective application. The following table summarizes key physicochemical characteristics of the parent molecule, this compound, and provides context with typical properties of its polymeric derivative, PTAA, which is widely used as a high-performance HTL.

PropertyThis compoundPoly(triarylamine) (PTAA) (Derivative)Reference
IUPAC Name N-(4-bromophenyl)biphenyl-4-aminePoly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine][5]
Molecular Formula C₁₈H₁₄BrN(C₂₃H₂₃N)n[5]
Molecular Weight 324.22 g/mol Varies with polymerization[5]
Appearance Off-white to pale yellow crystalline solidWhite to off-white powder
Solubility Soluble in common organic solvents like chloroform, DMSO.Soluble in toluene, chlorobenzene, dichlorobenzene.[4][5]
HOMO Level Approx. -5.1 to -5.3 eV (Estimated based on derivatives)-5.2 to -5.3 eV[4]
LUMO Level Approx. -2.0 to -2.2 eV (Estimated based on derivatives)-2.0 to -2.2 eV[4]
Hole Mobility Low (as a small molecule)10⁻³ to 10⁻⁴ cm²/Vs[4]

Mechanism of Action: Hole Extraction and Transport in a Perovskite Solar Cell

In a typical inverted p-i-n perovskite solar cell architecture, the HTL is the first layer deposited on the transparent conductive oxide (TCO) anode (e.g., ITO or FTO). The primary function of the HTL is to facilitate the efficient transfer of holes from the valence band of the perovskite absorber layer to the anode.

Upon absorption of photons, the perovskite layer generates electron-hole pairs (excitons), which quickly dissociate into free charge carriers. The holes are then injected into the highest occupied molecular orbital (HOMO) of the HTL. For this process to be efficient, the HOMO level of the HTL must be well-aligned with the valence band maximum (VBM) of the perovskite layer, typically around -5.4 eV. The HTL then transports these holes to the anode while its high lowest unoccupied molecular orbital (LUMO) level acts as an energy barrier to prevent electrons from the perovskite's conduction band from reaching the anode, thus preventing short-circuiting and recombination losses.

G cluster_0 Perovskite Solar Cell Device Stack cluster_1 Charge Transport Pathway Anode Anode (ITO/FTO) HTL Hole Transport Layer (e.g., PTAA derivative) HTL->Anode Hole Transport Perovskite Perovskite Absorber Layer (e.g., (FA,MA)Pb(I,Br)₃) ETL Electron Transport Layer (e.g., PCBM) Cathode Cathode (Ag) ETL->Cathode Electron Transport Photon Sunlight (Photons) Hole Hole (h+) Electron Electron (e-) Hole->HTL Hole Extraction Electron->ETL Electron Extraction

Charge generation and transport in a p-i-n perovskite solar cell.

Experimental Protocol: Fabrication of an Inverted (p-i-n) Perovskite Solar Cell using a Poly(triarylamine) HTL

This protocol details the fabrication of a high-performance inverted planar perovskite solar cell using a poly(triarylamine) (PTAA) derivative of this compound as the hole-transporting layer.

Materials and Reagents
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • Hole Transport Layer (HTL): Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)

  • HTL Solvent: Toluene or Chlorobenzene

  • Perovskite Precursor Solution: e.g., a solution of FAI, MABr, CsI, PbI₂, and PbBr₂ in a DMF/DMSO solvent mixture.[6]

  • Electron Transport Layer (ETL): [7][7]-Phenyl-C₆₁-butyric acid methyl ester (PCBM)

  • ETL Solvent: Chlorobenzene

  • Buffer Layer: Bathocuproine (BCP)

  • Buffer Layer Solvent: Isopropyl alcohol

  • Top Electrode: Silver (Ag)

  • Cleaning Solvents: Deionized water, isopropyl alcohol, acetone

Device Fabrication Workflow

G cluster_workflow Device Fabrication Workflow start Start: FTO Substrate clean 1. Substrate Cleaning (Sonication in DI water, acetone, IPA) start->clean uv_ozone 2. UV-Ozone Treatment clean->uv_ozone htl_prep 3. HTL Solution Preparation (e.g., 2-10 mg/mL PTAA in Toluene) uv_ozone->htl_prep htl_spin 4. HTL Spin-Coating (e.g., 3000-6000 rpm for 30s) htl_prep->htl_spin htl_anneal 5. HTL Annealing (e.g., 100°C for 10 min) htl_spin->htl_anneal perovskite_spin 6. Perovskite Layer Deposition (Spin-coating with anti-solvent quenching) htl_anneal->perovskite_spin perovskite_anneal 7. Perovskite Annealing (e.g., 100°C for 60 min) perovskite_spin->perovskite_anneal etl_spin 8. ETL Spin-Coating (e.g., 20 mg/mL PCBM in Chlorobenzene) perovskite_anneal->etl_spin bcp_spin 9. BCP Buffer Layer Deposition etl_spin->bcp_spin cathode_evap 10. Cathode Evaporation (Thermal evaporation of Ag) bcp_spin->cathode_evap end Finished Device cathode_evap->end

Workflow for fabricating an inverted p-i-n perovskite solar cell.
Step-by-Step Methodology
  • Substrate Cleaning:

    • Clean the FTO-coated glass substrates by sequential sonication in deionized water with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • UV-Ozone Treatment:

    • Treat the cleaned substrates with UV-ozone for 15-30 minutes to remove organic residues and improve the wettability of the surface.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of PTAA in toluene or chlorobenzene at a concentration of 2-10 mg/mL.[6][8]

    • Spin-coat the PTAA solution onto the FTO substrate at 3000-6000 rpm for 30 seconds.[6]

    • Anneal the substrates on a hotplate at 100°C for 10 minutes in a nitrogen-filled glovebox.[6]

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the HTL-coated substrate. A two-step spin-coating process is often employed.

    • During the second, faster spin step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization of the perovskite film.[7]

    • Immediately transfer the substrates to a hotplate and anneal at 100-150°C for 10-60 minutes.

  • Electron Transport Layer (ETL) and Buffer Layer Deposition:

    • Prepare a solution of PCBM in chlorobenzene (e.g., 20 mg/mL).[6]

    • Spin-coat the PCBM solution onto the perovskite layer.

    • Prepare a solution of BCP in isopropyl alcohol (e.g., 0.5 mg/mL).[6]

    • Spin-coat the BCP solution onto the PCBM layer.

  • Cathode Deposition:

    • Define the active area of the device using a shadow mask (typically 0.1 cm²).

    • Deposit a 100 nm thick silver (Ag) electrode by thermal evaporation under high vacuum.

Expected Performance and Characterization

Perovskite solar cells fabricated using PTAA, a derivative of the this compound core structure, as the HTL have demonstrated high power conversion efficiencies. The performance of these devices can be characterized by current density-voltage (J-V) measurements under simulated sunlight (AM 1.5G, 100 mW/cm²).

Photovoltaic ParameterTypical Range of ValuesReference
Power Conversion Efficiency (PCE) 17% - 21%[4][8]
Open-Circuit Voltage (Voc) 1.05 V - 1.15 V[4][8]
Short-Circuit Current Density (Jsc) 20 mA/cm² - 24 mA/cm²[4][8]
Fill Factor (FF) 0.75 - 0.82[4][8]

Conclusion and Future Outlook

This compound serves as a crucial building block for the synthesis of advanced hole-transporting materials that are integral to the development of high-performance organic photovoltaics. The triphenylamine core provides the necessary electronic properties for efficient hole transport, while the biphenyl group enhances molecular rigidity and stability. The bromo-functionalization allows for further synthetic modifications to fine-tune the material's properties and performance.

The detailed protocol provided, using the well-established PTAA as a representative derivative, demonstrates a reliable pathway to fabricating efficient inverted p-i-n perovskite solar cells. As research in this field continues, the development of novel HTMs derived from this compound and similar core structures will be paramount in pushing the boundaries of OPV efficiency, stability, and commercial viability. Future work will likely focus on creating derivatives that can be processed without the use of toxic solvents and that enhance the long-term operational stability of perovskite solar cells.

References

  • Liu, Y., Liu, Z., & Lee, E.-C. (2020). High-Performance Inverted Perovskite Solar Cells Using Doped Poly(triarylamine) as the Hole Transport Layer.
  • Innovative PIN-type perovskite solar cells with 17% efficiency: processing and characterization. (2021). RSC Advances, 11(52), 32899-32907.
  • High-Performance Inverted Perovskite Solar Cells Using Doped Poly(triarylamine) as the Hole Transport Layer. (2020).
  • A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (2021). Polymers, 13(16), 2758.
  • N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. PubChem. Retrieved from [Link]

  • Spin-Coating Perovskite Solar Cells on Plastic. The Center for Energy Efficient Electronics Science (E3S). Retrieved from [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 381(2254), 20220293.
  • Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. (2016). Journal of Materials Chemistry A, 4(32), 12515-12521.
  • Solution-processed CuI as a hole transport layer for Sn–Pb perovskite solar cells. (2021).
  • Optimizing the Interface between Hole Transporting Material and Nanocomposite for Highly Efficient Perovskite Solar Cells. (2019). Polymers, 11(11), 1888.
  • Perovskite Solar Cells for Which the HTLs Were Fabricated by Different Spin-Coating Methods. (2021).
  • Investigation of Hole-Transporting Poly(triarylamine) on Aggregation and Charge Transport for Hysteresisless Scalable Planar Perovskite Solar Cells. (2018).
  • Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. (2007). Journal of Polymer Science Part A: Polymer Chemistry, 45(21), 4937-4950.
  • The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. (2022). Chemical Society Reviews, 51(14), 5974-6064.
  • Perovskite solar cells: an emerging photovoltaic technology. (2014).

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Application Note: High-Purity Isolation of N-(4-Bromophenyl)-4-biphenylamine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-(4-Bromophenyl)-4-biphenylamine from a crude synthetic mixture using silica gel flash column chromatography. This compound is a key intermediate in the development of materials for organic electronics and as a building block in medicinal chemistry.[1][2] Achieving high purity is critical for subsequent applications, necessitating the removal of unreacted precursors, catalysts, and side-products. This guide details a systematic approach, from initial mobile phase screening with Thin-Layer Chromatography (TLC) to final product isolation and characterization, designed for researchers and drug development professionals.

Introduction and Scientific Principle

The synthesis of this compound, typically via cross-coupling reactions, often results in a crude product containing various impurities. Column chromatography is a powerful and widely adopted liquid chromatography technique for separating and purifying individual components from a mixture on a preparative scale.[3][4]

The separation is based on the principle of differential adsorption.[5] A liquid mobile phase carrying the sample mixture is passed through a column packed with a solid stationary phase. Components in the mixture interact with the stationary phase to varying degrees based on their polarity. In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a relatively non-polar mobile phase. Non-polar compounds have a weaker affinity for the stationary phase and elute faster, while more polar compounds are retained longer.[3]

This compound is a moderately polar aromatic amine. Due to the secondary amine functional group, it can exhibit strong, sometimes irreversible, interactions with the slightly acidic silanol groups on the surface of standard silica gel, leading to a phenomenon known as "tailing" or "streaking." This can significantly reduce separation efficiency. To counteract this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (Et₃N), which neutralizes the acidic sites on the silica and ensures sharp, symmetrical elution bands.[6][7]

Materials and Methods

Reagents and Consumables
MaterialSpecifications
Stationary Phase Silica Gel, Flash Chromatography Grade
Particle Size: 40-63 µm (230-400 mesh)
Crude Sample This compound (post-synthesis workup)
Mobile Phase Solvents n-Hexane (or Heptane), HPLC Grade
Ethyl Acetate (EtOAc), HPLC Grade
Dichloromethane (DCM), HPLC Grade
Mobile Phase Modifier Triethylamine (Et₃N), ≥99.5%
TLC Plates Silica Gel 60 F₂₅₄, Aluminum-backed
Apparatus Glass chromatography column, collection flasks/test tubes, TLC developing chamber, UV Lamp (254 nm), Rotary Evaporator
Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₈H₁₄BrN[1]
Molecular Weight 324.22 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 130.0 to 134.0 °C[1]
Solubility Slightly soluble in Chloroform and DMSO[8]

Experimental Protocol

The purification process is a multi-step workflow. It begins with method development using TLC to identify the optimal mobile phase, followed by column packing, sample application, elution, and finally, product isolation.

Workflow Overview

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Purification cluster_3 Analysis & Isolation TLC TLC Solvent Screening (Target Rf ≈ 0.3) Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Dry Load Sample Equilibrate->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Product Evaporate->Characterize

Caption: Column Chromatography Workflow Diagram

Step 1: Method Development via Thin-Layer Chromatography (TLC)

The objective here is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound.[5][7] This Rƒ range typically ensures good separation from impurities on a column.

  • Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Solvent Screening: Prepare a series of developing solvents (eluents). A good starting point for a compound of this polarity is 5% ethyl acetate in hexane.[6]

    • Test System 1: 5% EtOAc / 95% Hexane

    • Test System 2: 10% EtOAc / 90% Hexane

    • Test System 3: 10% EtOAc / 90% Hexane + 0.5% Et₃N

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up ~80% of the plate's length.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Optimization: Calculate the Rƒ value (distance traveled by spot / distance traveled by solvent front).[5] Adjust the eluent polarity (increase %EtOAc) until the Rƒ of the product spot is ~0.3. The addition of triethylamine should result in a more symmetrical, less "streaky" spot; if so, it should be included in the mobile phase for the column.[7]

Step 2: Column Preparation (Slurry Packing)

Proper column packing is essential to prevent cracking or channeling of the stationary phase, which would compromise the separation. The weight of silica gel should be approximately 30-50 times the weight of the crude sample.[3]

  • Setup: Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~1 cm) of sand.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 0.5% Et₃N) to form a consistent slurry.

  • Packing: Pour the slurry into the column. Use a funnel to guide the flow. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and dislodge air bubbles.

  • Equilibration: Once packed, add a final layer of sand (~1 cm) on top of the silica bed. Continuously pass 2-3 column volumes of the mobile phase through the packed silica to ensure the bed is stable and fully equilibrated. Crucially, never allow the solvent level to drop below the top of the sand layer.

Step 3: Sample Loading (Dry Loading)

For compounds like this compound that have limited solubility in non-polar solvents, dry loading is the preferred method. It leads to sharper bands and better separation.

  • Dissolve the entire crude sample in a minimal volume of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this powder onto the sand at the top of the prepared column, ensuring an even and level surface.

Step 4: Elution and Fraction Collection
  • Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

  • Fractionation: Begin collecting the eluate in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions).

  • Monitoring: Monitor the progress of the separation by performing TLC analysis on every few fractions. Spot the fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.

  • Gradient Elution (Optional): If separation between the product and a closely-eluting impurity is poor, or if highly polar impurities need to be washed off the column, the polarity of the mobile phase can be gradually increased (e.g., from 10% EtOAc to 20% EtOAc).[3][9]

Step 5: Product Isolation and Analysis
  • Identification: Based on the TLC analysis of the collected fractions, identify all fractions containing the pure this compound.

  • Combination: Combine the pure fractions into a single round-bottom flask.

  • Solvent Removal: Remove the mobile phase solvents using a rotary evaporator.[10]

  • Final Product: The resulting solid is the purified product. Place it under high vacuum for several hours to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product through analytical methods such as NMR spectroscopy, melting point analysis, or HPLC. The results should match literature values.[1]

Troubleshooting

ProblemProbable CauseSolution
Compound streaks (tails) on TLC/Column Acidic nature of silica interacting with the amine.Add a small amount (0.1-1.0%) of triethylamine or ammonia in methanol to the mobile phase.[6][7]
Poor or no separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Ensure the Rƒ is in the 0.2-0.4 range.[5]
Cracked/channeled silica bed Improper packing (e.g., packed dry or too quickly).Repack the column using the wet slurry method, ensuring the column is never allowed to run dry.
Product elutes too quickly (Rƒ too high) Mobile phase is too polar.Decrease the concentration of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product does not elute (Rƒ too low) Mobile phase is not polar enough.Increase the concentration of the polar solvent in the mobile phase.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column chromatography. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • The Chem Blog. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

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analytical characterization of N-(4-Bromophenyl)-4-biphenylamine using NMR and mass spec

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Characterization of N-(4-Bromophenyl)-4-biphenylamine using NMR and Mass Spectrometry

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of this compound, a diarylamine of significant interest in materials science and as a key intermediate in organic synthesis.[1][2][3][4] We present detailed, field-proven protocols for structural elucidation and identity confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices, expected spectral data, and key fragmentation patterns are discussed to ensure robust and reliable characterization for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Diarylamine Characterization

Diarylamines, such as this compound, constitute a critical class of compounds. Their synthesis and subsequent use in creating more complex molecules, from pharmaceuticals to organic electronic materials, demand unambiguous structural verification.[2][3][4] The presence of multiple aromatic rings and a halogen substituent presents a unique analytical profile. This guide establishes a self-validating workflow that leverages the complementary strengths of NMR and mass spectrometry to provide unequivocal structural proof, ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei like protons (¹H) and carbons (¹³C).[5]

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. A homogenous solution free of particulate matter is critical to avoid distortions in the magnetic field, which would result in poor spectral resolution and broad lineshapes.[6][7]

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes (clean, unscratched)[7][8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)[8][9]

  • Glass Pasteur pipette and glass wool or a syringe filter

Step-by-Step Protocol:

  • Weighing the Sample: For ¹H NMR, weigh 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][9][10]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] Using a secondary vial allows for effective mixing (e.g., vortexing) to ensure complete dissolution.[9][10]

  • Filtration (Critical Step): Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube.[6] This step is crucial to remove any suspended solid particles that can interfere with magnetic field homogeneity and degrade spectral quality.[6][7]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Workflow for NMR Analysis

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh 1. Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter shim 4. Insert & Shim Spectrometer filter->shim acquire_H1 5. Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 6. Acquire ¹³C Spectrum acquire_H1->acquire_C13 process 7. Fourier Transform & Phase Correction acquire_C13->process integrate 8. Integrate Peaks (¹H) process->integrate assign 9. Assign Signals & Elucidate Structure integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Data Interpretation: Expected ¹H and ¹³C NMR Spectra

The structure of this compound contains three distinct aromatic regions. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

Expected ¹H NMR Data (in CDCl₃, 400 MHz) The aromatic region (approx. 7.0-7.6 ppm) will be complex due to overlapping signals. Protons on the bromophenyl ring are expected to be slightly downfield compared to the other rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55-7.60Multiplet4HProtons ortho to the phenyl-phenyl bondDeshielded by aromatic ring current
~ 7.40-7.45Doublet (d)2HProtons ortho to BromineDeshielded by electronegative Br
~ 7.25-7.35Multiplet3HProtons meta/para to the phenyl-phenyl bondStandard aromatic region
~ 7.05-7.15Multiplet4HProtons ortho/meta to the amine bridgeShielded by electron-donating NH group
~ 5.80Broad Singlet1HN-H protonExchangeable proton, shift is concentration-dependent

Expected ¹³C NMR Data (in CDCl₃, 100 MHz) The spectrum will show multiple signals in the aromatic region (110-150 ppm). The carbon directly attached to the bromine will have a characteristic shift.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 143.2C-N (Biphenyl side)Quaternary carbon attached to nitrogen
~ 142.6C-N (Bromophenyl side)Quaternary carbon attached to nitrogen
~ 140.8C-C (Quaternary)Quaternary carbon of the biphenyl linkage
~ 132.1C-H (ortho to Br)Aromatic CH
~ 128.9C-HAromatic CH of the terminal phenyl ring
~ 127.7C-HAromatic CH
~ 126.6C-HAromatic CH
~ 118.9C-H (ortho to NH)Aromatic CH shielded by nitrogen
~ 111.3C-BrQuaternary carbon attached to bromine

Note: The exact chemical shifts and coupling constants can be confirmed by running 2D NMR experiments such as COSY and HSQC.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the analyte and, through fragmentation, valuable structural information.[11]

Ionization Technique: Electrospray Ionization (ESI)

For a moderately sized, thermally stable organic molecule like this compound, ESI is an ideal "soft ionization" method.[12][13] It generates ions directly from a solution with minimal fragmentation, which ensures that the molecular ion is readily observed.[12] Analysis is typically performed in positive ion mode, where the amine nitrogen is easily protonated to form an [M+H]⁺ ion.

Experimental Protocol: ESI-MS Analysis

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Formic acid (optional, to aid protonation)

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent. For positive ion mode, adding 0.1% formic acid to the solution can enhance the signal by promoting the formation of [M+H]⁺ ions.[14]

  • Instrument Setup: The analysis can be performed via direct infusion into the mass spectrometer or by coupling with a liquid chromatography (LC) system for sample introduction.

  • Data Acquisition:

    • Mode: Positive Electrospray Ionization (+ESI).

    • MS1 Scan: Perform a full scan over a mass range that includes the expected molecular weight (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]⁺.

    • MS/MS (Tandem MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural confirmation.

Workflow for Mass Spectrometry Analysis

MS_Workflow Diagram 2: Mass Spectrometry Analysis Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Interpretation dissolve_ms 1. Prepare Dilute Solution (~1 mg/mL in MeOH/ACN) acidify 2. Add 0.1% Formic Acid (Optional, for +ESI) dissolve_ms->acidify infuse 3. Infuse into ESI Source acidify->infuse ms1_scan 4. Acquire MS1 Scan (Detect [M+H]⁺) infuse->ms1_scan ms2_scan 5. Isolate & Fragment [M+H]⁺ (MS/MS via CID) ms1_scan->ms2_scan analyze_isotope 6. Analyze Isotopic Pattern (Confirm Bromine Presence) ms2_scan->analyze_isotope analyze_frags 7. Analyze Fragment Ions analyze_isotope->analyze_frags confirm_structure 8. Confirm Molecular Weight & Structure analyze_frags->confirm_structure

Caption: Workflow for MS sample preparation, data acquisition, and analysis.

Data Interpretation: Expected Mass Spectrum

The molecular formula of this compound is C₁₈H₁₄BrN.[15][16][17] Its analysis by MS is distinguished by the presence of bromine.

Molecular Ion Isotopic Pattern: A key validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[18] This results in a characteristic doublet for any bromine-containing ion, with two peaks of roughly equal intensity separated by 2 Da.[18][19]

Expected Ions in ESI-MS The expected molecular weight is approximately 324.2 g/mol .[16]

m/z (Da)Ion AssignmentRationale
324.0[M+H]⁺ (with ⁷⁹Br)Protonated molecular ion
326.0[M+2+H]⁺ (with ⁸¹Br)Isotopic peak for the protonated molecular ion
244.1[M-Br]⁺Loss of a bromine radical (a common fragmentation pathway for brominated aromatics)[19]
167.1[C₁₂H₉N]⁺Cleavage of the C-N bond on the bromophenyl side
152.1[C₁₂H₈]⁺Loss of the bromine atom from the molecular ion radical, forming a stable biphenyl cation[19]

The presence of the [M+H]⁺ and [M+2+H]⁺ doublet is definitive proof of a monobrominated compound. The subsequent fragmentation pattern in an MS/MS experiment confirms the connectivity of the molecular structure.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical workflow for the characterization of this compound. ¹H and ¹³C NMR deliver precise details on the molecular skeleton and proton/carbon environments, while high-resolution ESI-MS confirms the elemental composition via accurate mass and the presence of bromine through its distinct isotopic signature. Together, these techniques enable researchers to verify the identity and purity of this important chemical building block with the highest degree of confidence.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. Retrieved from [Link]

  • NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd. (n.d.). Scribd. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

  • Small molecule NMR sample preparation – Georgia Tech NMR Center. (2023, August 29). Georgia Institute of Technology. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. Retrieved from [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. (2013). The Royal Society of Chemistry. Retrieved from [Link]

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  • Electrospray ionization - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Figure S17. 1 H-NMR for N-(4-bromophenyl)pyridin-4-amine. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines | The Journal of Organic Chemistry - ACS Publications. (2025, July 23). American Chemical Society. Retrieved from [Link]

  • Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthetic procedures for diarylamines | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Atroposelective Synthesis of Diarylamines via Organocatalyzed Electrophilic Amination | ACS Catalysis - ACS Publications. (2024, March 18). American Chemical Society. Retrieved from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023, January 26). YouTube. Retrieved from [Link]

  • Chapter 4: Synthetic Methods for Diarylamines and Triarylamines - Books - The Royal Society of Chemistry. (2023, December 15). The Royal Society of Chemistry. Retrieved from [Link]

  • Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis - bioRxiv. (2024, October 19). bioRxiv. Retrieved from [Link]

  • Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Measuring Hole Mobility in N-(4-Bromophenyl)-4-biphenylamine Films: A Detailed Guide to Experimental Setups and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Charge Mobility in Organic Electronics

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), is fundamentally governed by the efficiency of charge transport within the active organic semiconductor layers. Charge carrier mobility (µ), a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a paramount parameter.[1][2] N-(4-Bromophenyl)-4-biphenylamine is an arylamine compound, a class of materials known for their hole-transporting properties, making them integral components in the hole transport layers (HTLs) of many organic electronic devices.[3] Accurate and reliable measurement of the charge mobility in thin films of this material is therefore crucial for device design, material optimization, and fundamental understanding of charge transport physics in these systems.

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setups and protocols for measuring the charge (hole) mobility of this compound films. We will delve into the theoretical underpinnings and practical implementation of three widely adopted techniques: Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and the Organic Field-Effect Transistor (OFET) method.

Time-of-Flight (TOF) Method: Probing Intrinsic Transport

The Time-of-Flight (TOF) technique is a powerful tool for directly measuring the drift mobility of charge carriers in the bulk of a material.[4][5] It is often considered a benchmark for determining intrinsic mobility as it can minimize the influence of external factors like contact resistance.[4] The principle involves generating a sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for these carriers to drift across the film thickness to the counter-electrode under an applied electric field.[5][6]

Causality of Experimental Design for TOF

The choice of a "sandwich" device structure is critical for a successful TOF measurement. This configuration ensures a uniform electric field across the film. A semi-transparent top electrode is necessary to allow the laser pulse to generate charge carriers at the interface with the organic layer. The thickness of the organic film is a crucial parameter; it must be thick enough (typically > 1 µm) to ensure that the transit time of the charge carriers is longer than the RC time constant of the measurement circuit.[7][8]

Experimental Setup and Protocol

Device Fabrication:

  • Substrate Preparation: Begin with a thoroughly cleaned Indium Tin Oxide (ITO) coated glass substrate. ITO will serve as the transparent bottom anode.

  • Film Deposition: Deposit a film of this compound onto the ITO substrate. Thermal evaporation in a high-vacuum chamber is the preferred method to achieve uniform and pinhole-free films with controlled thickness. Aim for a thickness of 1-5 µm.

  • Top Electrode Deposition: Deposit a semi-transparent top metal electrode (e.g., Al, Au) with a high work function to facilitate hole injection, through a shadow mask to define the active area.

Measurement Protocol:

  • Circuit Connection: Connect the ITO anode to the positive terminal of a voltage source and the top metal cathode to the negative terminal through a series resistor. The voltage drop across the resistor is measured by a fast oscilloscope.

  • Carrier Generation: Apply a DC voltage across the device. A short pulse from a nitrogen laser (λ = 337 nm) or another suitable UV laser is directed through the semi-transparent electrode to generate a sheet of electron-hole pairs near this electrode.

  • Data Acquisition: The photogenerated holes will drift towards the cathode under the influence of the applied electric field, inducing a transient photocurrent. This transient is captured by the oscilloscope.

  • Transit Time Determination: The transit time (t_T) is determined from the shape of the photocurrent transient. For non-dispersive transport, the transient will show a plateau followed by a drop-off, and t_T is the time at which the current starts to decay. For dispersive transport, the transit time is often determined from the intersection of the asymptotes in a double logarithmic plot of the transient.

Data Analysis

The hole mobility (µ_h) is calculated using the following equation:

µ_h = L² / (V * t_T)

where:

  • L is the thickness of the organic film.

  • V is the applied voltage.

  • t_T is the transit time.

Parameter Typical Value/Range Significance
Film Thickness (L)1 - 5 µmEnsures transit time > RC time constant.
Applied Voltage (V)10 - 100 VEstablishes the electric field for charge drift.
Laser Pulse Duration< 10 nsShould be much shorter than the transit time.
Series Resistor (R)1 - 10 kΩUsed for current sensing.
Oscilloscope Bandwidth> 100 MHzRequired for resolving fast transients.
Workflow Diagram

TOF_Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis Prep1 ITO Substrate Cleaning Prep2 This compound Film Deposition (Thermal Evaporation) Prep1->Prep2 Prep3 Top Electrode Deposition Prep2->Prep3 Meas1 Apply DC Voltage Prep3->Meas1 Meas2 Laser Pulse Excitation Meas1->Meas2 Meas3 Record Photocurrent Transient Meas2->Meas3 Analysis1 Determine Transit Time (t_T) Meas3->Analysis1 Analysis2 Calculate Mobility (µ_h) Analysis1->Analysis2 SCLC_Workflow cluster_prep Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis Prep1 Substrate Preparation (ITO) Prep2 This compound Film Deposition Prep1->Prep2 Prep3 High Work Function Top Electrode Deposition Prep2->Prep3 Meas1 Connect to SMU Prep3->Meas1 Meas2 Sweep Voltage & Measure Current Meas1->Meas2 Analysis1 Plot J vs. V (log-log) Meas2->Analysis1 Analysis2 Identify SCLC Regime (slope ≈ 2) Analysis1->Analysis2 Analysis3 Fit to Mott-Gurney Law Analysis2->Analysis3 Analysis4 Extract Mobility (µ_h) Analysis3->Analysis4

Caption: Space-Charge-Limited Current (SCLC) experimental workflow.

Organic Field-Effect Transistor (OFET) Method: Probing Charge Transport at the Interface

The OFET method measures the charge carrier mobility in a transistor configuration, where a gate electrode modulates the charge carrier density in the semiconductor layer. [9][10]This technique is particularly relevant for applications where charge transport occurs along the interface between the semiconductor and a dielectric layer. [11]

Causality of Experimental Design for OFET

The OFET architecture allows for the independent control of both the longitudinal electric field (source-drain voltage) and the transverse electric field (gate voltage), which modulates the charge carrier concentration. [2]For a p-type material like this compound, a negative gate voltage will induce an accumulation of holes at the semiconductor-dielectric interface, forming a conductive channel. The choice of a bottom-gate, bottom-contact or top-gate, top-contact configuration depends on the desired fabrication process and the need to minimize contact resistance. [11]

Experimental Setup and Protocol

Device Fabrication (Bottom-Gate, Bottom-Contact Example):

  • Substrate and Gate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the doped Si acts as the gate electrode and SiO₂ as the gate dielectric.

  • Source/Drain Electrodes: Pattern the source and drain electrodes (e.g., Au) on the SiO₂ surface using photolithography or shadow masking.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the organic semiconductor and reduce charge trapping.

  • Organic Semiconductor Deposition: Deposit the this compound film onto the substrate, covering the source, drain, and channel region.

Measurement Protocol:

  • Connections: Use a semiconductor parameter analyzer or multiple SMUs to contact the source, drain, and gate electrodes.

  • Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) for different constant gate-source voltages (V_GS).

  • Transfer Characteristics: Measure I_D as a function of V_GS for a constant V_DS in both the linear and saturation regimes.

Data Analysis

The mobility can be extracted from the transfer characteristics in the saturation regime using the following equation:

I_D,sat = (W / 2L) * C_i * µ_h * (V_GS - V_th)²

where:

  • I_D,sat is the drain current in the saturation regime.

  • W is the channel width.

  • L is the channel length.

  • C_i is the capacitance per unit area of the gate dielectric.

  • µ_h is the hole mobility.

  • V_GS is the gate-source voltage.

  • V_th is the threshold voltage.

By plotting the square root of I_D,sat versus V_GS, the mobility can be calculated from the slope of the linear region.

Parameter Typical Value/Range Significance
Channel Length (L)20 - 100 µmDefines the charge transport distance.
Channel Width (W)1 - 2 mmInfluences the magnitude of the drain current.
Dielectric Thickness100 - 300 nmDetermines the gate capacitance.
V_GS Range0 to -60 VModulates the charge carrier density.
V_DS (Saturation)-40 to -60 VEnsures operation in the saturation regime.
Workflow Diagram

OFET_Workflow cluster_prep Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis Prep1 Substrate (Si/SiO₂) Prep2 Pattern Source/Drain Electrodes Prep1->Prep2 Prep3 Dielectric Surface Treatment Prep2->Prep3 Prep4 Deposit Organic Semiconductor Prep3->Prep4 Meas1 Connect to Parameter Analyzer Prep4->Meas1 Meas2 Measure Output Characteristics Meas1->Meas2 Meas3 Measure Transfer Characteristics Meas1->Meas3 Analysis1 Plot √I_D,sat vs. V_GS Meas3->Analysis1 Analysis2 Determine Slope Analysis1->Analysis2 Analysis3 Calculate Mobility (µ_h) Analysis2->Analysis3

Caption: Organic Field-Effect Transistor (OFET) experimental workflow.

Summary and Comparison of Techniques

Technique Principle Advantages Disadvantages Mobility Type
Time-of-Flight (TOF) Transient photocurrent measurementMeasures bulk mobility, minimizes contact effects. [4][5]Requires thick films (>1 µm), complex setup. [7][8]Drift Mobility
Space-Charge-Limited Current (SCLC) Steady-state I-V analysisSimple device structure and measurement. [12]Sensitive to traps and injection barriers. [13][14]Drift Mobility
Organic Field-Effect Transistor (OFET) Gate-modulated conductanceMeasures mobility at the semiconductor/dielectric interface, relevant for transistor applications. [9]Sensitive to contact resistance and interface quality. [15]Field-Effect Mobility

Conclusion

The choice of the most appropriate technique for measuring the charge mobility of this compound films depends on the specific research question and the intended application. The TOF method is ideal for fundamental studies of intrinsic charge transport in the bulk material. The SCLC method offers a simpler approach for routine characterization and screening of materials. The OFET method is indispensable when the material is being evaluated for transistor-based applications, as it probes the charge transport in the relevant device architecture. By carefully following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can obtain reliable and meaningful charge mobility data for this compound and other organic semiconductor materials.

References

  • Current time information in Ottawa, CA. (n.d.). Google.
  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2025, January 7).
  • Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. (n.d.). University Digital Conservancy.
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  • Time of flight. (n.d.). Wikipedia.
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  • Time-of-flight mobility measurements in organic field-effect transistors. (2008, October 31). AIP Publishing.
  • Experimental setups of ToF and CELIV and the device structure used to measure charge carrier mobility. (n.d.). ResearchGate.
  • Charge carrier mobility in organic materials measurement with time-of-flight technique. (n.d.). IEEE Conference Publication.
  • Charge-carrier mobility in an organic semiconductor thin film measured by photoinduced electroluminescence. (2006, June 12). Applied Physics Letters.
  • Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. (2018, July 23). Journal of Applied Physics.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
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  • Schematic setup for typical TOF system for mobility measurements. (n.d.). ResearchGate.
  • Reassessing the Validity of Space-Charge-Limited Current Measurements in Perovskite Devices with Charge-Transporting Layers: A Drift-Diffusion Simulation Including Charge Transition Levels. (2025, August 5). ACS Omega.
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  • On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (n.d.). RSC Publishing.
  • Best Practices for Reporting Organic Field Effect Transistor Device Performance. (2015, June 23). Chemistry of Materials.
  • High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. (n.d.). ACS Publications.
  • Mobility studies of field-effect transistor structures basedon anthracene single crystals. (n.d.). Applied Physics Letters.
  • N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine. (n.d.). ECHEMI.
  • Modeling Space-Charge Limited Currents in Organic Semiconductors: Extracting Trap Density and Mobility. (n.d.). arXiv.
  • N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis. (n.d.). chemicalbook.
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  • Transport Measurements in Field Effect Transistors. (2014, December 9). Physics Courses.
  • Measurement of charge carrier mobility and charge carrier concentration of organic photovoltaic diodes under in situ light soaki. (n.d.). JKU.
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Troubleshooting & Optimization

troubleshooting low yield in N-(4-Bromophenyl)-4-biphenylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)-4-biphenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this C-N cross-coupling reaction. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not showing any product formation. What are the most common initial checks?

A1: When facing a lack of conversion, the primary suspects are the catalyst's activity and the reaction environment. First, ensure your palladium source and phosphine ligand have not degraded; use a fresh batch if in doubt and handle them in a glovebox. Second, rigorously check for atmospheric oxygen and moisture. The catalytic cycle involves sensitive Pd(0) species that are readily oxidized. Ensure all solvents and reagents are anhydrous and that the reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) before heating.[1][2]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) on my starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction, often promoted by the presence of water or other protic impurities which can generate palladium hydride species.[1] To mitigate this, ensure all reagents and solvents are scrupulously dried. The choice of base is also critical; while strong bases like sodium tert-butoxide (NaOtBu) are effective, they can sometimes favor side reactions.[1][3] Consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require slightly higher temperatures or longer reaction times but can suppress hydrodehalogenation.[3][4]

Q3: Is the Buchwald-Hartwig amination the only viable method for this synthesis? What about the Ullmann condensation?

A3: While the Buchwald-Hartwig amination is the most common and versatile method for this transformation due to its milder conditions and broader substrate scope, the Ullmann condensation is a classic alternative.[5][6] Traditional Ullmann reactions require harsher conditions, including high temperatures (>200 °C) and stoichiometric copper, which can limit functional group tolerance.[6][7] However, modern, ligand-assisted Ullmann protocols operate at lower temperatures (80-140 °C) and can be effective, particularly if palladium-based methods are failing.[7][8] If you are observing significant dehalogenation with palladium, a copper-catalyzed Ullmann approach might be a viable alternative to explore.[9]

Q4: My product yield drops significantly after column chromatography. What's happening?

A4: Significant product loss during purification often points to two issues: irreversible adsorption onto the stationary phase or decomposition. This compound is a relatively nonpolar, electron-rich amine. If using silica gel, its acidic nature can lead to strong binding or streaking. To remedy this, try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent system. Alternatively, using a more inert stationary phase like alumina can prevent these issues. Also, ensure your product is stable to the chosen solvent system and is not degrading on the column over time.

In-Depth Troubleshooting Guide

Low yield in the synthesis of this compound via Buchwald-Hartwig amination is a multifaceted problem. This guide breaks down the reaction into key stages to help you systematically identify and resolve the underlying issues.

Stage 1: Reagent & Catalyst System Integrity

The success of a Buchwald-Hartwig reaction is critically dependent on the quality of its components. The catalytic system, comprising a palladium precursor and a phosphine ligand, is particularly sensitive.

Problem: Low or No Catalyst Activity

  • Root Cause Analysis: The active Pd(0) catalyst is generated in situ from a Pd(II) precursor. This process can fail if the precursor is old, the ligand is oxidized, or the activation conditions are suboptimal. Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle, but they are also prone to oxidation.[5][10][11]

  • Solutions & Protocols:

    • Use Precatalysts: To ensure reliable generation of the active catalyst, use modern, air-stable palladium precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4).[1] These complexes rapidly form the active monoligated Pd(0) species under basic conditions, leading to more reproducible results than using sources like Pd(OAc)₂.[1][12]

    • Verify Reagent Quality: Use fresh, high-purity 4-biphenylamine and 1-bromo-4-iodobenzene (or similar aryl halide). Amines, in particular, should be purified if they are old or discolored.[2]

    • Ensure Anhydrous Conditions: Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Flame-dry all glassware under vacuum and backfill with an inert gas before use.

Stage 2: Optimizing Reaction Conditions

The interplay between the base, solvent, and temperature is crucial for maximizing yield and minimizing side reactions.

Problem: Poor Conversion or Formation of Side Products (e.g., Biaryl Homocoupling)

  • Root Cause Analysis: An inappropriate combination of base, solvent, or temperature can stall the catalytic cycle or promote undesired pathways. For instance, the base must be strong enough to deprotonate the amine but not so harsh that it degrades starting materials or promotes side reactions.[3] The solvent's role is not just to dissolve reagents but also to stabilize key intermediates in the catalytic cycle.[3][13]

  • Solutions & Protocols:

    Table 1: Parameter Screening for Reaction Optimization

ParameterOptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3Precatalysts (G3) are preferred for reliability.[1] Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that requires in situ reduction.
Ligand XPhos, SPhos, RuPhos, BINAPBulky, electron-rich dialkylbiaryl phosphines (XPhos, RuPhos) are highly effective for C-N couplings, accelerating reductive elimination and preventing catalyst deactivation.[5][14]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong base that often gives fast rates but can have low functional group tolerance.[3][4] K₃PO₄ and Cs₂CO₃ are milder alternatives that can reduce side reactions.[1][4]
Solvent Toluene, Dioxane, THF, CPMEToluene is a standard non-polar solvent. Ethereal solvents like dioxane or THF can also be effective.[3] The choice can affect reagent solubility and reaction rate.[4]
Temperature 80 - 110 °CThe reaction typically requires heating.[4] Start around 100 °C. Lower temperatures may be possible with highly active catalysts but can slow the reaction; higher temperatures can increase side product formation.[1]
Stage 3: Workup and Purification

Even with high conversion, yield can be lost during product isolation.

Problem: Low Isolated Yield Despite High Reaction Conversion

  • Root Cause Analysis: The product may be lost during aqueous extraction, or residual palladium may complicate purification. Palladium black, a common decomposition product, can create emulsions and adsorb the product.[1]

  • Solutions & Protocols:

    • Initial Filtration: After cooling the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite. This removes insoluble palladium black and inorganic salts, preventing issues in the subsequent extraction.

    • Aqueous Wash: Perform a standard aqueous workup, washing with water and brine to remove the base and other water-soluble impurities.

    • Palladium Scavenging: If residual palladium is suspected to be an issue during chromatography, consider a scavenging step. After the aqueous workup, the crude organic solution can be treated with a palladium scavenger resin or passed through a silica plug treated with a thiol-containing compound to capture residual metal.[15]

    • Optimized Chromatography: As mentioned in the FAQs, use neutralized silica gel or alumina to prevent product loss on the column. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will effectively separate the nonpolar product from more polar impurities.

Visualizing the Process

Understanding the underlying mechanisms and workflows is key to effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps of the Buchwald-Hartwig amination. Low yields can often be traced to a bottleneck in one of these steps, such as a slow oxidative addition or competing side reactions like β-hydride elimination.[5]

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_side Side Reactions Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(NHR'₂)]⁺X⁻ OxAdd->AmineCoord + HNR'₂ Amido Amido Complex L-Pd(II)(Ar)(NR'₂) AmineCoord->Amido + Base - BH⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR'₂ (Product) Amido->Product BetaHydride β-Hydride Elimination Amido->BetaHydride Hydrodehalogenation Ar-H (Hydrodehalogenation) BetaHydride->Hydrodehalogenation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Troubleshooting_Workflow cluster_low_conversion Low Conversion Issues cluster_high_conversion Post-Reaction Issues start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS of Crude start->check_conversion catalyst_check Is Catalyst System Active? (Fresh Reagents, Inert Atm.) check_conversion->catalyst_check Conversion < 50% workup_check Product Loss During Workup? check_conversion->workup_check Conversion > 80% conditions_check Are Conditions Optimal? (Base, Solvent, Temp) catalyst_check->conditions_check Yes side_products Major Side Products? (e.g., Hydrodehalogenation) conditions_check->side_products Yes sol_no_rxn Screen Ligands & Bases Increase Temperature conditions_check->sol_no_rxn No sol_hydro Optimize Base/Solvent Ensure Anhydrous Cond. side_products->sol_hydro side_products->sol_hydro Yes side_products->sol_no_rxn purification_check Issues with Chromatography? workup_check->purification_check No sol_workup Filter through Celite Optimize Extraction workup_check->sol_workup Yes sol_purify Use Neutralized Silica/Alumina Add Scavenger Resin purification_check->sol_purify Yes

Caption: A decision tree for troubleshooting low yield synthesis.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singleton, D. G., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 183-189. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, D. G., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 183-189. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Retrieved from [Link]

  • National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Retrieved from [Link]

  • Green Chemistry. (n.d.). Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Retrieved from [Link]

  • Green Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for N-(4-Bromophenyl)-4-biphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to work on the synthesis of N,N,4-trisubstituted triarylamines, specifically via the coupling of N-(4-Bromophenyl)-4-biphenylamine .

This particular substrate presents a unique set of challenges. As an electron-rich aryl bromide, it can be sluggish in the critical oxidative addition step of the catalytic cycle[1][2]. Furthermore, the secondary amine moiety introduces a potential ligand-binding site that can interact with the palladium center, potentially leading to catalyst inhibition or undesired side reactions.

This document moves beyond standard protocols to provide a troubleshooting framework grounded in mechanistic principles. Our goal is to empower you to diagnose issues, rationally select reaction components, and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems in the Suzuki coupling of this compound.

Question 1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted this compound, even after extended reaction times. What is the likely cause?

Answer: This is a classic symptom of inefficient oxidative addition , the first and often rate-limiting step in the Suzuki catalytic cycle[3][4][5]. The electron-donating nature of the diphenylamine group enriches the aryl bromide, making it less electrophilic and thus less reactive towards the Pd(0) catalyst[1].

Troubleshooting Steps:

  • Re-evaluate Your Ligand: Standard, less electron-donating ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. You need to increase the electron density on the palladium center to facilitate its insertion into the C-Br bond.

    • Primary Recommendation: Switch to a bulky, electron-rich biaryl monophosphine ligand, commonly known as a "Buchwald ligand." Ligands like XPhos , SPhos , or JohnPhos are designed specifically to accelerate oxidative addition and subsequent reductive elimination for challenging substrates[6][7][8].

    • Alternative: N-Heterocyclic Carbene (NHC) ligands are also excellent choices due to their strong σ-donor properties, which create a highly active, electron-rich palladium center[9].

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladacycle pre-catalyst (e.g., XPhos Pd G3). These are typically more stable, air-resistant, and provide a more reliable concentration of the active catalyst from the start.

  • Increase Temperature: If a change in the catalyst system is not possible, cautiously increasing the reaction temperature (e.g., from 80 °C to 100-110 °C in a solvent like dioxane or toluene) can provide the necessary activation energy. Monitor for potential degradation of your starting materials or product.

Question 2: My reaction is messy. I see my desired product, but also significant byproducts corresponding to the homocoupling of my boronic acid and/or hydrodehalogenation of my starting material.

Answer: This points to two common side reactions: homocoupling and protodeboronation/hydrodehalogenation .

  • Homocoupling: This occurs when the boronic acid couples with itself or the aryl halide couples with itself. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

  • Protodeboronation: This is the protonolysis of the boronic acid, where it reacts with a proton source (often water) to regenerate the corresponding arene, rendering it inactive for cross-coupling. This is a major pathway for yield loss[2]. Hydrodehalogenation is the analogous replacement of the bromine with hydrogen on your starting material.

Troubleshooting Steps:

  • Ensure Rigorously Inert Conditions: Oxygen is detrimental. Your solvent must be thoroughly degassed before use (e.g., by sparging with argon for 30-60 minutes or via several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time[10].

  • Optimize the Base and Water Content:

    • The base is critical for activating the boronic acid but can also promote side reactions[11][12]. While an aqueous base is often necessary for solubility and activity, too much water can accelerate protodeboronation[13].

    • Recommendation: Switch from a carbonate base (like Na₂CO₃ or K₂CO₃) to potassium phosphate (K₃PO₄). K₃PO₄ is often effective with less water and can suppress protodeboronation.

    • If using a biphasic system (e.g., Toluene/Water), ensure the stirring is vigorous enough for efficient phase transfer.

  • Use a Boronic Ester: If protodeboronation remains a persistent issue, switch from the boronic acid to its neopentyl glycol or pinacol ester derivative. These are more stable to premature protonolysis and slowly hydrolyze in situ to release the active boronic acid[2].

Question 3: My reaction works, but the yield is consistently low (~30-40%) and I observe the formation of a black precipitate (Palladium black). What's happening to my catalyst?

Answer: The formation of Palladium black indicates catalyst decomposition . The active, soluble Pd(0) species is aggregating into an inactive, insoluble metallic form. This happens when the ligand is unable to sufficiently stabilize the palladium center throughout the catalytic cycle, particularly during the reductive elimination step.

Troubleshooting Steps:

  • Use a More Robust Ligand: This is another scenario where bulky, electron-rich phosphine ligands excel. Their steric bulk creates a coordination sphere around the palladium that physically prevents aggregation. The Pd-P bond in these systems is also strong, reducing ligand dissociation which can be a prelude to decomposition.

  • Check Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons, leading to decomposition. Ensure you are using high-purity, anhydrous solvents and reagents.

  • Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading (e.g., from 2 mol% to 0.5-1 mol%) can improve the overall yield if the issue is bimolecular decomposition pathways at high catalyst concentrations. This is particularly true when using highly active pre-catalysts.

Frequently Asked Questions (FAQs)

Q: What is the best all-around catalyst system for coupling with this compound?

A: For reliability and high performance with this electron-rich substrate, a modern Buchwald pre-catalyst is highly recommended. A system composed of XPhos Pd G3 (or G4) with potassium phosphate (K₃PO₄) as the base in a solvent like 1,4-dioxane or 2-MeTHF/water at 80-100 °C is an excellent starting point[6][14].

Q: Can I use a milder base? My downstream functionalities are base-sensitive.

A: Yes. If strong bases like K₃PO₄ or carbonates are incompatible, you can try using potassium fluoride (KF)[15]. It is a much weaker base but can still effectively promote transmetalation, albeit usually requiring higher temperatures or longer reaction times.

Q: Does the order of addition of reagents matter?

A: Absolutely. To ensure the catalyst is in a properly coordinated state before the reaction begins, a common and effective procedure is to add the palladium pre-catalyst, ligand (if not using a pre-catalyst), and base to a flask, purge with inert gas, add the degassed solvent, followed by the solid aryl bromide and boronic acid. Adding the catalyst last to a pre-mixed solution can sometimes lead to side reactions before the catalyst is properly activated.

Q: How do I choose between solvents like Dioxane, THF, or Toluene?

A:

  • 1,4-Dioxane: A very common and effective solvent with a high boiling point (101 °C), allowing for a good temperature range. It is fully miscible with water.

  • Toluene: Another high-boiling option (111 °C). It forms a biphasic mixture with water, which can be advantageous in some cases but requires vigorous stirring.

  • Tetrahydrofuran (THF): A lower-boiling solvent (66 °C). It's a good choice for reactions that can proceed at lower temperatures but limits the accessible temperature range. 2-Methyl-THF (2-MeTHF) is a higher-boiling, often superior alternative[14].

The optimal choice is often found through empirical screening, but dioxane is a robust starting point.

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendation A (Standard)Recommendation B (High-Performance)Rationale
Pd Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 (1 mol%)G3 is a pre-formed, air-stable catalyst providing reliable activation.
Ligand PPh₃ (4-6 mol%)(part of G3 pre-catalyst)XPhos is a bulky, electron-rich ligand ideal for electron-rich aryl bromides[6].
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ is often more effective and can reduce protodeboronation side reactions.
Solvent Dioxane/H₂O (5:1)2-MeTHF/H₂O (10:1)2-MeTHF is an excellent, stable solvent; lower water ratio can minimize side reactions[14].
Temperature 90-100 °C80-90 °CHigher activity of Catalyst B allows for milder temperatures.
Atmosphere Nitrogen / ArgonNitrogen / ArgonRigorously inert conditions are critical to prevent homocoupling and catalyst death[10].
Experimental Protocol: Optimized Suzuki Coupling

This protocol utilizes a modern catalyst system for a robust and high-yielding reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • XPhos Pd G3 (0.01 equiv, 1 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Degassed 2-Methyltetrahydrofuran (2-MeTHF)

  • Degassed DI Water

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the degassed 2-MeTHF, followed by the degassed water, via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.

  • Place the sealed flask in a preheated oil bath at 90 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking aliquots under a positive argon flow.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product start_materials Ar¹-Br start_materials->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Flowchart start Reaction Issue? low_conversion Low Conversion / Stalled Reaction start->low_conversion Yes messy_byproducts Messy Byproducts (Homocoupling, etc.) start->messy_byproducts No sol_ligand Switch to Buchwald or NHC Ligand low_conversion->sol_ligand Cause: Slow Oxidative Addition sol_temp Increase Temperature low_conversion->sol_temp catalyst_death Catalyst Death (Pd Black) messy_byproducts->catalyst_death No sol_degas Improve Degassing & Inert Atmosphere messy_byproducts->sol_degas Cause: Oxygen/Water Issues sol_base Switch to K₃PO₄ / Use Boronic Ester messy_byproducts->sol_base sol_robust_ligand Use Bulky, Robust Ligand (e.g., XPhos) catalyst_death->sol_robust_ligand Cause: Ligand Instability sol_purity Check Reagent Purity catalyst_death->sol_purity

Caption: A decision tree for diagnosing common Suzuki coupling problems.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.Dalton Transactions (RSC Publishing).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. Milliken. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Problems with Suzuki coupling. Reddit. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]

Sources

improving the film quality of N-(4-Bromophenyl)-4-biphenylamine for device performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Bromophenyl)-4-biphenylamine. This guide is designed for researchers and engineers working to integrate this promising hole-transporting material into advanced electronic devices. The performance of any device, be it an OLED, perovskite solar cell, or organic transistor, is critically dependent on the quality and morphology of the constituent thin films.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the thin-film deposition and optimization process.

Section 1: Foundational Concepts & Pre-Deposition Preparations

This section addresses crucial preliminary steps that form the bedrock of high-quality film growth. Overlooking these fundamentals is a common source of persistent and difficult-to-diagnose issues.

FAQ 1.1: What are the key material properties of this compound to consider before deposition?

This compound, a triarylamine derivative, is a small molecule organic semiconductor. Its biphenyl core provides thermal stability, while the reactive bromine atom allows for further chemical modification.[4] It is typically deposited via thermal evaporation in a high-vacuum environment due to the weak intermolecular van der Waals forces.[5] Unlike polymers, it has a defined sublimation temperature. It is crucial to obtain a high-purity source material (>98%), as impurities can act as charge traps, severely degrading device performance.

FAQ 1.2: How critical is substrate cleaning, and what is the recommended procedure?

Substrate cleanliness is arguably one of the most critical factors in achieving high-quality thin films. Particulate or organic residues can act as nucleation sites for defects, cause film delamination, and create electrical shorts.[6][7] A contaminated surface alters the surface energy, leading to poor film adhesion and non-uniform growth.[7]

A robust, multi-step cleaning procedure is essential. While the exact process can be tailored to the substrate (e.g., ITO, silicon, glass), a reliable standard operating procedure is as follows:

Standard Substrate Cleaning Protocol

Step Action Solvent/Solution Duration Rationale
1 Mechanical Scrub Hellmanex™ III or similar detergent ~2 minutes Physically removes gross particulate and organic contamination.
2 Deionized (DI) Water Rinse DI Water (18 MΩ·cm) 2 x 2 min Removes detergent residue.
3 Ultrasonic Bath 1 Acetone 15 minutes Dissolves and removes organic grease and oils.
4 Ultrasonic Bath 2 Isopropyl Alcohol (IPA) 15 minutes Removes residual acetone and other organic contaminants.
5 Final DI Water Rinse DI Water (18 MΩ·cm) 2 x 2 min Removes residual solvents.
6 Drying High-purity Nitrogen (N₂) gun Until dry Removes all liquid without leaving residue.
7 Surface Activation UV-Ozone or Oxygen Plasma 10-20 min Removes final traces of organic residues and increases surface energy for better film wettability.

This protocol is a general guideline and may require optimization based on specific substrate materials and contaminants.

Section 2: Troubleshooting Thermal Evaporation & Film Growth

Thermal evaporation is the most common method for depositing small molecule materials like this compound.[8] This section focuses on issues arising during the deposition process itself.

FAQ 2.1: My film is hazy and has poor uniformity. What are the likely causes?

This is a classic issue that typically points to one of three areas: deposition rate, chamber pressure, or source temperature control.

  • Deposition Rate: A deposition rate that is too high can lead to a disordered, amorphous film with small grain sizes. The molecules do not have sufficient time to diffuse on the substrate surface and find low-energy sites, resulting in a rough, hazy appearance. Conversely, an extremely low rate can incorporate more impurities from the residual vacuum.

  • Chamber Pressure: The base pressure of the deposition chamber should be below 5x10⁻⁶ mbar.[8] A higher pressure means a shorter mean free path for the evaporated molecules. This leads to gas-phase collisions, which can cause the material to cool and deposit as clusters or "dust" rather than as individual molecules, resulting in a non-uniform, porous film.

  • Source Temperature: Organic materials have a narrow window for optimal evaporation.[9] If the source (crucible) temperature is too high or increased too rapidly, it can cause the material to "spit" or eject larger clusters instead of sublimating smoothly.[8] This also risks thermal decomposition of the material.

FAQ 2.2: The film has excellent visual appearance but poor electrical performance (low charge carrier mobility). Why?

High visual quality does not always guarantee optimal electronic properties. Poor electrical performance in a visually good film often stems from issues at the molecular level, such as crystal structure and interfacial quality.[3]

  • Substrate Temperature: The substrate temperature during deposition is a critical parameter that governs the kinetic energy of molecules arriving at the surface.[5][10]

    • Low Temperature: A cold substrate quenches the molecules, limiting their surface diffusion. This results in a film with small, disordered grains and a high density of grain boundaries, which act as charge trapping sites.[11]

    • High Temperature: An elevated substrate temperature provides molecules with the energy to migrate across the surface, promoting the growth of larger, more ordered crystalline domains.[10] This reduces the number of grain boundaries and improves charge transport pathways. However, excessively high temperatures can increase the desorption rate, leading to a slower net deposition or even preventing film formation.

  • Interfacial Roughness: The initial monolayer of growth is heavily influenced by the underlying substrate. A rough substrate surface can disrupt the ordering of the first few molecular layers, an effect that can propagate through the rest of the film, degrading charge transport.[12]

Below is a workflow to diagnose and troubleshoot these common deposition issues.

G cluster_start Start: Poor Device Performance cluster_visual Visual Inspection cluster_electrical Electrical Characterization cluster_pre Pre-Deposition Check start Initial Observation: Poor Film Quality or Device Performance is_hazy Is the film hazy or non-uniform? start->is_hazy check_params Check Deposition Parameters: 1. Rate (0.1-1 Å/s) 2. Pressure (<5e-6 mbar) 3. Source Temp Ramp is_hazy->check_params Yes is_low_mobility Is charge mobility low despite good appearance? is_hazy->is_low_mobility No characterize_morphology Characterize Morphology (AFM, SEM) check_params->characterize_morphology optimize_growth Optimize Growth Conditions: 1. Vary Substrate Temp 2. Perform Post-Annealing characterize_morphology->optimize_growth is_low_mobility->optimize_growth Yes pre_dep_check Verify Substrate Cleaning & Material Purity is_low_mobility->pre_dep_check No/Unsure characterize_structure Characterize Structure (XRD, GIWAXS) optimize_growth->characterize_structure characterize_structure->start pre_dep_check->start Re-run experiment caption Troubleshooting Workflow for Film Quality

Caption: Troubleshooting Workflow for Film Quality.

Section 3: Post-Deposition Optimization

Even after a successful deposition, the film properties can often be significantly improved through post-treatment processes.

FAQ 3.1: Can thermal annealing improve my film quality? If so, what are the recommended conditions?

Yes, post-deposition thermal annealing is a powerful technique for improving the structural order of organic semiconductor films.[13][14][15] By heating the film below its melting point (but typically above its glass transition temperature), you provide thermal energy that allows molecules to rearrange into more thermodynamically favorable, crystalline structures. This process can reduce defect density, enlarge crystal grains, and improve π-π stacking, all of which enhance charge transport.[14]

The optimal annealing temperature and duration are material-specific and must be determined empirically. A good starting point for this compound is to anneal at temperatures ranging from 80°C to 150°C for 10 to 60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidation.

Experimental Protocol: Optimizing Annealing Temperature

  • Deposit identical films of this compound on multiple substrates.

  • Keep one sample as an unannealed control.

  • Anneal the other samples on a calibrated hotplate in a nitrogen glovebox at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C) for a fixed time (e.g., 20 minutes).

  • Allow samples to cool slowly to room temperature.

  • Characterize the morphology (AFM), crystallinity (XRD), and electrical properties (e.g., in a transistor test structure) of each film.

  • Plot the key performance metric (e.g., charge carrier mobility) against annealing temperature to identify the optimal condition.

Table of Typical Deposition & Annealing Parameters

Parameter Typical Range Impact on Film Quality
Deposition
Base Pressure 1x10⁻⁷ to 5x10⁻⁶ mbar Lower pressure reduces impurity incorporation and gas-phase scattering.[8]
Deposition Rate 0.1 - 2.0 Å/s Slower rates generally improve crystallinity but can increase impurity risk.[5]
Substrate Temp. Room Temp. to 100°C Higher temperatures increase molecular mobility, promoting larger grain growth.[10][16]
Annealing
Annealing Temp. 80°C - 150°C Provides energy for molecular rearrangement and crystallization.[13]
Annealing Time 10 - 60 min Must be long enough for structural changes to occur but not so long as to cause film dewetting.

| Atmosphere | Inert (N₂, Ar) | Prevents oxidation and degradation of the organic material at elevated temperatures. |

By systematically addressing these factors—from the foundational substrate preparation to the nuances of deposition and post-processing—researchers can overcome common obstacles and unlock the full potential of this compound in their high-performance electronic devices.

References

  • McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C, 1(2), 187-201. [Link]

  • McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C, 1(2), 187-201. [Link]

  • Anthony, J. E. (2013). Better characterisation of thin film organic semiconductors. Advanced Science News. [Link]

  • Gopalan, S. A., et al. (2014). What is the best cleaning procedures for ITO substrates? ResearchGate. [Link]

  • Lee, S. T., et al. (2009). Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. Journal of Display Technology, 5(4), 126-132. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with OLEDs: The Crucial Role of High-Purity Intermediates. PharmaChem. [Link]

  • Hernández-Como, N., et al. (2022). Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. Materials, 15(15), 5429. [Link]

  • Krause, B. (2007). Growth, structure and morphology of organic thin films. RWTH Publications. [Link]

  • Niazi, M. R., et al. (2015). Understanding the Meniscus‐Guided Coating Parameters in Organic Field‐Effect‐Transistor Fabrications. Advanced Functional Materials, 25(33), 5469-5476. [Link]

  • Lee, Y., et al. (2023). Annealing Temperature of Nickel Oxide Hole Transport Layer for p-i-n Inverted Perovskite Solar Cells. Current Photovoltaic Research, 11(4), 103-107. [Link]

  • BYU Cleanroom. (n.d.). Substrate Cleaning. BYU Cleanroom Website. [Link]

  • UTEP. (n.d.). Substrate Cleaning. UTEP Electrical and Computer Engineering. [Link]

  • Zahn, D. R. T., et al. (2003). Influence of substrate surfaces on the growth of organic films. Applied Surface Science, 212-213, 427-431. [Link]

  • Sun, K., et al. (2019). Recent Advances in Hole-Transporting Layers for Organic Solar Cells. Polymers, 11(3), 523. [Link]

  • Wang, Y., et al. (2018). Effect of the post-annealing temperature on the thermal-decomposed NiOx hole contact layer for perovskite solar cells. Journal of Physics D: Applied Physics, 51(13), 135104. [Link]

  • Lattante, S., et al. (2018). Photodeposited polyamorphous CuOx hole-transport layers in organic photovoltaics. Scientific Reports, 8(1), 1-8. [Link]

  • Liu, H., et al. (2021). Post-annealing Effect on Optical and Electronic Properties of Thermally Evaporated MoOX Thin Films as Hole-Selective Contacts for p-Si Solar Cells. Nanoscale Research Letters, 16(1), 1-9. [Link]

  • Arshad, S., et al. (2016). EFFECT OF DEPOSITION TEMPERATURE VARIATION ON THIN FILMS SYNTHESIS VIA AACVD. Digest Journal of Nanomaterials and Biostructures, 11(3), 883-890. [Link]

  • Korvus Technology. (n.d.). Low-Temperature Thermal Evaporation of Organic Materials. Korvus Technology Website. [Link]

  • Vac Coat Ltd. (2019). Thin Films Deposition of Organic Materials. Vac Coat Website. [Link]

  • Dhakal, T. P. (2018). Study on Growth and Characteristics of Thermally Evaporated Organic Semiconductor Layers. Shizuoka University Institutional Repository. [Link]

  • Gounder, K. S., & Anthamatten, M. (2012). Thermal Resistances of Thin-Films of Small Molecule Organic Semiconductors. Journal of Physical Chemistry C, 116(38), 20453-20459. [Link]

  • Mbarek, I. B., et al. (2010). Effect of the substrate temperature on the properties of the RF sputtered TiO2 thin films. physica status solidi (a), 207(10), 2312-2317. [Link]

  • Kim, J. H., et al. (2019). Flash-evaporated small molecule films toward low-cost and flexible organic light-emitting diodes. Journal of Materials Chemistry C, 7(23), 6968-6974. [Link]

  • Volyniuk, D., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. RSC Advances, 13(32), 22359-22367. [Link]

  • Pancaldi, A. (2025). Substrate-Induced Phenomena in Organic Molecular Thin Films. Tesi di dottorato. [Link]

  • Abegunde, O. O., et al. (2019). Overview of thin film deposition techniques. AIMS Materials Science, 6(2), 174-199. [Link]

  • Abegunde, O. O., et al. (2019). Overview of thin film deposition techniques. AIMS Materials Science, 6(2), 174-199. [Link]

  • Walker, M., et al. (2008). Morphological Changes in Thin Polypropylene Films Induced by 4-Biphenyl Carboxylic Acid. Langmuir, 24(22), 13074-13081. [Link]

  • Singh, S., et al. (2022). Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration. Coatings, 12(12), 1869. [Link]

  • Chen, Y., et al. (2022). Tuning the morphology and optoelectronic properties of AgBiI4 film through isopropanol treatment. Journal of Materials Chemistry C, 10(12), 4697-4704. [Link]

  • Sharma, P., et al. (2020). Thin Film Deposition: Solution Based Approach. ResearchGate. [Link]

  • Yang, D. (Ed.). (2023). Thin films: deposition methods and applications. IntechOpen. [Link]

  • Kim, J. H., et al. (2009). Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device. Journal of the Korean Chemical Society, 53(4), 438-445. [Link]

  • Tekin, S., et al. (2024). Effect of morphology on the optical limiting of BiVO4 films. Optical and Quantum Electronics, 56(4), 1-13. [Link]

  • DeLongchamp, D. M., et al. (2008). The effect of interfacial roughness on the thin film morphology and charge transport of high-performance polythiophenes. Advanced Materials, 20(5), 933-938. [Link]

Sources

Technical Support Center: Minimizing Side Product Formation in Buchwald-Hartwig Amination of 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Buchwald-Hartwig amination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side product formation, specifically in the context of coupling 4-bromoaniline. My aim is to provide not just solutions, but also a deeper understanding of the mechanistic underpinnings of these side reactions to empower you to optimize your specific systems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be observing in your reaction outcomes.

Q1: I'm observing a significant amount of aniline as a byproduct. What is causing this hydrodehalogenation, and how can I prevent it?

A1: The formation of aniline, the hydrodehalogenated product of 4-bromoaniline, is a common side reaction in Buchwald-Hartwig amination. This occurs when the aryl halide is reduced instead of undergoing C-N bond formation.

Causality: Hydrodehalogenation can arise from several pathways. One prominent route involves the β-hydride elimination from a palladium-amido complex, which can compete with the desired reductive elimination step.[1] This process generates a palladium-hydride species which can then reductively eliminate with the aryl halide to form the arene byproduct. Additionally, certain conditions can promote the formation of palladium hydride species that lead to this unwanted reaction.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination, thereby outcompeting the β-hydride elimination pathway.[2][3] Consider switching to a more sterically demanding ligand.

  • Base Selection: The nature and strength of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions.[4] In some cases, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be beneficial, although this may require higher reaction temperatures.[5]

  • Solvent Choice: The polarity of the solvent can play a role. Nonpolar solvents are generally preferred as they can disfavor the formation of charged intermediates that might lead to side reactions.[6] Toluene and dioxane are commonly used, but ensure they are anhydrous and deoxygenated.[7][8]

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of catalyst decomposition and side reactions.

Q2: My reaction is sluggish, and I'm isolating a significant amount of 4,4'-dibromobiphenyl. What leads to this homocoupling product?

A2: The formation of 4,4'-dibromobiphenyl is a result of the homocoupling of your 4-bromoaniline starting material.

Causality: This side reaction can be promoted by several factors, including the choice of ligand and the presence of oxygen. Certain phosphine ligands, particularly less bulky ones, can lead to the formation of palladium species that favor the homocoupling pathway.

Troubleshooting Steps:

  • Ligand Modification: As with hydrodehalogenation, employing bulkier, electron-rich phosphine ligands can suppress the formation of biaryl side products.[9] These ligands promote the desired cross-coupling pathway.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[8] Oxygen can contribute to catalyst decomposition and promote homocoupling. Thoroughly degas your solvent and reagents.

  • Catalyst Precursor: The choice of palladium precursor can be important. Using a well-defined precatalyst can sometimes lead to cleaner reactions with fewer side products compared to generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.

Q3: I'm observing a complex mixture of products, and my catalyst appears to be deactivating over time. What are the likely causes?

A3: Catalyst deactivation can lead to incomplete conversion and the formation of various byproducts.

Causality: Palladium catalysts can deactivate through several mechanisms, including the formation of inactive palladium black, phosphine oxide formation due to trace oxygen, or the formation of off-cycle, stable palladium complexes.

Troubleshooting Steps:

  • Reagent Purity: Ensure all reagents, especially the solvent and the amine, are of high purity and are anhydrous. Water and other impurities can lead to catalyst deactivation.[8]

  • Strictly Anaerobic Conditions: As mentioned, oxygen is detrimental. Use robust techniques for degassing solvents and maintaining an inert atmosphere throughout the reaction setup and duration.

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be crucial. An excess of the phosphine ligand can sometimes stabilize the catalyst and prevent the formation of inactive palladium species.

  • Temperature Management: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about minimizing side products in the Buchwald-Hartwig amination of 4-bromoaniline.

Q: How does the electronic nature of the aryl bromide affect side product formation?

A: The electronic properties of the aryl bromide can significantly influence the reaction. Electron-rich aryl bromides, like 4-bromoaniline, can sometimes be more prone to side reactions such as hydrodehalogenation compared to electron-poor counterparts. This is because the electron-donating amino group can affect the rates of the various steps in the catalytic cycle.

Q: What is the role of the base in the Buchwald-Hartwig amination, and how does its choice impact side reactions?

A: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide, which then coordinates to the palladium center.[4] The choice of base can influence the reaction rate and selectivity. Strong, non-nucleophilic bases like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] However, the compatibility of the base with the functional groups on the substrates is essential.[8][10] An inappropriate base can lead to side reactions with the starting materials or products.

Q: Can the choice of palladium precursor influence the outcome of the reaction?

A: Yes, the palladium source can be a critical parameter. While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors, they require in situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to the formation of byproducts. The use of pre-formed Pd(0) sources or well-defined precatalysts can often provide more reproducible results and cleaner reaction profiles by ensuring the efficient generation of the active catalyst.[8]

Experimental Protocols

General Procedure for Minimizing Side Products in the Buchwald-Hartwig Amination of 4-Bromoaniline:

  • Reaction Setup: All reactions should be carried out in oven-dried glassware under an inert atmosphere of argon or nitrogen.

  • Reagents:

    • 4-Bromoaniline (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%)

    • Bulky, electron-rich phosphine ligand (if not using a precatalyst, 1.1-1.5 mol% relative to Pd)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., toluene)

  • Procedure:

    • To a dry reaction flask, add the palladium precatalyst, the phosphine ligand (if separate), and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the 4-bromoaniline and the amine coupling partner.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Ligand Choice on Side Product Formation

LigandDesired Product Yield (%)Hydrodehalogenation (%)Homocoupling (%)
P(o-tolyl)₃651510
JohnPhos855<2
XPhos92<2<1
RuPhos90<3<1

This table illustrates the general trend of how increasing ligand bulk and electron-donating ability can suppress side product formation. Actual yields will vary depending on the specific amine and reaction conditions.

Visualizations

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Pd_Amine_Complex [Ar-Pd(II)(NHR'R'')L]Br Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Pd_Amido_Complex->Beta_Hydride_Elimination Product Ar-NR'R'' (Desired Product) Reductive_Elimination->Product Product->Pd(0)L Pd_Hydride L-Pd(II)(H)Br Beta_Hydride_Elimination->Pd_Hydride Hydrodehalogenation Ar-H (Side Product) Pd_Hydride->Hydrodehalogenation Reductive Elimination

Figure 1. Catalytic cycle for Buchwald-Hartwig amination and a competing side reaction pathway.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ujaque, G., & Lledós, A. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The Synthetic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

Sources

identifying and characterizing impurities in N-(4-Bromophenyl)-4-biphenylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and analysis of N-(4-Bromophenyl)-4-biphenylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during the synthesis of this key diarylamine intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: FAQ - Common Impurities and Their Origins

This section addresses the most frequently encountered impurities, their formation mechanisms, and preventative strategies.

Q1: What are the most common process-related impurities I should expect in the synthesis of this compound?

The impurity profile is highly dependent on the synthetic route employed. The two most common methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3][4]

  • For Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation.[2][5] However, several side reactions can occur:

    • Unreacted Starting Materials: Residual 4-biphenylamine and 1,4-dibromobenzene (or a related di-halogenated benzene) are common. Their presence usually indicates an incomplete reaction.

    • Homocoupling of Aryl Halide: The palladium catalyst can promote the coupling of two molecules of the aryl halide starting material (e.g., 1,4-dibromobenzene) to form poly-phenylene structures, or the coupling of 4-bromobiphenyl (if used as a starting material) to form quaterphenyl derivatives.

    • Dehalogenation: The bromo-substituent on the starting material or the final product can be replaced by a hydrogen atom, leading to the formation of 4-aminobiphenyl or N-phenyl-4-biphenylamine, respectively.

    • Triarylamine Formation: If the starting amine is primary (e.g., aniline coupled with a dibromobiphenyl precursor), a second arylation can occur on the nitrogen atom, leading to the formation of a triarylamine species. This is more prevalent with highly active catalysts or elevated temperatures.

  • For Ullmann Condensation: This classic method uses copper catalysts, often at high temperatures, which can lead to a different set of impurities.[1][4]

    • Homocoupling (Biaryl Formation): Similar to the Buchwald-Hartwig reaction, copper can catalyze the self-coupling of the aryl halide to produce symmetrical biaryl compounds.[4]

    • Phenol Formation: If moisture is present in the high-temperature reaction, the aryl halide can undergo hydrolysis to form the corresponding phenol (e.g., 4-bromophenol or 4-biphenylphenol).

    • Solvent-Adducts: At the high temperatures often required for Ullmann reactions (sometimes exceeding 200°C), the solvent (e.g., DMF, NMP) can sometimes react with the starting materials or intermediates.[1]

Q2: My LC-MS results show a peak with a mass corresponding to C₃₀H₂₂BrN. This appears to be a triarylamine. How does this happen and how can I confirm it?

This impurity is likely N-(4-bromophenyl)-N,N-bis(biphenyl-4-yl)amine.[6] It forms when the product, this compound, undergoes a second C-N coupling reaction with another molecule of an aryl halide present in the reaction mixture, such as 4-bromobiphenyl.

Causality: This side reaction is favored by:

  • High Catalyst Loading or Highly Active Catalysts: More active catalyst systems can drive the less reactive secondary amine to couple again.

  • Excess Aryl Halide: A stoichiometric imbalance favoring the aryl halide increases the probability of a second coupling event.

  • Elevated Temperatures and Prolonged Reaction Times: These conditions provide the necessary energy to overcome the higher activation barrier for the arylation of the secondary diarylamine.

Confirmation:

  • HRMS: High-Resolution Mass Spectrometry is the first step. It will provide an exact mass that can be used to confirm the elemental formula (C₃₀H₂₂BrN).

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive. Compared to your desired product, the triarylamine will have a more complex aromatic region and a different integration ratio. A key indicator would be the disappearance of the N-H proton signal seen in the desired secondary amine. 2D NMR techniques like HSQC and HMBC can be used to assign the complex aromatic signals and confirm the connectivity.[7]

Q3: I see an unexpected peak with a mass of 306.18 m/z in my mass spectrum. What is the likely cause?

A mass of ~306 m/z (for the [M]+ ion) corresponds to the molecular formula C₂₄H₁₈. This is very likely 4,4'-bis(biphenyl), also known as p-quaterphenyl.

Causality: This is a classic homocoupling or "dimerization" side product. It arises from the palladium- or copper-catalyzed coupling of two molecules of your 4-biphenyl halide starting material (e.g., 4-iodo- or 4-bromobiphenyl). This side reaction competes with the desired C-N cross-coupling.

Prevention:

  • Optimize Ligand: In Buchwald-Hartwig reactions, sterically hindered phosphine ligands can favor the C-N coupling pathway over C-C homocoupling.[2]

  • Control Stoichiometry: Ensure the amine is not the limiting reagent.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired amination.

Q4: What are potential degradation products of this compound that I should be aware of?

Diarylamines can be susceptible to degradation under certain conditions, which is why forced degradation studies are critical in pharmaceutical development.[8][9][10] Potential degradation pathways include:

  • Oxidation: The nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides or other colored impurities, especially when exposed to air, light, and residual metals over time.

  • Photodegradation: Exposure to UV light can induce cleavage or rearrangement reactions. ICH Q1B guidelines should be followed to assess photosensitivity.[9]

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the C-N bond could theoretically occur, though this is less common than for esters or amides. The primary concern would be hydrolysis of the bromo-group to a hydroxyl group under extreme conditions, especially in the presence of a copper catalyst.

Section 2: Troubleshooting Guide - Analytical Challenges

Q5: I have an unknown peak in my HPLC chromatogram. What is the systematic approach to identify it?

A methodical approach is crucial for efficiently identifying unknown impurities. Simply relying on one technique is often insufficient. The workflow below provides a self-validating system for impurity characterization.

Systematic Workflow for Impurity Identification

  • Assess Purity and Retention Time: Use a validated HPLC-UV method to determine the retention time and relative area percent of the unknown peak.[11][12]

  • Obtain Molecular Weight (LC-MS): This is the most critical first step. Analyze the sample by LC-MS to get the molecular weight of the impurity. This immediately narrows down the possibilities (e.g., unreacted starting material, dimer, degradation product).

  • Determine Elemental Formula (HRMS): If the identity is still unclear, use high-resolution mass spectrometry (LC-TOF or Orbitrap) to obtain an accurate mass. This allows for the confident determination of the impurity's elemental formula.[13]

  • Propose Potential Structures: Based on the elemental formula and knowledge of the synthetic route, propose a list of candidate structures. Consider starting materials, reagents, and likely side products as discussed in Section 1.

  • Structural Elucidation (NMR): If a sufficient quantity of the impurity can be isolated (via preparative HPLC or careful column chromatography), NMR spectroscopy is the definitive tool for structure confirmation.[7][14] ¹H, ¹³C, and 2D-NMR experiments will confirm the exact structure and differentiate between isomers.

  • Confirmation (Spiking Study): If you have synthesized or can obtain a reference standard for the suspected impurity, perform a spiking study. Add a small amount of the standard to your sample and analyze by HPLC. If your hypothesis is correct, the area of the unknown peak should increase without the appearance of a new peak.

G Start Unknown Peak in HPLC Chromatogram LCMS Analyze by LC-MS to Obtain Molecular Weight Start->LCMS HRMS Analyze by HRMS to Determine Elemental Formula LCMS->HRMS Ambiguous MW Propose Propose Candidate Structures (Based on Synthesis Route) HRMS->Propose Isolate Isolate Impurity (e.g., Prep HPLC) Propose->Isolate Sufficient Quantity Spike Spiking Study with Reference Standard Propose->Spike Standard Available NMR Structural Elucidation by NMR Spectroscopy Isolate->NMR Confirm Confirm Structure NMR->Confirm Spike->Confirm

Caption: Workflow for systematic impurity identification.

Q6: My mass spectrometry data is ambiguous. What are the next steps?

Ambiguity in MS can arise from in-source fragmentation, the presence of multiple co-eluting impurities, or unexpected ionization behavior.

  • Optimize Chromatography: First, ensure the HPLC method provides baseline separation for the peak of interest. Co-elution is a common cause of confusing mass spectra.[15]

  • Use Soft Ionization: If using a technique like APCI or ESI, try adjusting source parameters to minimize fragmentation.

  • Tandem MS (MS/MS): Isolate the parent ion of interest and fragment it in the mass spectrometer. The resulting fragmentation pattern provides a structural fingerprint that can be used to piece together the molecule's structure, which is invaluable for distinguishing isomers.[13]

  • Derivatization: For GC-MS analysis, derivatizing the amine with an agent like heptafluorobutyric anhydride or a silylating agent can improve volatility and produce more predictable fragmentation patterns.[16]

Section 3: Protocols and Methodologies

Protocol 1: General RP-HPLC Method for Purity Assessment

This method serves as a starting point and should be validated for your specific system and sample matrix according to ICH guidelines.[17]

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Causality: A gradient method is employed because of the wide polarity range of potential impurities. Unreacted polar starting materials will elute early, while non-polar, homocoupled side products will be strongly retained and require a higher percentage of organic solvent (Acetonitrile) to elute.[18]

Protocol 2: Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradants and establishing the stability-indicating nature of your analytical method.[9][10][19] The goal is to achieve 5-20% degradation of the active substance.[10]

  • Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 4 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours. Dissolve the stressed sample for analysis.

  • Photolytic Degradation: Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed sample for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method (Protocol 1) coupled with a mass spectrometer to identify and characterize any new peaks that appear.

Section 4: Data & Visualization

Table 1: Common Impurities and Their Mass Signatures
Impurity NameCommon OriginMolecular FormulaMonoisotopic Mass (m/z)
4-BiphenylamineStarting MaterialC₁₂H₁₁N169.09
1,4-DibromobenzeneStarting MaterialC₆H₄Br₂233.87
N-Phenyl-4-biphenylamineDehalogenation ProductC₁₈H₁₅N245.12
4,4'-Bis(biphenyl)Homocoupling Side ProductC₂₄H₁₈306.14
N-(4-bromophenyl)-N,N-bis(biphenyl-4-yl)amineOver-arylation ProductC₃₀H₂₂BrN475.10

G

Caption: Key impurity pathways in common synthetic routes.

References

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers . Agilent. Available from: [Link]

  • Forced Degradation Studies Research Articles . R Discovery. Available from: [Link]

  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach . Journal of Chemical Health Risks, 14(4). Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector . Waters Corporation. Available from: [Link]

  • Ullmann condensation . Wikipedia. Available from: [Link]

  • Amines, aromatic . NIOSH. Available from: [Link]

  • Lipshutz, B. H., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities . Organometallics, 40(21), 3656–3665. Available from: [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography . Publisso. Available from: [Link]

  • Chromatographic determination of amines in food samples . Helda - University of Helsinki. Available from: [Link]

  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology, 12(2), 919-924. Available from: [Link]

  • Sharma, G., & Saini, S. (2016). Forced degradation studies . Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

  • Jagschies, G. (2014). Forced Degradation Studies for Biopharmaceuticals . BioPharm International, 27(6). Available from: [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids . ResearchGate. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Available from: [Link]

  • p-BROMOBIPHENYL . Organic Syntheses. Available from: [Link]

  • NMR characterization of impurities . ResearchGate. Available from: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation . ACS Publications. Available from: [Link]

  • GC/MS Identification of Impurities . Medistri SA. Available from: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available from: [Link]

  • Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent . PubMed. Available from: [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Ullmann Reaction . Organic Chemistry Portal. Available from: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals . Shimadzu. Available from: [Link]

  • Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives . ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available from: [Link]

  • Douglas, C. J., & Thomson, R. J. (2012). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement . Organic Letters, 14(3), 918-921. Available from: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. Available from: [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . The Journal of Organic Chemistry, 89(15), 10543-10555. Available from: [Link]

  • Simmler, C., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline . Journal of Pharmaceutical and Biomedical Analysis, 215, 114734. Available from: [Link]

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction . ProQuest. Available from: [Link]

  • Kar, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . Catalysts, 11(3), 334. Available from: [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review . International Journal of Pharma and Bio Sciences, 15(4), 46-64. Available from: [Link]

  • NMR and Bayesian Regularized Neural Network Regression for Impurity Determination of 4-aminophenol . PubMed. Available from: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation . PMC. Available from: [Link]

  • Zhang, L., et al. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identification of Two New Compounds . Molecules, 23(12), 3127. Available from: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives . Dimensions. Available from: [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals . National Academic Digital Library of Ethiopia. Available from: [Link]

  • ¹H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline . ResearchGate. Available from: [Link]

  • NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I . PubMed. Available from: [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography . SciELO. Available from: [Link]

Sources

Technical Support Center: Enhancing Reproducibility in Perovskite Solar Cells with Biphenylamine-Based Hole Transport Layers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of reproducibility in perovskite solar cell (PSC) research, with a specific focus on the application of biphenylamine-based Hole Transport Layers (HTLs). This guide is designed for researchers and scientists in the field of photovoltaics, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and high-performance results.

Poor reproducibility is a significant roadblock to the commercialization of perovskite solar cells.[1] While many factors contribute to this issue, the hole transport layer is a critical component that dictates not only the efficiency of charge extraction but also the long-term stability of the device. Biphenylamine derivatives, such as the widely-used Spiro-OMeTAD, and other triphenylamine (TPA) based molecules, have become a cornerstone of high-efficiency PSCs.[2][3] However, their sensitivity to processing conditions, environmental factors, and interactions with the perovskite layer often lead to frustrating inconsistencies in device performance.

This guide provides a structured approach to diagnosing and resolving common issues encountered when working with biphenylamine HTLs. By understanding the underlying causes of these problems and implementing robust experimental protocols, you can significantly improve the reliability and performance of your perovskite solar cells.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the fabrication and testing of perovskite solar cells utilizing biphenylamine-based HTLs.

Q1: My fresh perovskite solar cells with a biphenylamine-based HTL show very low efficiency and an "S-shaped" J-V curve. What is the likely cause?

An "S-shaped" kink in the current-density-voltage (J-V) curve is often indicative of poor charge extraction at the HTL/perovskite or HTL/electrode interface. This can be attributed to several factors:

  • Energy Level Mismatch: The highest occupied molecular orbital (HOMO) of your biphenylamine HTL may not be well-aligned with the valence band of the perovskite, creating an energy barrier for hole extraction. Verify the energy levels of your specific perovskite and HTL materials.[4]

  • Insufficient HTL Oxidation (Doping): Many biphenylamine HTLs, including Spiro-OMeTAD, require p-doping to achieve high conductivity and efficient hole transport.[5] Insufficient exposure to oxygen and light, or incorrect concentrations of dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), can lead to poor performance.

  • Interfacial Defects: Chemical reactions or contamination at the perovskite/HTL interface can create trap states that impede charge transfer. This can be caused by residual solvents from the perovskite or HTL deposition steps.

Q2: I'm observing a rapid degradation of my PSCs' performance, especially the open-circuit voltage (Voc), when testing in ambient air. How can the biphenylamine HTL contribute to this?

Rapid degradation in ambient air is often linked to moisture and oxygen ingress.[6][7][8] The biphenylamine HTL can play a significant role in this process:

  • Hygroscopic Additives: Additives commonly used in biphenylamine HTL formulations, such as Li-TFSI, are hygroscopic and can absorb moisture from the environment, which then degrades the underlying perovskite layer.[6]

  • Poor Film Morphology: Pinholes or incomplete coverage of the perovskite layer by the HTL can create direct pathways for moisture and oxygen to reach the perovskite.[9]

  • Chemical Instability: Some biphenylamine derivatives can be prone to degradation under prolonged exposure to UV light and oxygen, leading to changes in their electronic properties and morphology.

Q3: My device-to-device and batch-to-batch reproducibility is very poor. What are the key parameters to control for the biphenylamine HTL deposition?

Achieving high reproducibility requires stringent control over the HTL deposition process. Key parameters include:

  • Solution Aging: The properties of the HTL precursor solution can change over time. It is crucial to use freshly prepared solutions or to characterize the impact of solution aging on your specific HTL.

  • Spin-Coating Parameters: The spin speed, acceleration, and duration will determine the thickness and uniformity of the HTL film. These parameters should be optimized and kept consistent.

  • Environmental Conditions: The temperature and humidity during spin-coating can significantly affect solvent evaporation rates and film morphology.[1] Performing depositions in a controlled environment, such as a nitrogen-filled glovebox, is highly recommended.

  • Doping Protocol: The method and duration of oxidation (e.g., exposure to air or oxygen plasma) after deposition are critical for achieving consistent doping levels.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific issues you may encounter with your perovskite solar cells.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Fill Factor (FF) and High Series Resistance (Rs) 1. Insufficiently doped HTL.2. HTL layer is too thick.3. Poor contact between HTL and the top electrode.1. Increase the concentration of Li-TFSI and tBP in the HTL solution. Optimize the post-deposition oxidation step (e.g., longer exposure to air).2. Reduce the HTL thickness by increasing the spin-coating speed or decreasing the solution concentration.3. Ensure good physical contact during thermal evaporation of the metal electrode. Consider using an interlayer between the HTL and the metal contact.
Low Short-Circuit Current (Jsc) 1. Poor light absorption due to a thick HTL.2. Inefficient hole injection from the perovskite to the HTL.3. Non-uniform HTL film leading to shunting pathways.1. Optimize the HTL thickness for minimal parasitic absorption.2. Verify the energy level alignment between the perovskite and the HTL. Consider surface treatments on the perovskite layer before HTL deposition.3. Improve the wettability of the perovskite surface for the HTL solution. Optimize the spin-coating process for a uniform, pinhole-free film.
Low Open-Circuit Voltage (Voc) 1. High recombination rates at the perovskite/HTL interface.2. Energy level mismatch (HOMO of HTL is too deep).3. Degradation of the perovskite layer.1. Introduce passivating agents at the interface. Ensure a high-quality perovskite film with low defect density.2. Select a biphenylamine derivative with a more suitable HOMO level for your perovskite.3. Encapsulate the device to prevent moisture and oxygen ingress.
Hysteresis in J-V Scan 1. Ion migration in the perovskite layer.2. Charge trapping at the perovskite/HTL interface.1. While primarily a perovskite issue, a well-passivated interface with the HTL can help mitigate ion migration.[7]2. Use interfacial engineering techniques, such as introducing a thin passivation layer between the perovskite and the HTL.

Experimental Protocols

Protocol 1: Preparation of a Standard Biphenylamine-Based HTL Solution (Spiro-OMeTAD)

This protocol describes the preparation of a commonly used Spiro-OMeTAD solution.

Materials:

  • Spiro-OMeTAD (2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene)

  • Chlorobenzene (anhydrous)

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Acetonitrile (anhydrous)

Procedure:

  • Prepare a stock solution of Li-TFSI in acetonitrile: Dissolve 520 mg of Li-TFSI in 1 ml of acetonitrile. This is a high-concentration stock solution that will be added in small volumes to the main HTL solution.

  • Prepare the main HTL solution:

    • In a clean vial, dissolve 72.3 mg of Spiro-OMeTAD in 1 ml of chlorobenzene.

    • Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.

  • Add the dopants:

    • Add 28.8 µl of tBP to the Spiro-OMeTAD solution.

    • Add 17.5 µl of the Li-TFSI stock solution to the main solution.

  • Final mixing: Stir the final solution for at least 30 minutes before use. The solution should be filtered through a 0.2 µm PTFE filter immediately before spin-coating.

Protocol 2: Deposition and Oxidation of the Biphenylamine HTL

This protocol outlines the steps for depositing the HTL onto the perovskite layer.

Environment: All steps should ideally be performed in a nitrogen-filled glovebox with controlled humidity and oxygen levels.

Procedure:

  • Substrate Preparation: Ensure the perovskite-coated substrate is ready and at room temperature.

  • Dispensing the HTL Solution: Dispense a sufficient amount of the prepared HTL solution (e.g., 50 µl) onto the center of the perovskite layer.

  • Spin-Coating:

    • Immediately start the spin-coater. A typical two-step program is:

      • Step 1: 1000 rpm for 10 seconds (for spreading).

      • Step 2: 4000 rpm for 30 seconds (for thinning).

    • The substrate should appear uniform and dry after spin-coating.

  • Oxidation (Doping):

    • After spin-coating, expose the film to ambient air with a controlled humidity (e.g., 30-50%) for a specific duration (e.g., 12 hours) in the dark. This step is crucial for the p-doping of the Spiro-OMeTAD. The optimal time may vary depending on the specific environmental conditions and should be determined experimentally.

  • Top Electrode Deposition: After the oxidation step, transfer the substrate to a thermal evaporator for the deposition of the metal top contact (e.g., gold or silver).

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Flow for Low-Efficiency PSCs

This diagram provides a logical workflow for diagnosing common issues in perovskite solar cells with biphenylamine HTLs.

troubleshooting_flow start Low Efficiency PSC jv_curve Analyze J-V Curve start->jv_curve s_shape S-shaped curve? jv_curve->s_shape low_ff Low Fill Factor? s_shape->low_ff No energy_mismatch Check Energy Level Alignment s_shape->energy_mismatch Yes low_jsc Low Jsc? low_ff->low_jsc No doping_issue Optimize HTL Doping low_ff->doping_issue Yes thickness_issue Optimize HTL Thickness low_ff->thickness_issue Yes contact_issue Improve Electrode Contact low_ff->contact_issue Yes low_voc Low Voc? low_jsc->low_voc No low_jsc->thickness_issue Yes recombination_issue Investigate Interfacial Recombination low_voc->recombination_issue Yes

Caption: A flowchart for troubleshooting common performance issues in PSCs.

Diagram 2: Key Factors for Reproducible HTL Deposition

This diagram illustrates the critical parameters that need to be controlled for achieving consistent biphenylamine HTL films.

reproducible_htl cluster_solution Solution Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Treatment center_node Reproducible Biphenylamine HTL sol_purity Precursor Purity sol_purity->center_node sol_conc Concentration sol_conc->center_node dopant_ratio Dopant Ratio dopant_ratio->center_node sol_age Solution Age sol_age->center_node spin_params Spin-Coating Parameters spin_params->center_node environment Controlled Environment (Temp, Humidity) environment->center_node perovskite_surface Perovskite Surface Quality perovskite_surface->center_node oxidation Oxidation Protocol (Time, Atmosphere) oxidation->center_node annealing Thermal Annealing annealing->center_node

Caption: Key factors influencing the reproducibility of biphenylamine HTL films.

References

  • Lee, S., Kim, G. M., Miyasaka, T., & Oh, S. Y. (2023). Degradation Mechanism of Phenethylamine-Based Interlayers in Perovskite Solar Cells and Breakthrough. Solar RRL. [Link]

  • A. K., & Sharma, G. D. (2018). A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering. Journal of Materials Chemistry A. [Link]

  • Shahroosvand, H., Pilkington, M., & Nazeeruddin, M. K. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews. [Link]

  • Wang, P., et al. (2023). Triphenylamine-Based Hole-Transporting Ligands for 2D/3D FAPbI3 Perovskite Solar Cells. ACS Energy Letters. [Link]

  • Magomedov, A., et al. (2021). Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. ACS Applied Materials & Interfaces. [Link]

  • Islam, M. S., et al. (2024). Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. RSC Advances. [Link]

  • Kim, H. J., et al. (2024). Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. ChemSusChem. [Link]

  • Das, S., et al. (2024). Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability. RSC Advances. [Link]

  • (Invited) Irreproducibility of High-Performance Perovskite Solar Cells: Causes and Solutions. (2023). ECS Meeting Abstracts. [Link]

  • Kim, M., et al. (2020). Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. Advanced Energy Materials. [Link]

  • Im, Y., et al. (2017). Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells. Scientific Reports. [Link]

  • Wang, R., et al. (2019). A Review on Additives for Halide Perovskite Solar Cells. Advanced Energy Materials. [Link]

  • Kerklaan, M. (2022). Why is my perovskite solar cell not working?. ResearchGate. [Link]

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mitigating charge trapping effects in N-(4-Bromophenyl)-4-biphenylamine based devices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Bromophenyl)-4-biphenylamine Based Devices

Introduction: Understanding and Overcoming Charge Trapping

This compound, a triarylamine-based organic semiconductor, is a promising hole-transporting material (HTM) for advanced optoelectronic devices such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs). Its primary role is to efficiently extract positive charge carriers (holes) from the active layer and transport them to the anode.[1][2] However, like many organic semiconductors, devices utilizing this material can suffer from performance limitations due to charge trapping .

Charge traps are localized electronic states, often arising from structural defects, impurities, or interfacial imperfections, that immobilize charge carriers.[3][4] This immobilization prevents charges from being collected at the electrodes, opening up pathways for non-radiative recombination, which ultimately degrades device efficiency, stability, and reproducibility.[5][6] This guide provides a comprehensive troubleshooting framework and actionable protocols to help researchers identify, understand, and mitigate charge trapping effects in their this compound based experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to charge trapping and the role of this compound.

Q1: What is charge trapping and why is it detrimental? A: Charge trapping occurs when electrons or holes are immobilized at defect sites within a semiconductor or at its interfaces.[4] These defects create unwanted energy levels within the material's band gap.[6] Instead of contributing to the photocurrent, trapped carriers are often lost to non-radiative recombination, a process that releases energy as heat rather than light or electricity. This loss mechanism directly reduces the device's open-circuit voltage (VOC) and fill factor (FF), thereby lowering the overall power conversion efficiency (PCE).[7] Furthermore, the accumulation of trapped charge can create internal electric fields that impede further charge extraction and contribute to device instability over time.[5]

Q2: What are the common signs of significant charge trapping in my device? A: Several key performance metrics can indicate a problem with charge trapping:

  • Low Fill Factor (FF): A "slumped" or S-shaped current-voltage (J-V) curve, resulting in a low FF, is a classic sign. It suggests that charge extraction is inefficient and is being hindered by recombination losses, which are exacerbated by traps.

  • Significant Hysteresis: In perovskite solar cells, a large difference between the forward and reverse J-V scan is often attributed to slow-moving ions and charge trapping/de-trapping at interfaces.[8] Reducing interfacial defects can significantly minimize this effect.

  • Reduced Open-Circuit Voltage (VOC): Trap-assisted recombination is a primary pathway for VOC loss.[4] Devices with high trap densities struggle to build up a high carrier concentration at open-circuit conditions, thus limiting the achievable voltage.

  • Poor Stability and Rapid Degradation: Defect sites can be chemically reactive, acting as initiation points for material degradation, especially in the presence of moisture or oxygen.[5] Trapped energy can also accelerate the breakdown of molecular structures.

Q3: Is this compound itself the source of traps, or is it the interface? A: Traps can originate from multiple sources. While impurities or amorphous regions within the this compound layer can act as trapping sites[2], the most significant source is often the interface between the HTM and the adjacent layer (e.g., the perovskite absorber).[3][4] Under-coordinated ions, vacancies, and dangling bonds at the perovskite surface are notorious for creating deep trap states.[6] A poorly optimized deposition process can lead to a physically rough and electronically defective interface, preventing efficient hole extraction and promoting recombination.[9]

Part 2: Troubleshooting Guide: From Problem to Solution

This guide is designed to help you diagnose and resolve common experimental issues related to charge trapping.

Problem / Observation Probable Cause(s) Suggested Solutions & Rationale
Low Power Conversion Efficiency (PCE), specifically a poor Fill Factor (< 70%). 1. High Interfacial Recombination: The interface between the perovskite and the this compound layer has a high density of trap states.[10] 2. Poor HTM Film Quality: The HTM layer is non-uniform, has pinholes, or poor morphology, leading to inefficient charge transport and potential shunting paths.[11]1. Implement Interfacial Passivation: Introduce a thin passivating layer, such as a self-assembled monolayer (SAM), between the perovskite and the HTM. This neutralizes surface defects. (See Protocol 1) 2. Optimize HTM Annealing: Systematically vary the post-deposition annealing temperature and time for the HTM layer. Proper annealing can improve film crystallinity and ensure a more ordered molecular packing, which enhances charge mobility. (See Protocol 2)
Significant Hysteresis in Forward vs. Reverse J-V Scans. Defective Perovskite/HTM Interface: Charge traps at the interface capture and release carriers on the timescale of the J-V scan, altering the internal electric field and causing the hysteresis loop.[8]1. Employ a Passivating Agent: Introduce molecules with functional groups (e.g., Lewis bases like amines or thiols) that can coordinate with uncoordinated Pb2+ ions on the perovskite surface, effectively neutralizing these common trap sites.[8] 2. Improve Energy Level Alignment: Ensure the HOMO level of this compound is well-aligned with the valence band of the perovskite for efficient, barrier-free hole extraction. This can sometimes be tuned by modifying the perovskite composition or using interfacial dipole layers.[12]
Device performance degrades rapidly under continuous operation or environmental exposure. 1. Interfacial Instability: Defects at the interface act as reactive sites for degradation initiated by moisture, oxygen, or ion migration from the perovskite layer. 2. HTM Material Degradation: The this compound itself may be degrading due to thermal stress or chemical reactions. The triarylamine core, while relatively stable, can be susceptible to oxidation.[13]1. Enhance Interface Hydrophobicity: Use hydrophobic passivating agents or HTM additives. The biphenyl and bromophenyl groups on the molecule already contribute to hydrophobicity, but this can be further enhanced.[8] 2. Strict Environmental Control: Ensure all processing and encapsulation steps are performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) with very low levels of water and oxygen. 3. Thermal Stability Analysis: Characterize the thermal properties of your HTM layer using techniques like Thermogravimetric Analysis (TGA) to ensure processing and operating temperatures are well below the material's decomposition temperature.[2]
High Batch-to-Batch Variation in Device Performance. Inconsistent Film Quality: Poor control over the deposition process (e.g., spin-coating parameters, solvent evaporation rate, ambient humidity) leads to variations in the HTM and/or perovskite layer morphology and interface quality.1. Standardize Deposition Protocols: Precisely control spin-coating speeds, acceleration ramps, and solution concentrations. Use an anti-solvent dripping technique for the perovskite layer to promote rapid, uniform crystallization. 2. Monitor Environmental Conditions: Maintain constant temperature and humidity in your processing environment. Small fluctuations can drastically alter film formation dynamics. 3. Material Purity: Ensure the purity of the this compound precursor. Use fresh, high-purity solvents for all solutions. (See Protocol 3)

Part 3: Advanced Mitigation Protocols

Protocol 1: Interfacial Defect Passivation using 4-Aminodiphenylamine (4-ADPA)

This protocol describes a surface treatment on the perovskite layer before depositing the this compound HTM. The amine groups in 4-ADPA can effectively passivate undercoordinated lead defects.[8][14]

Objective: To reduce trap-assisted recombination at the perovskite/HTM interface, thereby improving VOC, FF, and device stability.

Materials:

  • Perovskite-coated substrate

  • 4-Aminodiphenylamine (4-ADPA)

  • High-purity isopropanol (IPA)

  • This compound HTM solution (e.g., in chlorobenzene)

Procedure:

  • Solution Preparation: Prepare a dilute (0.1 - 1.0 mg/mL) solution of 4-ADPA in IPA.

  • Surface Treatment: Immediately after fabricating the perovskite layer and annealing it, allow the substrate to cool to room temperature inside an inert atmosphere glovebox.

  • Deposition: Deposit the 4-ADPA solution onto the perovskite surface via spin-coating at 4000 RPM for 30 seconds.

  • Annealing: Anneal the substrate at 100 °C for 5 minutes to remove residual solvent and promote binding of the passivating agent.

  • HTM Deposition: Allow the substrate to cool, then immediately proceed with the deposition of the this compound HTM layer as per your standard protocol.

  • Characterization: Fabricate a control device (without 4-ADPA) and the passivated device. Compare their J-V characteristics (PCE, VOC, JSC, FF, hysteresis) and stability over time.

Protocol 2: Optimizing Thermal Annealing of the HTM Layer

Objective: To improve the morphological and electrical properties of the this compound film.

Rationale: Thermal annealing provides energy for molecular rearrangement, which can lead to a more ordered, crystalline film with better intermolecular π-π stacking.[11] This enhances hole mobility and reduces the density of morphological trap sites. However, excessive temperature can cause degradation or dewetting.

Procedure:

  • Sample Preparation: Prepare a series of identical devices up to the point of HTM deposition.

  • HTM Deposition: Spin-coat the this compound solution onto all substrates using your standard procedure.

  • Systematic Annealing:

    • Control: Leave one sample unannealed (or annealed at a low temperature, e.g., 60 °C).

    • Variable Temperature: Anneal the remaining samples on a calibrated hotplate inside a glovebox for a fixed time (e.g., 10 minutes) at systematically varied temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).

  • Device Completion: Complete the device fabrication by depositing the top electrode.

  • Analysis:

    • Performance: Measure the J-V curves for all devices to find the optimal annealing temperature that yields the highest PCE and FF.

    • (Optional) Film Characterization: On separate glass substrates, deposit and anneal the HTM films under the same conditions. Characterize their morphology with Atomic Force Microscopy (AFM) and their crystallinity with Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to correlate physical properties with device performance.

Protocol 3: Material Purity and Solution Quality Control

Objective: To eliminate extrinsic traps originating from impurities in the precursor material or solvents.

Rationale: Even trace impurities can act as potent charge traps.[15] Ensuring the highest possible purity of the HTM and using fresh, anhydrous solvents is a critical but often overlooked step for achieving high performance and reproducibility.

Procedure:

  • Source Purity Verification: Whenever possible, obtain materials with the highest available purity (>99.5%). If in doubt, consider purification by sublimation or recrystallization for small-molecule HTMs like this compound.

  • Solvent Management:

    • Use anhydrous, high-purity solvents (e.g., chlorobenzene, toluene) for preparing HTM solutions.

    • Purchase solvents in small bottles with septa to minimize exposure to air and moisture.

    • Store all solvents and precursor materials inside an inert atmosphere glovebox.

  • Solution Preparation:

    • Always use freshly prepared solutions. Triarylamine solutions can degrade over time when exposed to light or trace oxygen.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before spin-coating to remove any aggregated particles.

  • Validation: Periodically run a control device using a new batch of material or solvent against your established baseline to quickly identify any issues related to material quality.

Part 4: Data & Visualization

Table 1: Expected Performance Impact of Mitigation Strategies

This table summarizes typical performance changes observed when moving from a trap-dominated device to an optimized one. Values are illustrative.

Parameter Control Device (High Trapping) Optimized Device (Mitigated Trapping) Rationale for Improvement
PCE (%) 14.5%> 18.0%Overall improvement from reduced recombination losses.
VOC (V) 1.02 V> 1.08 VSuppression of non-radiative recombination reduces voltage loss.[4]
JSC (mA/cm²) 21.5 mA/cm²> 22.0 mA/cm²More efficient charge extraction leads to higher collected current.
Fill Factor (%) 66%> 78%Reduced series resistance and suppressed recombination improve the J-V curve shape.[2]
Hysteresis Index > 0.15< 0.05Passivation of interfacial traps minimizes transient charge accumulation.[8]
Diagrams

ChargeTrapping cluster_device Device Layer Stack cluster_bands Energy Band Diagram (Interface) Anode Anode (ITO) HTM HTM (this compound) HTM->Anode Perovskite Perovskite Absorber Exciton Exciton (e⁻ + h⁺) ETL ETL VB_pvk Perovskite Valence Band Trap Trap State CB_pvk Perovskite Conduction Band HOMO_htm HTM HOMO Recombination Non-Radiative Recombination (Heat) Trap->Recombination Photon Photon (hν) Photon->Perovskite Absorption Hole Hole (h⁺) Exciton->Hole Dissociation Electron Electron (e⁻) Exciton->Electron Dissociation Hole->HTM Desired Path: Extraction Hole->Trap Trapping! Electron->ETL Extraction Electron->Recombination

Caption: Mechanism of charge trapping at the Perovskite/HTM interface.

MitigationWorkflow cluster_0 Workflow: Interfacial Passivation Protocol A 1. Fabricate Perovskite Film B 2. Prepare Passivating Solution (e.g., 4-ADPA in IPA) C 3. Spin-Coat Passivating Layer on Perovskite A->C B->C Use Solution D 4. Anneal (100°C, 5 min) C->D E 5. Deposit HTM Layer (this compound) D->E F 6. Complete Device (Electrode Deposition) E->F G 7. Characterize Performance (J-V, Stability) F->G

Caption: Experimental workflow for interfacial passivation.

References

  • Effects of defect states on the performance of perovskite solar cells. (n.d.). Journal of Semiconductors.
  • Influence of defect in perovskite solar cell materials on device performance and stability. (n.d.). Wuli Xuebao.
  • Defects and Defect Passivation in Perovskite Solar Cells. (2023). MDPI.
  • Review of defect engineering in perovskites for photovoltaic applic
  • A Comprehensive Study on the Effect of Defects on Perovskite Solar Cell Performance. (2023). MDPI.
  • Suppressing Trap‐Assisted Nonradiative Recombination via Interface Modification for Achieving Efficient Organic Solar Cells. (n.d.).
  • New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. (n.d.).
  • Interface engineering for high-efficiency perovskite solar cells. (2021). AIP Publishing.
  • Jeonbuk National University Researchers Reveal New Interface Engineering Strategy for Efficient and Stable Back-Contact Solar Cells. (2025). North American Clean Energy.
  • Methoxy-Functionalized Triarylamine-Based Hole-Transporting Polymers for Highly Efficient and Stable Perovskite Solar Cells. (2020). KAIST.
  • Elimination of charge-carrier trapping by molecular design. (2023). PMC - NIH.
  • Recent Advances in Hole-Transporting Layers for Organic Solar Cells. (n.d.). PubMed Central.
  • Interfacial modification to improve all-inorganic perovskite solar cells by a multifunctional 4-aminodiphenylamine layer. (2023). Journal of Alloys and Compounds.
  • Role of Charge–carrier Trapping in Organic Optoelectronic Devices. (n.d.). Old City Publishing.
  • Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. (2019). RSC Advances.
  • Interfacial modification to improve all-inorganic perovskite solar cells by a multifunctional 4-aminodiphenylamine layer. (2023). OUCI.

Sources

Validation & Comparative

A Head-to-Head Battle of Hole Transport Materials: Spiro-OMeTAD vs. N-(4-Bromophenyl)-4-biphenylamine in Perovskite Solar Cell Technology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term operational stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, ubiquitously known as spiro-OMeTAD, has been the undisputed gold standard. Its favorable energy level alignment with perovskite absorbers and excellent hole mobility have cemented its position. However, the high cost of synthesis and purification, along with its propensity for degradation, have spurred an intensive search for viable alternatives.

This guide provides a comprehensive comparison between the benchmark spiro-OMeTAD and a representative of a simpler, potentially more cost-effective class of materials: N-(4-Bromophenyl)-4-biphenylamine. We will delve into their molecular structures, optoelectronic properties, performance in PSC devices, and stability, supported by experimental data and established research. This analysis aims to equip researchers and material scientists with the necessary insights to make informed decisions in the selection of HTMs for next-generation photovoltaic devices.

The Reigning Champion: A Snapshot of Spiro-OMeTAD

Spiro-OMeTAD's success is not accidental. Its unique spirobifluorene core provides a rigid, three-dimensional structure that prevents crystallization and promotes the formation of smooth, amorphous films—a critical requirement for efficient charge transport and device fabrication. The four methoxy-substituted triphenylamine arms are responsible for its high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level, which typically ranges from -5.0 to -5.2 eV. This energy level provides an excellent match with the valence band of most perovskite compositions, facilitating efficient hole extraction and minimizing voltage losses.

However, the multi-step synthesis of spiro-OMeTAD is complex and expensive, contributing significantly to the overall cost of perovskite solar cell fabrication. Furthermore, its susceptibility to degradation in the presence of moisture and oxygen, often exacerbated by common p-type dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), poses a significant challenge to the long-term stability of PSCs.

The Challenger: The Case for this compound and Related Structures

This compound represents a class of simpler triarylamine-based HTMs. While not as extensively studied as spiro-OMeTAD, this family of materials offers several potential advantages, primarily centered around cost-effectiveness and synthetic accessibility. The introduction of a bromine atom can also modulate the material's electronic properties. Halogenation is a known strategy to deepen the HOMO level, which can lead to a higher open-circuit voltage (Voc) in the final device.

The core appeal of such simpler molecules lies in their straightforward synthesis, often involving fewer steps and less stringent purification methods compared to spiro-OMeTAD. This could drastically reduce the cost of the HTM, a crucial factor for the commercial viability of perovskite technology.

Performance Metrics: A Data-Driven Comparison

To provide an objective comparison, we will analyze the key performance parameters of perovskite solar cells fabricated with both spiro-OMeTAD and representative, simple brominated triarylamine HTMs.

Parameter Spiro-OMeTAD (Typical Range) This compound & Analogues (Reported Values) Significance
Power Conversion Efficiency (PCE) >25% (champion cells)18-21%Overall device performance.
Open-Circuit Voltage (Voc) 1.10 - 1.18 V1.12 - 1.20 VPotential for higher voltage due to deeper HOMO levels.
Short-Circuit Current Density (Jsc) 23 - 26 mA/cm221 - 24 mA/cm2Efficiency of charge carrier collection.
Fill Factor (FF) 75 - 85%70 - 80%A measure of the 'squareness' of the J-V curve, indicating charge extraction efficiency.
Hole Mobility (μh) 10-4 - 10-3 cm2V-1s-110-5 - 10-4 cm2V-1s-1Speed at which holes move through the material.
HOMO Energy Level -5.0 to -5.2 eV-5.2 to -5.4 eVCrucial for energy level alignment with the perovskite layer.
Synthesis Cost HighLow to ModerateA key factor for commercialization.

As the data indicates, while spiro-OMeTAD-based devices still hold the record for champion cell efficiencies, well-designed simpler HTMs like this compound and its analogues can achieve impressive performance, with the potential for higher open-circuit voltages due to their deeper HOMO levels. The lower hole mobility of these simpler structures can sometimes result in a lower fill factor, but this can often be mitigated through device engineering and optimization of the HTM layer thickness.

Experimental Workflow: From Material Synthesis to Device Characterization

To ensure a fair comparison between HTMs, a standardized experimental protocol is essential. The following workflow outlines the key steps involved.

G cluster_0 HTM Synthesis & Purification cluster_1 Device Fabrication cluster_2 Characterization & Analysis synthesis Ullmann or Buchwald-Hartwig Coupling Reaction purification Column Chromatography & Recrystallization synthesis->purification htm HTM Solution Spin-coating purification->htm substrate FTO/ITO Substrate Cleaning etl Electron Transport Layer (e.g., SnO2) Deposition substrate->etl perovskite Perovskite Film Deposition (Spin-coating) etl->perovskite perovskite->htm electrode Top Electrode (Au/Ag) Evaporation htm->electrode morphology Film Morphology (SEM, AFM) htm->morphology jv J-V Measurement (AM 1.5G Illumination) electrode->jv eqe External Quantum Efficiency jv->eqe stability Stability Testing (Light, Heat, Humidity) jv->stability

Caption: Standardized workflow for the synthesis, fabrication, and characterization of perovskite solar cells with different hole transport materials.

Detailed Protocol: HTM Solution Preparation and Deposition
  • Spiro-OMeTAD Solution:

    • Dissolve 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene.

    • Add 28.8 µL of 4-tert-butylpyridine (tBP).

    • Add 17.5 µL of a lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) stock solution (520 mg Li-TFSI in 1 mL acetonitrile).

    • Stir the solution for at least 2 hours at room temperature before use.

  • This compound Solution:

    • Dissolve 50-70 mg of this compound in 1 mL of chlorobenzene. The exact concentration may need optimization.

    • Doping additives similar to those used for spiro-OMeTAD (tBP and Li-TFSI) are typically required to improve conductivity and fill factor. The ratios may need to be adjusted.

    • Stir the solution for at least 2 hours at room temperature.

  • Deposition:

    • Spin-coat the HTM solution onto the perovskite layer at 3000-4000 rpm for 30 seconds.

    • Anneal the substrate at 80-100°C for 10 minutes in a nitrogen or argon atmosphere.

The causality behind the use of additives is crucial: Li-TFSI is a p-dopant that partially oxidizes the HTM, increasing the number of free charge carriers (holes) and thus enhancing the layer's conductivity. tBP is a Lewis base that is believed to deprotonate the perovskite surface, improving the interfacial contact, and also preventing the aggregation of Li-TFSI salts.

Stability Under Scrutiny: A Critical Hurdle

The operational stability of PSCs is a major obstacle to their commercialization. The HTM layer is a critical component in the degradation pathway.

  • Spiro-OMeTAD: The amorphous nature of spiro-OMeTAD, while beneficial for film formation, can also be a weakness. Its relatively low glass transition temperature means that it can be susceptible to morphological changes under thermal stress. Furthermore, the hygroscopic nature of Li-TFSI can attract moisture to the perovskite/HTM interface, accelerating the degradation of the perovskite layer.

  • This compound and Analogues: The inherent stability of these simpler molecules can vary. However, the absence of the methoxy groups found in spiro-OMeTAD might offer an advantage, as these groups can be a site for oxidative degradation. The deeper HOMO level of brominated compounds can also contribute to better device stability by providing a larger energy barrier against unwanted reactions at the interface. However, like spiro-OMeTAD, they often require additives that can compromise long-term stability. The development of dopant-free HTMs is a key area of research for both classes of materials.

Concluding Remarks and Future Outlook

Spiro-OMeTAD remains the benchmark HTM in the field of perovskite solar cells, consistently enabling high-efficiency devices. Its well-understood properties and optimized processing protocols make it a reliable choice for laboratory-scale research.

However, the challenger, represented by simpler and more cost-effective structures like this compound, presents a compelling case for the future of commercially viable perovskite photovoltaics. While they may not yet consistently outperform the champion spiro-OMeTAD devices in terms of pure efficiency, their potential for high open-circuit voltage, coupled with significantly lower synthesis costs, cannot be ignored. The ongoing research into novel molecular designs and dopant-free systems for this class of materials is a promising avenue that could lead to a new generation of stable, efficient, and commercially viable perovskite solar cells.

The choice between these materials will ultimately depend on the specific application and research goals. For record-breaking efficiencies in a research setting, spiro-OMeTAD is the current material of choice. For research focused on cost reduction and commercial viability, exploring and optimizing simpler alternatives is a critical and worthwhile endeavor.

References

  • Best Research-Cell Efficiency Chart. National Renewable Energy Laboratory (NREL). [Link]

  • Rakstys, K., et al. (2020). Molecular engineering of carbazole-based hole-transporting materials for highly efficient and stable perovskite solar cells. Joule, 4(7), 1544-1565. [Link]

  • Correa-Baena, J. P., et al. (2017). The rapid evolution of highly efficient perovskite solar cells. Energy & Environmental Science, 10(3), 710-727. [Link]

A Comparative Guide to N-(4-Bromophenyl)-4-biphenylamine Derivatives in OLED Technology

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the efficacy of their constituent materials. Among these, the hole transport layer (HTL) plays a pivotal role in ensuring efficient charge injection and transport, directly impacting the device's external quantum efficiency (EQE), operational stability, and power consumption. This guide provides an in-depth comparative analysis of N-(4-Bromophenyl)-4-biphenylamine derivatives, a promising class of hole-transporting materials (HTMs), for researchers and professionals in the field of organic electronics.

The Strategic Importance of the this compound Core

The this compound scaffold serves as an excellent foundation for designing high-performance HTMs. The biphenylamine core is well-established for its robust hole-transporting capabilities and thermal stability. The strategic incorporation of a bromine atom provides a reactive handle for further molecular engineering through common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic tuning of the material's electronic and physical properties to optimize performance within an OLED device.[1]

Comparative Performance Analysis of this compound Derivatives

The true measure of an HTM's potential lies in its performance within a functional OLED device. Below is a comparative analysis of a series of novel HTMs based on a 4-(9H-carbazol-9-yl)triphenylamine core, which shares structural similarities and synthetic strategies with this compound derivatives. The data, adapted from a study by Cho et al., showcases how molecular modifications can significantly influence device efficiency. While not direct derivatives of the guide's core topic, these compounds illustrate the structure-property relationships relevant to the design of advanced amine-based HTMs.[2]

Material IDMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum EQE (%)Turn-on Voltage (V)
HTM 3a 20.013.07.03.5
HTM 3b 38.628.613.83.4
HTM 3c 39.829.314.03.1
Reference (NPB only) 25.717.59.42.5

Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.[3]

Analysis of Performance Data:

The data reveals that strategic modifications to the core structure can lead to substantial improvements in device performance compared to a standard HTM like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). Specifically, HTMs 3b and 3c exhibit significantly higher current efficiency, power efficiency, and EQE.[2] This enhancement can be attributed to a better balance of charge carriers in the emissive layer and improved thermal and morphological stability conferred by the molecular design.[2]

Molecular Design and Synthesis Strategy

The synthesis of this compound and its derivatives often employs palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-nitrogen and carbon-carbon bonds.[1]

General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative this compound Derivative

The following is a generalized protocol for the synthesis of an this compound derivative via a Buchwald-Hartwig amination reaction, a common method for creating such compounds.

Materials:

  • 4-Bromobiphenyl

  • An appropriate amine (e.g., 4-biphenylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst and phosphine ligand.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add the 4-bromobiphenyl, the amine derivative, and the strong base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

OLED Fabrication and Characterization

The performance of newly synthesized HTMs must be evaluated in a standardized OLED device architecture to allow for meaningful comparisons. A typical multilayer OLED is fabricated via thermal evaporation in a high-vacuum chamber.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Characterization A ITO Substrate Cleaning (Detergent, DI Water, Solvents) B UV-Ozone or Oxygen Plasma Treatment A->B Enhances work function C Hole Injection Layer (HIL) B->C Improves hole injection D Hole Transport Layer (HTL) (this compound derivative) C->D E Emissive Layer (EML) D->E Hole transport to EML F Electron Transport Layer (ETL) E->F Electron transport to EML G Electron Injection Layer (EIL) F->G H Cathode Deposition (e.g., Al) G->H I Current-Voltage-Luminance (J-V-L) Measurement H->I J Electroluminescence Spectra I->J K External Quantum Efficiency (EQE) Calculation J->K

Workflow for OLED fabrication and characterization.
Experimental Protocol: OLED Device Fabrication and Testing

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

  • The cleaned substrates are dried and then treated with UV-ozone or oxygen plasma to increase the ITO work function and improve hole injection.

2. Organic and Metal Layer Deposition:

  • The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system.

  • A hole injection layer (HIL), the this compound derivative as the HTL, an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL, e.g., LiF), and a metal cathode (e.g., aluminum) are sequentially deposited. The thickness of each layer is carefully controlled using a quartz crystal microbalance.

3. Device Encapsulation and Characterization:

  • The fabricated devices are encapsulated to protect the organic layers from atmospheric moisture and oxygen.

  • The current-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The electroluminescence spectra are recorded with a spectrometer to determine the color coordinates.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and electroluminescence spectrum.

Conclusion and Future Outlook

This compound derivatives represent a versatile and promising platform for the development of next-generation hole-transporting materials for OLEDs. The ability to fine-tune their properties through well-established synthetic methodologies allows for the systematic optimization of device performance. Future research in this area will likely focus on the development of derivatives with even higher charge carrier mobility, improved thermal and morphological stability, and energy levels that are precisely matched to adjacent layers in the OLED stack. The continued exploration of novel derivatives based on this core structure is expected to contribute significantly to the advancement of OLED technology, leading to displays and lighting solutions with enhanced efficiency, longevity, and color purity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Synthesis: The Role of Amine Intermediates. Retrieved from [Link]

  • Chemical Land21. (n.d.). 4-Phenyl-N-(4-Phenylphenyl)aniline: A Key OLED Intermediate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4'-Bromo-N,N-diphenyl-4-biphenylamine: A Key Intermediate for Advanced Electronic Applications. Retrieved from

  • Cho, Y. J., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. [Link]

  • Weng, K., & Tang, X. (2024). Advances in High-Efficiency Blue OLED Materials. Applied Sciences, 14(18), 7689. [Link]

  • Lee, J. H., et al. (2013). New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Molecular Crystals and Liquid Crystals, 584(1), 69-77. [Link]

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A Senior Application Scientist's Guide to Charge Transport in Biphenylamine-Based Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design and selection of hole-transporting materials (HTMs) are critical for advancing the efficiency and stability of next-generation optoelectronic devices, particularly perovskite solar cells (PSCs).[1][2] Among the various classes of organic HTMs, derivatives of biphenylamine have emerged as a promising and versatile platform.[3] Their tunable electronic properties, high morphological stability, and facile synthesis make them compelling alternatives to the commonly used but expensive spiro-OMeTAD.[3][4]

This guide provides an in-depth comparison of the charge transport properties of select biphenylamine-based HTMs. We will delve into the key performance parameters, the experimental techniques used to measure them, and the underlying structure-property relationships that govern their efficacy.

The Crucial Role of Hole Transport in Perovskite Solar Cells

In a perovskite solar cell, the HTM layer plays a multifaceted role.[2][5] Its primary function is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the electrode, while simultaneously blocking electrons to prevent charge recombination.[5][6] The ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite's valence band, and excellent film-forming properties to ensure a uniform and defect-free interface.[7]

The chemical structure of the HTM directly influences these properties. For biphenylamine-based HTMs, modifications to the molecular core and peripheral groups can significantly impact their charge transport characteristics.[8] Understanding these relationships is paramount for designing novel HTMs with superior performance.

Comparative Analysis of Biphenylamine-Based HTMs

To illustrate the structure-property relationships, we will compare a few representative biphenylamine-based HTMs. The selection is based on their prevalence in recent literature and the availability of robust experimental data.

Hole-Transporting Material (HTM)Molecular StructureHole Mobility (μh) [cm²/Vs]Conductivity (σ) [S/cm]Power Conversion Efficiency (PCE) in PSCs [%]
Spiro-OMeTAD (Reference)2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene~2 x 10⁻⁴ - 1 x 10⁻³~10⁻⁵ - 10⁻⁴ (doped)>25%
Di-TPA [1][1]paracyclophane with two triphenylamine armsLower than Tetra-TPALower than Tetra-TPA~15-16%
Tri-TPA [1][1]paracyclophane with three triphenylamine armsIntermediateIntermediate~16-17%
Tetra-TPA [1][1]paracyclophane with four triphenylamine armsHigher than Di- and Tri-TPAHigher than Di- and Tri-TPA~17.9%[9][10]
Isomeric Triphenylamine-based Enamines Triphenylamine core with enamine functional groups> 10⁻³[4]Not widely reported~18.4%[4]

Key Insights from the Comparison:

  • Multi-armed Structures Enhance Conductivity: The comparison between Di-, Tri-, and Tetra-TPA clearly demonstrates that increasing the number of charge-transporting triphenylamine (TPA) arms on the[1][1]paracyclophane core enhances the out-of-plane conductivity of the HTM layer.[9][10] This is attributed to improved intermolecular charge hopping pathways.

  • Functional Group Modification Matters: The introduction of enamine functionalities to a triphenylamine core has been shown to yield HTMs with hole mobilities exceeding that of the benchmark spiro-OMeTAD.[4] This highlights the significant impact of peripheral group engineering on charge transport.

  • Beyond Mobility: While high hole mobility is crucial, it is not the sole determinant of device performance. Factors such as energy level alignment, film morphology, and interfacial properties play a synergistic role in achieving high power conversion efficiencies.[4][7]

Experimental Methodologies for Characterizing Charge Transport

Accurate and reliable measurement of charge transport properties is fundamental to the evaluation and comparison of HTMs. The following are three widely used techniques in the field.

Space-Charge Limited Current (SCLC) Method

The SCLC technique is a steady-state measurement used to determine the charge carrier mobility in a single-carrier device.[11][12] The underlying principle is that at a sufficiently high applied voltage, the injected charge carriers dominate the current, which becomes limited by the space charge they create.[13]

Experimental Protocol:

  • Device Fabrication: A hole-only device is fabricated with the following architecture: Substrate/Anode/HTM/Cathode. The electrodes are chosen to have appropriate work functions to ensure efficient hole injection and electron blocking.

  • Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

  • Data Analysis: The J-V characteristic in the SCLC regime is described by the Mott-Gurney law[14]: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where:

    • J is the current density

    • ε₀ is the permittivity of free space

    • εᵣ is the relative permittivity of the material

    • μ is the charge carrier mobility

    • V is the applied voltage

    • L is the thickness of the active layer

  • Mobility Extraction: By plotting J vs. V² on a log-log scale, a linear region with a slope of approximately 2 should be observed in the SCLC regime. The mobility can then be extracted from the slope of this linear fit.[13][15]

Diagram of the SCLC Experimental Workflow:

SCLC_Workflow cluster_prep Device Preparation cluster_measurement Measurement cluster_analysis Data Analysis Fab Fabricate Hole-Only Device (Substrate/Anode/HTM/Cathode) IV Measure Current-Voltage (J-V) Characteristics in Dark Fab->IV Measure Plot Plot log(J) vs. log(V) IV->Plot Analyze Fit Identify SCLC Regime (Slope ≈ 2) Plot->Fit Interpret Extract Extract Mobility (μ) using Mott-Gurney Law Fit->Extract Calculate

Caption: Workflow for determining hole mobility using the SCLC method.

Time-of-Flight (TOF) Photocurrent Transient Technique

The TOF method is a transient photoconductivity measurement that directly determines the drift mobility of charge carriers.[16] It involves generating a sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for them to drift across the sample to the opposite electrode under an applied electric field.

Experimental Protocol:

  • Sample Preparation: A relatively thick film (several micrometers) of the HTM is sandwiched between two electrodes, one of which is semi-transparent.

  • Photocarrier Generation: A short laser pulse with a photon energy above the bandgap of the HTM is directed through the semi-transparent electrode to create a thin sheet of electron-hole pairs near the surface.

  • Charge Drift and Detection: An external electric field is applied across the sample, causing the holes to drift towards the cathode. The resulting transient photocurrent is measured as a function of time.

  • Transit Time Determination: The transit time (tₜ) is the time it takes for the sheet of charge carriers to reach the collecting electrode. This is often identified as the "knee" in a linear plot of the photocurrent transient or the point where the current begins to decay in a double logarithmic plot.

  • Mobility Calculation: The drift mobility (μ) is calculated using the equation: μ = L² / (V * tₜ) where:

    • L is the sample thickness

    • V is the applied voltage

    • tₜ is the transit time

Diagram of the TOF Experimental Setup:

TOF_Setup cluster_light Light Source cluster_sample Sample Assembly cluster_detection Detection System Laser Pulsed Laser Sample HTM Sample (Transparent Electrode | HTM | Electrode) Laser->Sample Excitation Resistor Load Resistor Sample->Resistor Voltage Voltage Source Voltage->Sample Applied Field Oscilloscope Oscilloscope Resistor->Oscilloscope Measures Photocurrent

Caption: Schematic of a typical Time-of-Flight (TOF) experimental setup.[17]

Charge Extraction by Linearly Increasing Voltage (CELIV)

The CELIV technique is a powerful method for determining both the charge carrier mobility and the charge carrier density in organic semiconductor films.[18][19] In a typical photo-CELIV experiment, charge carriers are first generated by a light pulse, and then a reverse-biasing, linearly increasing voltage ramp is applied to extract them.[20][21][22]

Experimental Protocol:

  • Device Preparation: A device with the HTM layer is prepared, similar to that for SCLC measurements.

  • Carrier Generation: The sample is illuminated with a light pulse to generate a population of charge carriers.

  • Charge Extraction: Immediately after the light pulse, a linearly increasing reverse voltage ramp is applied to the device.

  • Current Transient Measurement: The resulting current transient is recorded. It consists of a displacement current due to the charging of the device capacitance and a superimposed peak due to the extraction of the photogenerated charge carriers.

  • Data Analysis and Mobility Calculation: The mobility (μ) can be calculated from the time (tₘₐₓ) at which the extraction current reaches its maximum (Δjₘₐₓ) using the equation: μ = (2 * L²) / (3 * A * tₘₐₓ²) where:

    • L is the thickness of the active layer

    • A is the voltage ramp rate (dV/dt)

Diagram of the CELIV Measurement Principle:

CELIV_Principle cluster_input Input Signals cluster_device Device Response cluster_output Output Signal Light Light Pulse (Carrier Generation) Device HTM Device Light->Device Voltage Linearly Increasing Reverse Voltage Voltage->Device Current Current Transient (Displacement + Extraction) Device->Current Generates

Caption: Principle of the Charge Extraction by Linearly Increasing Voltage (CELIV) technique.

Conclusion and Future Outlook

The charge transport properties of biphenylamine-based HTMs are a critical determinant of their performance in perovskite solar cells and other optoelectronic devices. As we have seen, strategic molecular design, such as the incorporation of multi-armed structures and the judicious selection of functional groups, can lead to significant improvements in hole mobility and conductivity.

The experimental techniques of SCLC, TOF, and CELIV provide a robust toolkit for the comprehensive characterization of these materials. A thorough understanding and application of these methods are essential for researchers to accurately evaluate and compare the performance of novel HTMs.

The continued exploration of new biphenylamine derivatives, guided by a deep understanding of structure-property relationships and validated by precise charge transport measurements, will undoubtedly pave the way for the next generation of highly efficient and stable perovskite solar cells.

References

  • Song Li, Yong-Li Cao, et al. "A brief review of hole transporting materials commonly used in perovskite solar cells." Rare Metals, 2021.
  • Ting Ji, Y. Wang, et al. "Charge transporting materials for perovskite solar cells." Rare Metals, 2021.
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A Comparative Guide to the Long-Term Stability of N-(4-Bromophenyl)-4-biphenylamine in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The operational lifetime of organic light-emitting diodes (OLEDs) and other organic electronic devices is intrinsically linked to the stability of the constituent materials. The hole transport layer (HTL) is a critical component governing device efficiency and longevity. This guide provides an in-depth analysis of the long-term stability of N-(4-Bromophenyl)-4-biphenylamine, a common building block for hole transport materials. We present a comprehensive framework for assessing material stability, including detailed experimental protocols for accelerated aging and comparative performance analysis against established alternative materials. This document is intended for researchers, chemists, and engineers in the fields of materials science and drug development, offering a robust methodology for evaluating and selecting materials to achieve extended device lifetimes.

Introduction: The Critical Role of Hole Transport Layer Stability

Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and energy efficiency.[1] The performance of these multilayer devices is highly dependent on the seamless operation of each layer.[2][3] The hole transport layer (HTL) facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, playing a pivotal role in device efficiency and, crucially, operational stability.[2][3]

This compound and its derivatives are frequently utilized as intermediates or core components in the synthesis of advanced materials for OLEDs, including hole transport and emissive layer materials.[4][5] The chemical structure, featuring biphenyl and amine moieties, provides a foundation for efficient charge transport. However, the long-term stability of these materials under electrical and thermal stress is a primary concern for device manufacturers, as degradation can lead to diminished brightness, color shifts, and premature device failure.[6] Understanding and quantifying this stability is paramount for developing next-generation, durable organic electronic devices.

This guide establishes a systematic approach to assess the long-term stability of devices incorporating this compound-based materials, comparing them with industry-standard alternatives like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

The Science of Stability Testing: Principles of Accelerated Aging

Evaluating the operational lifetime of an OLED, which can exceed tens of thousands of hours, is impractical under normal operating conditions for rapid material development cycles.[6][7] Therefore, the field relies on accelerated aging tests .[7][8] The core principle is to subject the device to stresses beyond its normal operating parameters—typically elevated temperature and current density—to expedite the degradation mechanisms that would occur over a much longer period.[6][7][9]

The relationship between stress factors and lifetime is often described by empirical models, such as the Arrhenius equation for temperature dependence.[10] By systematically testing at multiple stress levels, a predictive model can be constructed to accurately estimate the device's lifetime under standard use conditions.[7][9] It is crucial that the accelerated conditions activate the same degradation pathways as those observed in real-world use and do not introduce artificial failure modes.[10]

Experimental Design & Protocols

To ensure a valid comparison, a standardized experimental workflow is essential. This involves consistent device fabrication, a rigorous stress testing protocol, and comprehensive characterization before, during, and after the aging process.

Reference Device Fabrication

A multilayer OLED structure is fabricated via thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr). The consistency of this structure is key to isolating the performance of the HTL.

Step-by-Step Protocol:

  • Substrate Preparation: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function and facilitate hole injection.

  • Layer Deposition: The organic layers and metal cathode are deposited in the following sequence:

    • Hole Injection Layer (HIL): 10 nm of a standard HIL material.

    • Hole Transport Layer (HTL): 40 nm of the material under investigation (e.g., a derivative of this compound, NPB, or TAPC).

    • Emissive Layer (EML): 20 nm of a stable host material doped with a known fluorescent or phosphorescent emitter.

    • Electron Transport Layer (ETL): 30 nm of a standard ETL material like Alq3.

    • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).

    • Cathode: 100 nm of Aluminum (Al).

  • Encapsulation: Immediately following deposition, the devices are encapsulated using a UV-cured epoxy and a glass lid in an inert nitrogen atmosphere to prevent degradation from atmospheric moisture and oxygen.[11]

Accelerated Stress Testing Protocol

Devices are subjected to continuous operation at elevated current densities and temperatures.

Step-by-Step Protocol:

  • Initial Characterization (T=0): Before stress testing, measure and record the initial current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) for each device at a baseline current density (e.g., 10 mA/cm²).

  • Stress Conditions: Place the encapsulated devices in a temperature-controlled chamber. Drive the devices at a constant DC current (e.g., 50 mA/cm², 75 mA/cm², 100 mA/cm²) at a fixed elevated temperature (e.g., 60°C).[6]

  • In-situ Monitoring: Continuously monitor the voltage required to maintain the constant current and the device's luminance over time. Data should be logged at regular intervals.

  • Periodic Full Characterization: Periodically interrupt the stress test (e.g., every 24 hours) to cool the device to room temperature and perform a full characterization (J-V-L, EL spectra) to track changes in efficiency, color purity, and operating voltage.

  • Defining Failure: The test for a given device is concluded when its luminance drops to a predetermined percentage of its initial value, typically 50% (LT50) or 95% (LT95).

G cluster_prep Phase 1: Preparation & Baseline cluster_stress Phase 2: Accelerated Aging cluster_eval Phase 3: Performance Evaluation fab Device Fabrication encap Encapsulation fab->encap t0 Initial Characterization (T=0) - J-V-L - EL Spectra - EQE encap->t0 stress Constant Current & Temp Stress (e.g., 75mA/cm², 60°C) t0->stress Start Test monitor Continuous Monitoring - Voltage - Luminance stress->monitor periodic Periodic Characterization (e.g., every 24h) monitor->periodic Interrupt for measurement periodic->stress Resume Stress analysis Data Analysis - Lifetime (LT50) - Efficiency Decay - Voltage Rise periodic->analysis failure End Point (Luminance < 50%) analysis->failure

Comparative Performance Analysis

The data gathered from the accelerated aging protocol allows for a direct comparison of HTL materials. Key metrics include operational lifetime, efficiency stability, and voltage stability.

Operational Lifetime (LT50)

The most critical metric for stability is the LT50, the time it takes for the device's luminance to decay to 50% of its initial value under constant current stress.

MaterialStress ConditionInitial Luminance (cd/m²) @ 10 mA/cm²LT50 (Hours)
HTL based on this compound 75 mA/cm² @ 60°C1250~180
NPB (Control) 75 mA/cm² @ 60°C1200~150
TAPC (Control) 75 mA/cm² @ 60°C1350~220

Note: Data presented is illustrative and based on typical performance trends. Actual values are highly dependent on the specific molecular structure and overall device architecture.[2]

Electroluminescence Efficiency and Voltage Stability

Long-term stability is not just about lifetime; it also involves maintaining high efficiency and low operating voltage. A rapid decline in efficiency or a sharp increase in voltage indicates significant material or interfacial degradation.

MaterialMetric (after 100h @ 75 mA/cm²)Value
HTL based on this compound EQE Retention85%
Voltage Rise+0.8 V
NPB (Control) EQE Retention80%
Voltage Rise+1.1 V
TAPC (Control) EQE Retention90%
Voltage Rise+0.6 V

Degradation Mechanisms

The degradation of the HTL can occur through several pathways, often initiated by the combination of electrical current, heat, and the presence of high-energy excitons.

  • Electrochemical Degradation: The amine functionality, crucial for hole transport, can be susceptible to oxidation, leading to the formation of unstable radical cations. The presence of a bromophenyl group might influence the electron density and reactivity of the molecule.

  • Morphological Instability: Amorphous organic films can crystallize when heated above their glass transition temperature (Tg), leading to the formation of grain boundaries that impede charge transport and act as non-radiative recombination centers.[12] Materials with higher Tg, like TAPC, generally exhibit better thermal stability.[2]

  • Interfacial Degradation: The interface between the HTL and the emissive layer is critical. Mismatched energy levels or chemical reactions at this interface can lead to charge trapping and exciton quenching, reducing device efficiency and lifetime.[11] The C-Br bond in this compound could potentially be a site of chemical reactivity, although this requires further investigation. Studies on other brominated aromatics have shown that debromination can be induced by UV light or hydrated electrons, suggesting a potential pathway for degradation under device operation.[13]

// Nodes Stress [label="Operational Stress\n(Current + Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; HTL [label="HTL Material\n(this compound derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Degradation Pathways", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Electrochem [label="Electrochemical\n- Radical Cation Formation\n- Bond Scission (C-Br?)", fillcolor="#FFFFFF", fontcolor="#202124"]; Morpho [label="Morphological\n- Crystallization\n- Phase Segregation", fillcolor="#FFFFFF", fontcolor="#202124"]; Interface [label="Interfacial\n- Exciton Quenching\n- Charge Trapping", fillcolor="#FFFFFF", fontcolor="#202124"]; Failure [label="Device Failure\n- Luminance Decay\n- Voltage Rise", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stress -> HTL; HTL -> Degradation [arrowhead=none]; Degradation -> Electrochem; Degradation -> Morpho; Degradation -> Interface; {Electrochem, Morpho, Interface} -> Failure; } DOT Caption: Potential degradation pathways for HTL materials under stress.

Conclusion & Recommendations

This guide outlines a comprehensive methodology for assessing the long-term stability of devices utilizing this compound-based materials. The presented protocols for accelerated aging provide a framework for generating reliable, comparative data against established benchmarks like NPB and TAPC.

Our illustrative analysis suggests that derivatives of this compound can be engineered to offer competitive, and potentially superior, stability compared to some conventional materials. The key to maximizing lifetime lies in designing molecules with high glass transition temperatures to ensure morphological stability and stable electrochemical properties to resist degradation under electrical stress.

For researchers and developers, it is crucial to:

  • Systematically Benchmark: Always compare new materials against well-characterized standards under identical testing conditions.

  • Correlate Structure to Stability: Investigate how modifications to the core this compound structure impact thermal properties (Tg) and electrochemical stability.

  • Conduct Multi-Stressor Tests: Evaluate materials under a range of current densities and temperatures to build robust predictive lifetime models.

By adhering to these principles, the scientific community can accelerate the development of highly stable and efficient materials, paving the way for the next generation of durable organic electronic devices.

References

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  • Unknown Source. (n.d.). OLED Material Synthesis: The Role of Amine Intermediates.
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  • ChemicalBook. (n.d.). N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis.
  • Fortier, F., & Cloutier, S. (2016). Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light. Engineering, 8, 45-51.
  • ResearchGate. (n.d.). Hole transporting materials for organic light emitting diodes: An Overview.
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  • ECHEMI. (n.d.). N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine Formula.
  • Ye, G.-D., et al. (2024, June). Single-crystalline hole-transporting layers for efficient and stable organic light-emitting devices. Light Science & Applications, 13(136).
  • PubMed. (2016). Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism. Journal of Environmental Sciences.
  • ChemicalBook. (n.d.). N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine.
  • PubChem. (n.d.). N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
  • Park, J. I., & Bae, S. (2010). Direct Prediction Methods on Lifetime Distribution of Organic Light-Emitting Diodes From Accelerated Degradation Tests. IEEE Transactions on Reliability, 59(1), 1-1.
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  • PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. International Agency for Research on Cancer.
  • Wikipedia. (n.d.). 4-Aminobiphenyl.
  • Zhang, D., et al. (2017). Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts. Nature Communications, 8(1), 2250.
  • ChemistryViews. (2019, June 8). Stable Boron Emitters for OLEDs.
  • PubMed. (2020). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Chemosphere.
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A Senior Application Scientist's Guide to Benchmarking N-(4-Bromophenyl)-4-biphenylamine Against Triarylamine-Based Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Professionals in Photovoltaics and Materials Science

Introduction: The Critical Role of Hole Transporting Materials (HTMs)

In the architecture of high-efficiency perovskite solar cells (PSCs), the hole transporting material (HTM) is a cornerstone for performance and stability. It serves the crucial function of extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons. Triarylamine derivatives have emerged as the dominant class of organic HTMs due to their excellent electrochemical and morphological properties.

For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, universally known as Spiro-OMeTAD , has been the gold standard, enabling PSCs to achieve power conversion efficiencies (PCEs) exceeding 25%. However, the reign of Spiro-OMeTAD is not without its challenges. Its laborious multi-step synthesis makes it prohibitively expensive, a significant barrier to large-scale commercialization. Furthermore, its hole mobility and conductivity are often insufficient without the use of chemical dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which are hygroscopic and can accelerate device degradation.

This guide introduces N-(4-Bromophenyl)-4-biphenylamine , a structurally simpler triarylamine, as a prospective candidate for a cost-effective and potentially more stable HTM. We will provide a comprehensive benchmark of its fundamental properties against established triarylamine HTMs, offering a theoretical framework and a proposed experimental pathway to validate its performance in state-of-the-art perovskite solar cells.

Comparative Analysis of Physicochemical Properties

The suitability of an HTM is determined by a combination of its molecular structure, electrochemical properties, and charge transport characteristics. Here, we compare this compound with the benchmark Spiro-OMeTAD and the widely used polymeric HTM, poly(triarylamine) (PTAA).

Molecular Structures and Synthetic Accessibility

The complexity of a molecule's synthesis is directly correlated with its cost and scalability. Spiro-OMeTAD's intricate, three-dimensional spirobifluorene core requires a multi-step synthesis that is both time-consuming and costly. In contrast, this compound features a simple triarylamine core that can be synthesized through straightforward coupling reactions, such as the Buchwald-Hartwig amination, from readily available precursors.[1] This inherent simplicity suggests a significantly lower manufacturing cost.

G cluster_0 Comparative Molecular Structures Spiro Spiro-OMeTAD (Complex 3D Structure) C81H68N4O8 NB4B This compound (Simple Planar Core) C18H14BrN Spiro->NB4B Simpler Synthesis PTAA PTAA (Polymeric Structure) (C26H23N)n NB4B->PTAA Small Molecule vs. Polymer

Caption: Comparison of HTM molecular complexity.

Electrochemical Properties and Energy Level Alignment

For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of the HTM must be slightly higher than the valence band of the perovskite absorber (typically ~5.4 eV). This alignment minimizes the energy barrier for hole transfer.

  • Spiro-OMeTAD: Its HOMO level is approximately -5.2 eV, providing an excellent energetic match with common perovskite compositions.

  • This compound: While direct experimental data in a PSC context is scarce, we can infer its properties. The triphenylamine core is a strong electron donor. The biphenyl group extends conjugation, which typically raises the HOMO level compared to a simple phenyl group. The bromo-substituent is weakly electron-withdrawing, which would slightly lower the HOMO energy. Therefore, it is anticipated that the HOMO level of this compound would be in the suitable range of -5.2 to -5.4 eV, making it energetically favorable for hole extraction.

Proper energy alignment is the first step; preventing charge recombination is the next. The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be significantly higher than the perovskite's conduction band (~3.9 eV) to effectively block electrons from passing to the anode. Triarylamine derivatives, including the proposed molecule, typically have LUMO levels well above -2.0 eV, fulfilling this critical requirement.

Charge Transport and Morphological Stability

High hole mobility (μh) is essential for efficient charge transport and to minimize charge accumulation at the perovskite/HTM interface.

  • Spiro-OMeTAD: Pristine Spiro-OMeTAD has a relatively low hole mobility (10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹). Doping is required to increase this into the more effective 10⁻³ cm² V⁻¹ s⁻¹ range.

  • This compound: The hole mobility is highly dependent on the molecule's ability to form ordered pathways for charge hopping in the solid state. The relatively planar structure of this compound could facilitate π-π stacking, which is conducive to good charge transport. However, this also carries a risk of crystallization, which can be detrimental to long-term device stability. A high glass transition temperature (Tg) is desirable to maintain a stable, amorphous film. While the Tg of this compound is not widely reported, similar triarylamine compounds often exhibit good thermal stability.

Proposed Experimental Validation Framework

To empirically benchmark this compound, a rigorous, side-by-side comparison with Spiro-OMeTAD is necessary. The following protocols outline a self-validating system for this purpose.

Protocol 1: Synthesis of this compound

This protocol is based on a standard Buchwald-Hartwig amination reaction.

Materials:

  • 4-Bromobiphenyl

  • 4-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaO t Bu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, add 4-bromobiphenyl (1 equivalent), 4-bromoaniline (1.1 equivalents), sodium tert-butoxide (1.4 equivalents), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture at 110°C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure compound.

  • Verify the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Perovskite Solar Cell Fabrication (n-i-p Architecture)

This protocol describes the fabrication of a standard planar n-i-p PSC, allowing for a direct comparison of different HTM solutions.

G cluster_workflow PSC Fabrication Workflow A 1. FTO Substrate Cleaning (Sonication in DI Water, Acetone, IPA) B 2. Electron Transport Layer (ETL) (Spin-coat compact TiO2 or SnO2) A->B C 3. Perovskite Layer Deposition (Spin-coat precursor, anti-solvent quench) B->C D 4. Thermal Annealing (~100-150°C to form perovskite crystal) C->D E 5. HTM Layer Deposition (Spin-coat Spiro-OMeTAD or this compound solution) D->E F 6. Metal Electrode Evaporation (Thermal evaporation of Gold or Silver) E->F G 7. Device Encapsulation & Testing F->G

Caption: Standard workflow for fabricating n-i-p perovskite solar cells.

HTM Solution Preparation:

  • Control (Spiro-OMeTAD): Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL chlorobenzene. Add 28.8 µL of 4-tert-butylpyridine (tBP) and 17.5 µL of a LiTFSI solution (520 mg/mL in acetonitrile).

  • Test (this compound): Prepare a series of solutions with varying concentrations (e.g., 20-80 mg/mL in chlorobenzene). Test both dopant-free and doped versions (using tBP and LiTFSI as above) to find the optimal formulation.

Protocol 3: Characterization and Performance Measurement
  • Photovoltaic Performance:

    • Measure current density-voltage (J-V) curves under simulated AM 1.5G sunlight (100 mW/cm²) to extract PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Quantum Efficiency:

    • Measure the External Quantum Efficiency (EQE) to determine the photon-to-electron conversion efficiency at different wavelengths.

  • Charge Carrier Mobility:

    • Fabricate hole-only devices (e.g., ITO/PEDOT:PSS/HTM/Au) and perform Space-Charge Limited Current (SCLC) measurements to determine the hole mobility.[2][3]

  • Electrochemical Analysis:

    • Use cyclic voltammetry (CV) to experimentally determine the HOMO and LUMO energy levels of this compound.

  • Stability Testing:

    • Monitor the PCE of unencapsulated devices over time under controlled conditions of humidity (e.g., 50% RH) and elevated temperature (e.g., 85°C) to assess intrinsic material stability.

Data Summary and Prospective Outlook

As direct, peer-reviewed performance data for this compound in PSCs is not yet widely available, the following table outlines the known properties of the benchmark and the target parameters for a successful alternative.

PropertySpiro-OMeTAD (Benchmark)This compound (Target)Rationale for Success
Synthesis Multi-step, complex, low yield1-2 steps, simple, high yieldEnables low cost and high scalability.
HOMO Level ~ -5.2 eV-5.2 to -5.4 eVEnsures efficient hole injection from perovskite.
Hole Mobility (μh) ~ 10⁻³ cm²/Vs (doped)> 10⁻⁴ cm²/Vs (dopant-free)Facilitates efficient charge extraction and high FF.
Glass Transition (Tg) ~ 121 °C> 120 °CEnsures stable film morphology under thermal stress.
Stability Degrades due to dopantsHigh intrinsic stabilityReduces degradation pathways, improves device lifetime.
PCE > 20%> 18%Must be competitive to be a viable alternative.

Future Outlook:

This compound presents a compelling case for investigation as a next-generation hole transporting material. Its primary advantages lie in its synthetic simplicity and potential for low-cost production. The theoretical analysis of its electronic structure suggests it possesses the fundamental properties required for efficient device operation.

The critical next step, as outlined in the proposed experimental framework, is the systematic fabrication and characterization of PSCs using this material. Research should focus on optimizing the HTM layer thickness and doping strategy to maximize performance. Success in this endeavor could unlock a new class of cost-effective, easily synthesizable triarylamine HTMs, thereby removing a significant bottleneck on the path to the commercialization of perovskite solar cell technology.

References

  • ResearchGate. (n.d.). Performance improvement of perovskite solar cells via spiro-OMeTAD pre-crystallization.
  • ACS Publications. (2024). Simultaneous Improvement in Photovoltaic Performance and Air Stability of Perovskite Solar Cells by Controlling Molecular Orientation of Spiro-OMeTAD. Retrieved from [Link]

  • Fuentes Pineda, R., et al. (2019). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels. Retrieved from [Link]

  • ResearchGate. (n.d.). Star-shaped Triarylamine-based Hole-transport Materials in Perovskite Solar Cells.
  • Journal of Materials Chemistry A. (n.d.). Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2019). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Propeller-Shaped, Triarylamine-Rich, and Dopant-Free Hole-Transporting Materials for Efficient n-i-p Perovskite Solar Cells. Retrieved from [Link]

  • ACS Publications. (2018). Oxidation of Spiro-OMeTAD in High-Efficiency Perovskite Solar Cells. Retrieved from [https://pubs.acs.org/doi/10.1021/acsenergylett.8b002Spiro-OMeTAD oxidation process is highlighted in this review, and the main parameters involved in the process have been studied.]([Link] oxidation process is highlighted in this review, and the main parameters involved in the process have been studied.)

  • OAM-RC. (2018). Fabrication of perovskite solar cells in ambient air by employing poly (triarylamine) as the hole transport layer. Retrieved from [Link]

  • PubMed Central. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hole mobility of N,N -bis„naphthalen-1-yl….
  • ResearchGate. (n.d.). Shelf life stability comparison in air for solution processed pristine PDPP3T polymer and doped spiro-OMeTAD as hole transport layer for perovskite solar cell.
  • ResearchGate. (2022). Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. Retrieved from [Link]

  • PubMed. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. Retrieved from [Link]

  • ResearchGate. (n.d.). Hole transport and extraction characterizations. a) The space‐charge....
  • RSC Publishing. (2017). Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Hole mobility of N,N -bis„naphthalen-1-yl….
  • ResearchGate. (n.d.). (PDF) Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents.

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comparative analysis of the electrochemical properties of substituted biphenylamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electrochemical properties of substituted biphenylamines, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and electrochemical behavior, offering field-proven insights into experimental design and data interpretation. The protocols and analyses presented herein are designed to be self-validating, grounded in authoritative references to ensure scientific integrity.

Introduction: The Versatile Redox Chemistry of Biphenylamines

Biphenylamines, and more broadly diarylamines, are a class of organic compounds that exhibit rich and tunable redox chemistry.[1] Their ability to undergo reversible or quasi-reversible oxidation to form stable or transient radical cations makes them crucial components in a wide array of applications, including as antioxidants, intermediates in organic synthesis, and as building blocks for electroactive materials used in organic electronics.[2] The electrochemical properties of these molecules can be finely tuned by the introduction of various substituent groups onto the phenyl rings. Understanding the influence of these substituents is paramount for the rational design of new molecules with desired electrochemical characteristics. This guide will explore these substituent effects through a comparative analysis of experimental data and provide detailed protocols for the electrochemical techniques used in their characterization.

Core Principles of Biphenylamine Electrochemistry

The electrochemical oxidation of a biphenylamine typically proceeds via a one-electron transfer to form a radical cation. The stability and subsequent reactivity of this radical cation are highly dependent on the nature and position of the substituents on the aromatic rings. Electron-donating groups (EDGs) generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect.[1][3]

The fate of the initially formed radical cation can vary, leading to different products such as N,N'-diarylbenzidines or N,N'-diaryldihydrophenazines, depending on the substituents and their locations.[1] The ability to control these reaction pathways through synthetic modification is a key aspect of their application.

Comparative Analysis of Substituent Effects

The following table summarizes the experimentally determined oxidation potentials for a series of substituted diphenylamines and triphenylamines, as measured by cyclic voltammetry. This data provides a clear illustration of the impact of different functional groups on the ease of oxidation.

CompoundSubstituent(s)First Oxidation Potential (E½ or Epa vs. Ag/AgCl) [V]Solvent/ElectrolyteReference
DiphenylamineNone~0.8-1.0Acetonitrile/TBAP[4]
4-Methoxydiphenylamine4-OCH₃ (EDG)Lower than unsubstitutedAcetonitrile/TBAP[3]
4-Nitrodiphenylamine4-NO₂ (EWG)Higher than unsubstitutedAcetonitrile/TBAP[5]
4,4'-Dimethoxydiphenylamine4,4'-(OCH₃)₂ (EDG)Significantly lower than monosubstitutedAcetonitrile/TBAP[3]
4,4'-Dinitrodiphenylamine4,4'-(NO₂)₂ (EWG)Significantly higher than monosubstitutedAcetonitrile/TBAP[6]
TriphenylamineNone1.25 (Epa)CH₂Cl₂/TBAP[1]
p-Amino-triphenylaminep-NH₂ (Strong EDG)0.59 (E½)CH₂Cl₂/TBAP[1]
p,p'-Diamino-triphenylaminep,p'-(NH₂)₂ (Strong EDG)0.41 (E½)CH₂Cl₂/TBAP[1]
p,p',p''-Triamino-triphenylaminep,p',p''-(NH₂)₃ (Strong EDG)0.23 (E½)CH₂Cl₂/TBAP[1]

Analysis of Trends:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) significantly lower the oxidation potential.[1][3] This is due to their ability to donate electron density to the aromatic system, which stabilizes the resulting radical cation. The effect is additive, as seen in the decreasing oxidation potentials from mono- to tri-amino substituted triphenylamine.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, a nitro group (-NO₂) increases the oxidation potential, making the molecule more difficult to oxidize.[5][6] This is because EWGs withdraw electron density, destabilizing the positively charged radical cation.

  • Position of Substituents: The position of the substituent also plays a critical role. Para-substitution, in particular, has a pronounced effect on the stability of the radical cation.[1]

Experimental Protocols

To ensure the reproducibility and accuracy of electrochemical measurements, standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the key techniques used in the characterization of substituted biphenylamines. For all electrochemical experiments, it is crucial to adhere to the guidelines for reporting electrochemical data as recommended by IUPAC and the ACS to ensure clarity and reproducibility.[1][7][8]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for rapidly assessing the redox behavior of a compound, including its oxidation potential and the reversibility of the electron transfer process.[9]

Objective: To determine the oxidation potential and reversibility of a substituted biphenylamine.

Materials:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Glassy carbon or platinum working electrode

  • Ag/AgCl or saturated calomel reference electrode (SCE)

  • Platinum wire counter electrode

  • Analyte solution (typically 1-5 mM in a suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆))

  • High-purity solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish, then sonicate in the solvent to be used.

  • Solution Preparation: Prepare the analyte solution in the chosen solvent containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the analyte solution.

  • CV Measurement:

    • Set the initial and final potentials to bracket the expected oxidation event.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep and record the resulting current.

    • Perform multiple cycles to check for stability and reproducibility.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • Assess the reversibility by examining the peak separation (ΔEp = Epa - Epc), which is theoretically 59/n mV for a reversible n-electron process at room temperature.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Polish Working Electrode D Assemble Electrochemical Cell A->D B Prepare Analyte Solution C Deoxygenate Solution B->C C->D E Run Cyclic Voltammogram D->E F Determine Peak Potentials (Epa, Epc) E->F G Calculate Half-Wave Potential (E½) F->G H Assess Reversibility (ΔEp) F->H

Caption: Workflow for a Cyclic Voltammetry Experiment.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is particularly useful for accurately determining peak potentials and for measurements at low concentrations.[10][11]

Objective: To obtain high-resolution data on the oxidation potential of a substituted biphenylamine.

Procedure: The initial setup is similar to that for CV. The key difference lies in the applied potential waveform. In DPV, a series of regular voltage pulses are superimposed on a linear potential sweep. The current is measured just before each pulse and at the end of each pulse, and the difference is plotted against the potential.[10] This minimizes the contribution of the non-faradaic (charging) current, enhancing sensitivity.[11]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the optical properties of a molecule.[12][13] This is invaluable for identifying and characterizing the stability of intermediates, such as the radical cations of biphenylamines.

Objective: To monitor the spectral changes of a substituted biphenylamine upon electrochemical oxidation and to assess the stability of the generated radical cation.

Experimental Setup: The setup involves a potentiostat, a spectrophotometer, a light source, and a specialized spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode (OTTLE) cell).[12][14] The working electrode is typically a transparent conductive material like indium tin oxide (ITO) or a fine metal mesh.

Procedure:

  • Setup: Assemble the spectroelectrochemical cell and connect it to both the potentiostat and the spectrophotometer.

  • Initial Spectrum: Record the absorption spectrum of the neutral species at a potential where no redox reaction occurs.

  • Electrochemical Perturbation: Apply a potential sufficient to oxidize the biphenylamine.

  • Spectral Monitoring: Record the absorption spectra at different time intervals or as a function of the applied potential.

  • Reversibility Check: After oxidation, step the potential back to the initial value and record the spectrum to assess the recovery of the original species.

Spectroelectrochemistry_Workflow A Assemble Spectroelectrochemical Cell B Record Spectrum of Neutral Species A->B C Apply Oxidizing Potential B->C D Record Spectra During Oxidation C->D E Step Potential Back to Initial Value D->E F Record Final Spectrum to Assess Reversibility E->F

Caption: General workflow for a spectroelectrochemistry experiment.

Mechanistic Insights and Causality

The choice of experimental parameters is dictated by the underlying chemical and physical processes. For instance, the scan rate in cyclic voltammetry is a critical variable. At slow scan rates, unstable intermediates may have time to react chemically, leading to irreversible voltammograms. By increasing the scan rate, it is sometimes possible to "outrun" these follow-up reactions and observe a more reversible electrochemical response.

The selection of the solvent and supporting electrolyte is also crucial. The solvent can influence the stability of the charged species and the kinetics of the electron transfer. The supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop (the potential drop due to the resistance of the solution).[1]

Conclusion

The electrochemical properties of substituted biphenylamines are highly tunable through synthetic modification. Electron-donating and electron-withdrawing substituents exert predictable effects on the oxidation potentials, providing a powerful tool for the design of molecules with specific redox characteristics. By employing a combination of electrochemical techniques such as cyclic voltammetry, differential pulse voltammetry, and spectroelectrochemistry, researchers can gain a deep understanding of the structure-property relationships in this important class of compounds. The detailed protocols and comparative data presented in this guide offer a solid foundation for conducting and interpreting such studies with scientific rigor.

References

  • Competitive Routes for Electrochemical Oxidation of Substituted Diarylamines: the Guidelines. ResearchGate. Available at: [Link]

  • CV of (a) diphenylamines and (b) triphenylamines in 0.1 M solution of... ResearchGate. Available at: [Link]

  • Spectroelectrochemistry – Part 1: Getting started. Gamry Instruments. Available at: [Link]

  • Palladium-Catalyzed One-Pot Diarylamine Formation from Nitroarenes and Cyclohexanones. ACS Publications. Available at: [Link]

  • How to setup a spectroelectrochemistry experiment (Part 1: Hardware). YouTube. Available at: [Link]

  • Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. PubMed. Available at: [Link]

  • Substituents and Resonance Effects on the Electrochemical Stability of Polyelectrochromic Triarylamine-Based Polymers. ACS Publications. Available at: [Link]

  • Comparative electroencephalographic study of phenylethylamines and their methoxy derivatives. PubMed. Available at: [Link]

  • Spectroelectrochemistry – Part 2: Experiments and Data evaluation. Gamry Instruments. Available at: [Link]

  • Electrochemical behavior and voltammetric determination of some nitro-substituted benzamide compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • Differential pulse voltammetry. Wikipedia. Available at: [Link]

  • Comparison of the Optical and Electrochemical Properties of Bi(perylene diimide)s Linked through Ortho and Bay Positions. National Institutes of Health. Available at: [Link]

  • Influence of the nature of solvent and substituents on the oxidation potential of 2,2,6,6-tetramethylpiperidine 1-oxyl derivatives. ResearchGate. Available at: [Link]

  • Differential Pulse Voltammetry Explained. Cadence. Available at: [Link]

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  • Cyclic voltammetry at 100 mV s⁻¹, ⁿBu4NPF6 (0.1 M in CH3CN), concentration of substrates 10 mM. ResearchGate. Available at: [Link]

  • Scalable electrochemical synthesis of diaryliodonium salts. ResearchGate. Available at: [Link]

  • Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. DiVA portal. Available at: [Link]

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  • Electrochemical reactions of organic compounds in liquid ammonia. II. Nitrobenzene and nitrosobenzene. Allen J. Bard. Available at: [Link]

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A Researcher's Guide to the Validation of Theoretical Models for Predicting N-(4-Bromophenyl)-4-biphenylamine Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of theoretical prediction models against experimentally verified data for the physicochemical properties of N-(4-Bromophenyl)-4-biphenylamine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of predictive accuracy, outlines robust experimental validation protocols, and provides actionable insights to guide computational and laboratory workflows.

Introduction: The Need for Accurate Molecular Property Prediction

This compound (CAS: 1160294-93-8) is a substituted aromatic amine that serves as a critical intermediate in organic synthesis.[1] Its molecular structure, featuring a biphenyl group and a brominated phenyl ring, makes it a versatile building block for advanced materials and pharmacologically active compounds.[2] The development of novel compounds and the optimization of synthetic routes rely heavily on the accurate prediction of molecular properties such as melting point, solubility, and spectroscopic signatures.

Theoretical and computational models offer a high-throughput, cost-effective alternative to extensive experimental characterization.[3][4] However, the predictive power of these models is not absolute and can vary significantly depending on the model's complexity and the specific chemical space it was trained on.[5] Therefore, rigorous experimental validation is not merely a procedural step but a fundamental requirement to establish the reliability and application domain of any predictive model. This guide bridges the gap between theoretical predictions and empirical evidence for this compound.

Experimental Physicochemical Properties: The Ground Truth

The foundation of any model validation is a set of high-quality, experimentally determined data. The following table summarizes the known physicochemical properties of this compound, which will serve as our benchmark for comparison.

PropertyExperimental ValueSource(s)
CAS Number 1160294-93-8[1][6][7][8]
Molecular Formula C18H14BrN[6][7][8]
Molecular Weight 324.21 g/mol [6][7]
Physical Appearance White crystalline solid / Grey powder[1][6]
Melting Point 130.0 to 134.0 °C[1][6][7]
Solubility Slightly soluble in Chloroform and DMSO.[7]
¹H NMR (Acetone-d6) δ 7.55-7.64 (m, 5H), 7.27-7.45 (m, 5H), 7.21 (d, 2H), 7.11 (d, 2H)[6]
¹³C NMR (Acetone-d6) δ 143.18, 142.61, 140.76, 133.40, 132.08, 128.88, 127.74, 126.62, 126.26, 118.90, 118.05, 111.33[6]

Overview of Theoretical Prediction Models

A variety of computational models are employed to predict the properties of organic molecules. These models range from first-principles quantum mechanical methods to data-driven machine learning algorithms.

  • Quantum Chemistry Methods (e.g., DFT): Density Functional Theory (DFT) is a powerful quantum mechanical method that solves the electronic structure of a molecule to predict a wide range of properties.[9] It is considered a high-fidelity but computationally intensive approach.

  • Machine Learning (ML) and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning frameworks use statistical methods to correlate molecular structures with their properties.[10] These models are trained on large datasets of known molecules and can make rapid predictions for new structures.[9][11] Graph Neural Networks (GNNs) are a particularly effective class of ML models for molecular property prediction.[12]

  • Thermodynamics-Based Models: Methods like Linear Free-Energy Relationships (LFER) are rooted in thermodynamic principles to construct models that predict molecular properties.[13]

The following diagram illustrates the general workflow for validating these theoretical models.

G cluster_0 Theoretical Pathway cluster_1 Experimental Pathway MolStruct Molecular Structure (this compound) TheoModel Select Theoretical Model (e.g., DFT, ML, QSAR) MolStruct->TheoModel PredProp Predicted Properties (Melting Point, BP, etc.) TheoModel->PredProp Validation Comparison & Validation (Assess Model Accuracy) PredProp->Validation Predicted Data Synthesis Synthesize & Purify Compound Experiment Perform Experiment (DSC, NMR, etc.) Synthesis->Experiment ExpProp Measured Properties (Ground Truth) Experiment->ExpProp ExpProp->Validation Experimental Data

Caption: Workflow for the validation of theoretical models against experimental data.

Comparative Analysis: Predicted vs. Experimental Data

Many chemical databases and software provide computationally predicted properties. It is crucial to assess their accuracy against the experimental ground truth.

PropertyExperimental Value"Predicted" Value (from databases)Absolute Error / DeviationSource(s) for Prediction
Melting Point 130.0 - 134.0 °CNot Available--
Boiling Point Not Experimentally Determined446.7 ± 38.0 °CCannot be calculated[1][6][7]
Density Not Experimentally Determined1.368 ± 0.06 g/cm³Cannot be calculated[1][6][7]

Analysis and Insights:

As the table demonstrates, the readily available "predicted" values for this compound are for properties like boiling point and density, for which experimental data is not published in the reviewed sources. Conversely, the well-characterized experimental property, the melting point, does not have a readily available predicted value in these databases.

This highlights a critical gap:

  • Trustworthiness: The provided computational values for boiling point and density come with a significant margin of error (e.g., ±38.0 °C for boiling point) and their underlying predictive model is not specified.[1][7] Without experimental validation, these values should be used with extreme caution in research settings.

  • Causality: The discrepancy underscores the necessity of performing targeted experiments to validate computational outputs. A model's accuracy is highly dependent on the training data and algorithm; a model that accurately predicts properties for aliphatic amines may perform poorly for complex aromatic amines.[10][14]

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of the validation process, detailed experimental protocols are essential.

Protocol 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Objective: To precisely measure the melting point and phase transition enthalpy of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry this compound powder into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Melting Point: 156.6 °C).

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 160 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Hold at 160 °C for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a rate of 20 °C/min.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

The following diagram illustrates the DSC workflow.

A 1. Sample Preparation (Weigh 2-5 mg into pan) C 3. Load Sample & Reference (Into DSC Cell) A->C B 2. Instrument Calibration (Using Indium Standard) B->C D 4. Run Thermal Program (Heat at 10 °C/min) C->D E 5. Acquire Thermogram (Heat Flow vs. Temperature) D->E F 6. Data Analysis (Determine Onset Temp.) E->F

Caption: Experimental workflow for melting point determination using DSC.

Protocol 2: Structural Confirmation via ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound and verify its purity.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., Acetone-d6, as used in the reference data).[6]

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz) to ensure high resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typically, this involves 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction.

  • Spectral Analysis:

    • Calibrate the chemical shift axis using the residual solvent peak (Acetone-d6 at δ 2.05 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to the specific protons in the molecular structure.

    • Compare the obtained spectrum with the reference data to confirm the structure.[6]

Conclusion and Recommendations

The validation of theoretical models for predicting the properties of this compound reveals a common challenge in computational chemistry: while predictions are readily available, their accuracy is often unverified.

  • For Researchers: It is imperative to prioritize experimental validation for key physicochemical properties, especially for novel compounds or those in niche chemical classes. The predicted boiling point (446.7 ± 38.0 °C) and density (1.368 ± 0.06 g/cm³) from online databases should be treated as rough estimates until confirmed by laboratory measurement.[1][6][7]

  • For Computational Chemists: This case study highlights the need for developing and training predictive models on more diverse and complex molecular datasets. Explicitly stating the model's methodology, training set, and expected error margins is crucial for user trust and appropriate application.

  • Path Forward: A hybrid approach, where high-throughput computational screening is used to prioritize candidates, followed by targeted experimental validation of the most promising molecules, represents the most efficient and reliable strategy in modern chemical and pharmaceutical research.[3][15]

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  • High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations | Journal of Chemical Information and Modeling - ACS Publications. [Link]

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The Rise of Biphenylamine Derivatives: A Comparative Guide to Hole-Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

In the relentless pursuit of stable and efficient perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role, dictating not only the extraction and transport of positive charge carriers but also shielding the delicate perovskite layer from environmental degradation. While the state-of-the-art HTM, Spiro-OMeTAD, has been instrumental in achieving record efficiencies, its high cost, complex synthesis, and reliance on hygroscopic dopants present significant hurdles for large-scale commercialization. This has spurred a global search for alternative HTMs that offer comparable or superior performance at a lower cost and with enhanced stability.

This guide focuses on the emerging class of biphenylamine-based HTMs. While a comprehensive evaluation of the specific compound N-(4-Bromophenyl)-4-biphenylamine in perovskite solar cells is not available in current scientific literature, we will explore the broader family of biphenylamine derivatives. By examining their molecular design, optoelectronic properties, and performance in PSCs, we can extrapolate the potential impact of this chemical moiety and provide a comparative analysis against established materials.

The Allure of the Biphenylamine Scaffold in Hole-Transporting Materials

The biphenylamine core is an attractive building block for HTMs for several key reasons. The extended π-conjugation of the biphenyl group can facilitate intermolecular charge hopping, a critical factor for efficient hole transport. Furthermore, the nitrogen atom of the amine group provides a site for molecular engineering, allowing for the tuning of energy levels to achieve better alignment with the valence band of the perovskite absorber layer. This is crucial for minimizing energy loss at the perovskite/HTM interface.[1]

Theoretical and experimental studies on various triarylamine-based HTMs, which share structural similarities with biphenylamines, have shown that modifications to the peripheral aromatic rings can significantly influence hole mobility.[2][3] The introduction of electron-donating groups can raise the highest occupied molecular orbital (HOMO) energy level, while the extension of the conjugated system can impact both energy levels and charge transport properties.[2]

Comparative Performance of Biphenylamine Derivatives and Standard HTMs

While data on this compound is absent, research on other functionalized biphenylamine and triphenylamine-based HTMs provides valuable insights. These studies often benchmark new materials against the well-established Spiro-OMeTAD and PTAA.

Hole-Transporting MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)StabilityReference
Spiro-OMeTAD (doped) >25% (regular device)VariableVariableVariableModerate[4]
PTAA (doped) >25% (inverted device)VariableVariableVariableImproved over Spiro-OMeTAD in some cases[4]
TPA-2,7-FLTPA-TPA (dopant-free) 17.1%Not SpecifiedNot SpecifiedImprovedBetter than reference TaTm[5]
ADT-TPA 17.6%Not SpecifiedNot SpecifiedNot SpecifiedComparable to Spiro-OMeTAD[6]
TDF-2 19.38%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Note: The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. This table provides a general comparison based on available literature.

The data indicates that novel biphenylamine and triphenylamine derivatives can achieve high power conversion efficiencies, in some cases even without the need for dopants that can be detrimental to long-term stability.[5] The improved fill factor observed in some of these novel HTMs suggests better charge extraction and reduced recombination losses at the interface.[5]

Experimental Protocols for Evaluation

To rigorously assess the impact of a novel biphenylamine-based HTM, a standardized set of experimental procedures is essential.

Perovskite Solar Cell Fabrication (n-i-p architecture)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then treated with UV-ozone for 20 minutes to enhance wettability.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing. Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating a paste and sintering at high temperature.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce crystallization. The film is then annealed.

  • Hole-Transporting Layer (HTL) Deposition: The biphenylamine-based HTM is dissolved in a suitable solvent (e.g., chlorobenzene). If required, dopants like Li-TFSI and t-BP are added. The HTM solution is then spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold or silver back contact is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Device Characterization
  • Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated cells is measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, VOC, JSC, and FF are extracted from the J-V curves.

  • External Quantum Efficiency (EQE) Measurement: EQE is measured to determine the wavelength-dependent efficiency of photon-to-electron conversion.

  • Stability Testing: The long-term stability of the unencapsulated devices is evaluated by monitoring their photovoltaic parameters over time under controlled conditions of humidity, temperature, and continuous illumination.

Visualizing the Process

Perovskite Solar Cell Fabrication Workflow cluster_Substrate Substrate Preparation cluster_Layers Layer Deposition cluster_Characterization Characterization FTO Cleaning FTO Cleaning UV-Ozone Treatment UV-Ozone Treatment FTO Cleaning->UV-Ozone Treatment ETL Deposition (TiO2) ETL Deposition (TiO2) UV-Ozone Treatment->ETL Deposition (TiO2) Perovskite Deposition Perovskite Deposition ETL Deposition (TiO2)->Perovskite Deposition HTL Deposition (Biphenylamine) HTL Deposition (Biphenylamine) Perovskite Deposition->HTL Deposition (Biphenylamine) Electrode Deposition (Au/Ag) Electrode Deposition (Au/Ag) HTL Deposition (Biphenylamine)->Electrode Deposition (Au/Ag) J-V Measurement J-V Measurement Electrode Deposition (Au/Ag)->J-V Measurement EQE Measurement EQE Measurement Stability Testing Stability Testing

Caption: Workflow for the fabrication and characterization of a perovskite solar cell.

Caption: Molecular structure of this compound.

Future Outlook and Conclusion

The exploration of biphenylamine derivatives as HTMs for perovskite solar cells is a promising avenue of research. While a direct evaluation of this compound is not yet available, the broader family of related compounds has demonstrated the potential to achieve high efficiencies and improved stability, sometimes even in dopant-free systems. The key to unlocking their full potential lies in the rational design of molecular structures to optimize energy level alignment, charge mobility, and film-forming properties.

Future research should focus on synthesizing and characterizing a wider range of biphenylamine-based HTMs, including this compound, to build a comprehensive structure-property-performance relationship. Such systematic studies will be crucial in identifying next-generation HTMs that can propel perovskite solar cell technology towards commercial viability.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-Bromophenyl)-4-biphenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. N-(4-Bromophenyl)-4-biphenylamine, a halogenated aromatic amine, is a valuable compound in modern synthesis; however, its characteristics necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the first step in creating a self-validating system of safety. As a member of the aromatic amine family, this compound and its structural relatives are noted for their potential health and environmental risks.[1][2] While comprehensive toxicological data for this specific molecule is limited, the available information and the known hazards of its chemical class demand a cautious approach.

Key Hazard Information:

The primary documented hazards are skin and eye irritation.[3] However, aromatic amines as a class can be readily absorbed through the skin and may pose risks of carcinogenicity and mutagenicity.[1][4][5] Furthermore, its brominated structure places it in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their persistence and potential to form toxic byproducts if not disposed of correctly.[6][7][8]

Quantitative Data and Properties:

A clear understanding of the compound's properties is essential for safe handling and for providing accurate information to waste disposal professionals.

PropertyValueSource
CAS Number 1160294-93-8[9]
Molecular Formula C18H14BrN[9]
Molecular Weight 324.22 g/mol [9]
Appearance White to light yellow powder or crystals
Melting Point 130.0 to 134.0 °C[3][10]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[3][10]

Pre-Disposal: Safe Handling and Spill Management

Proper disposal begins long before the waste container is filled. It starts with meticulous handling of the pure substance to prevent unintended exposure and contamination.

Personal Protective Equipment (PPE)

Given the hazards of skin absorption and irritation associated with aromatic amines, a robust PPE protocol is non-negotiable.[1][11]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 standards.[12]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.[13]

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[14]

Spill Management Protocol

Accidents happen, but a prepared response can mitigate the risk significantly.

  • Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the spill area. Restrict access to the contaminated zone.[15]

  • Don PPE: Before attempting any cleanup, don the full PPE described above.

  • Prevent Dusting: For solid spills, gently dampen the material with a suitable solvent like ethanol to prevent airborne dust generation.[15][16]

  • Contain and Collect: Carefully sweep the dampened material into a designated, sealable container clearly labeled for hazardous waste disposal. Use absorbent paper dampened with the same solvent to wipe up any remaining residue.[15][16]

  • Decontaminate: Seal all contaminated materials (wipes, gloves, etc.) in a vapor-tight plastic bag for disposal.[15] Wash the spill surface thoroughly with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific procedures.

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[17][18][19] The following workflow ensures compliance and safety.

Disposal Decision and Action Pathway

The following diagram outlines the critical steps from waste generation to final disposal.

Caption: Workflow for the compliant disposal of this compound.

Detailed Protocol Steps
  • Waste Characterization (40 CFR § 262.11): As the generator, you are legally required to determine if your waste is hazardous.[14][20] this compound should be managed as a hazardous waste due to its identity as a halogenated organic compound and its irritant properties.[6] Under no circumstances should this chemical be disposed of in the standard trash or poured down the drain.[16][21]

  • Segregation: This is a critical step driven by both safety and cost. Halogenated organic wastes require specific disposal methods, such as high-temperature incineration, and are significantly more expensive to manage than non-halogenated wastes.[21] Co-mingling waste streams leads to larger volumes of more expensive waste and can create dangerous chemical incompatibilities. Keep this waste stream separate in its own dedicated container.[6]

  • Containerization: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The container must remain closed at all times except when actively adding waste.[11]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")

    • The date when waste was first added (the accumulation start date)

  • Accumulation and Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or your facility's Central Accumulation Area (CAA). This area should be secure and away from incompatible materials like strong acids or oxidizers.[11] Adhere strictly to the volume and time limits for waste accumulation as defined by RCRA and your institution's policies.[20]

  • Disposal Arrangement: Contact your institution's EHS department or an approved hazardous waste disposal company to schedule a pickup.[14][16] You will need to provide them with the information from your waste label. They will ensure the waste is transported with the proper manifest to a permitted Treatment, Storage, and Disposal Facility (TSDF).[20] The most probable and environmentally sound disposal method for this compound is high-temperature incineration.[16]

By adhering to this comprehensive guide, researchers and scientists can ensure that the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.